Product packaging for Lamivudine triphosphate(Cat. No.:CAS No. 143188-53-8)

Lamivudine triphosphate

Cat. No.: B10858620
CAS No.: 143188-53-8
M. Wt: 469.20 g/mol
InChI Key: YLEQMGZZMCJKCN-NKWVEPMBSA-N
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Description

Lamivudine triphosphate is a useful research compound. Its molecular formula is C8H14N3O12P3S and its molecular weight is 469.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N3O12P3S B10858620 Lamivudine triphosphate CAS No. 143188-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143188-53-8

Molecular Formula

C8H14N3O12P3S

Molecular Weight

469.20 g/mol

IUPAC Name

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1

InChI Key

YLEQMGZZMCJKCN-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lamivudine Triphosphate: Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] As a prodrug, lamivudine's therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, lamivudine 5'-triphosphate (3TC-TP).[3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of lamivudine triphosphate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the anabolically phosphorylated form of lamivudine. The addition of the triphosphate group is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of Lamivudine and this compound

PropertyLamivudineThis compoundReference(s)
IUPAC Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate--INVALID-LINK--
Molecular Formula C₈H₁₁N₃O₃SC₈H₁₄N₃O₁₂P₃S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 229.26 g/mol 469.20 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 134678-17-4143188-53-8--INVALID-LINK--, --INVALID-LINK--
LogP (experimental) -1.4-4.2 (predicted)--INVALID-LINK--, --INVALID-LINK--
Solubility (in PBS, pH 7.2) ~3 mg/mLNot available--INVALID-LINK--

Mechanism of Action: Intracellular Activation and Viral Inhibition

The antiviral activity of lamivudine is a multi-step process that occurs within the host cell. Lamivudine, as a prodrug, is transported into the cell where it undergoes sequential phosphorylation to its active triphosphate form.

Lamivudine Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine_ext Lamivudine Lamivudine_int Lamivudine Lamivudine_ext->Lamivudine_int Cellular Uptake 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->3TC_MP Deoxycytidine Kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP CMP/dCMP Kinase 3TC_TP This compound (3TC-TP) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation cascade of lamivudine.

Once formed, this compound acts as a competitive inhibitor of viral reverse transcriptase (RT) in both HIV and HBV.[4][5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.[6] Upon incorporation, the absence of a 3'-hydroxyl group on the lamivudine moiety prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination of DNA synthesis and halting viral replication.[1][5]

Mechanism of Inhibition Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT DNA_Elongation Viral DNA Elongation RT->DNA_Elongation Incorporation of dCTP Chain_Termination Chain Termination RT->Chain_Termination Incorporation of 3TC-TP dCTP dCTP (natural substrate) dCTP->RT Competitive Binding 3TC_TP This compound 3TC_TP->RT Competitive Binding

Caption: Competitive inhibition of reverse transcriptase by 3TC-TP.

Pharmacokinetic Properties

The sustained antiviral effect of lamivudine is attributed to the long intracellular half-life of its triphosphate form.

Table 2: Pharmacokinetic Parameters of Lamivudine and Intracellular this compound

ParameterLamivudine (Plasma)This compound (Intracellular)Reference(s)
Elimination Half-life (t½) 5-7 hours15.5-19 hours[4]
AUC₂₄ (300 mg once daily) 8,354 ng·h/mL59.5 pmol·h/10⁶ cells[7]
Cmax (300 mg once daily) Not Available4.10 pmol/10⁶ cells[7]
C₂₄ (300 mg once daily) Not Available1.49 pmol/10⁶ cells[7]

Antiviral Activity

Lamivudine exhibits potent activity against both HIV-1 and HBV. The in vitro efficacy is typically measured by the concentration required to inhibit viral replication by 50% (IC₅₀).

Table 3: In Vitro Antiviral Activity of Lamivudine

VirusCell LineParameterValueReference(s)
HIV-1Human peripheral blood mononuclear cells (PBMCs)IC₅₀0.0018 µM - 0.21 µM[8]
HBVNot SpecifiedNot SpecifiedPotent inhibitor[8]

Experimental Protocols

Synthesis of this compound

While detailed, proprietary industrial synthesis protocols are not publicly available, the synthesis of nucleoside triphosphates from their corresponding nucleosides generally follows a well-established chemical or enzymatic phosphorylation process. A common laboratory-scale chemical approach is the Yoshikawa procedure, which involves the phosphorylation of the parent nucleoside with phosphorus oxychloride in a trimethyl phosphate solvent. Enzymatic synthesis can also be achieved using a series of kinases.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of 3TC-TP in peripheral blood mononuclear cells (PBMCs).

LC_MS_Workflow Sample_Collection 1. Blood Sample Collection PBMC_Isolation 2. PBMC Isolation (e.g., Ficoll gradient) Sample_Collection->PBMC_Isolation Cell_Lysis 3. Cell Lysis (Methanol incubation) PBMC_Isolation->Cell_Lysis Extraction 4. Solid Phase Extraction (SPE) (Anion exchange) Cell_Lysis->Extraction LC_Separation 5. LC Separation (Anion exchange chromatography) Extraction->LC_Separation MS_Detection 6. MS/MS Detection (Triple quadrupole) LC_Separation->MS_Detection Quantification 7. Quantification (Comparison to standards) MS_Detection->Quantification

Caption: Workflow for 3TC-TP quantification by LC-MS/MS.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Lysis and Extraction: Lyse the isolated PBMCs with cold 60% methanol to release intracellular contents.[9] The lysate is then centrifuged to remove cellular debris.

  • Solid-Phase Extraction (SPE): The methanolic cellular extract is loaded onto an anion exchange SPE plate.[9] A series of washes with increasing salt concentrations (e.g., KCl) is used to selectively elute lamivudine, its monophosphate, and diphosphate forms, while retaining the triphosphate.[9]

  • LC-MS/MS Analysis: The purified 3TC-TP is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Anion exchange chromatography is typically used for separation, and detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10]

  • Quantification: The concentration of 3TC-TP is determined by comparing the peak area ratio of the analyte to an internal standard (e.g., a stable isotope-labeled 3TC-TP) against a calibration curve prepared with known concentrations of the analyte.[11]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)•oligo(dT)), dCTP, and radioactively or fluorescently labeled dTTP.

  • Enzyme and Inhibitor Addition: Add a known amount of recombinant HIV-1 reverse transcriptase to the reaction mixture in the presence of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

  • Quantification: Collect the precipitated DNA on a filter and quantify the incorporated labeled dTTP using scintillation counting or fluorescence measurement.

  • IC₅₀ Determination: The concentration of this compound that inhibits the reverse transcriptase activity by 50% (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is the pharmacologically active form of the prodrug lamivudine, exerting its potent antiviral effects through the competitive inhibition of viral reverse transcriptase and subsequent DNA chain termination. Its long intracellular half-life is a key pharmacokinetic feature that contributes to its sustained therapeutic efficacy. Understanding the chemical properties, mechanism of action, and methods for its quantification is crucial for the ongoing research and development of antiretroviral therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Lamivudine Triphosphate for the Scientific Researcher

This guide provides an in-depth overview of this compound (3TC-TP), the active anabolite of the antiretroviral drug Lamivudine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical and pharmacological aspects of 3TC-TP, including its mechanism of action, analytical quantification, and clinical implications.

SEO-Driven Long-Tail Keywords

This section presents a comprehensive list of SEO-driven, long-tail keywords related to this compound, designed to align with the specific queries of scientific researchers.

I. Mechanism of Action & Pharmacology

  • intracellular phosphorylation of lamivudine to triphosphate

  • This compound mechanism of action HIV

  • This compound as a chain terminator

  • competitive inhibition of reverse transcriptase by 3TC-TP

  • This compound binding to HIV reverse transcriptase

  • pharmacokinetics of intracellular this compound

  • This compound intracellular half-life

  • cellular uptake and metabolism of lamivudine

  • This compound vs emtricitabine triphosphate efficacy

  • inhibition of HBV polymerase by this compound

  • This compound effect on mitochondrial DNA polymerase

  • selectivity of this compound for viral polymerases

II. Analytical Chemistry & Quantification

  • quantification of intracellular this compound by LC-MS/MS

  • LC-MS/MS protocol for 3TC-TP in PBMCs

  • sample preparation for this compound analysis

  • radioimmunoassay for this compound detection

  • validation of analytical methods for 3TC-TP

  • stability of this compound in biological samples

  • forced degradation studies of lamivudine

  • determination of this compound in dried blood spots

  • simultaneous quantification of 3TC-TP and other NRTI-TPs

  • enzymatic assays for intracellular this compound levels

III. Drug Resistance

  • M184V mutation effect on this compound binding

  • mechanism of lamivudine resistance in HIV

  • This compound affinity for M184V mutant reverse transcriptase

  • cross-resistance between lamivudine and other NRTIs

  • impact of M184V on viral fitness and lamivudine efficacy

  • genotypic and phenotypic assays for lamivudine resistance

  • structural basis of lamivudine resistance

  • This compound activity against resistant HBV strains

  • compensatory mutations to M184V and lamivudine susceptibility

IV. Clinical & Translational Research

  • correlation of intracellular 3TC-TP levels with virologic response

  • This compound concentrations in different cell types

  • drug-drug interactions affecting intracellular this compound

  • This compound levels in HIV/HBV co-infection

  • pediatric pharmacokinetics of this compound

  • This compound in pre-exposure prophylaxis (PrEP)

  • monitoring this compound as a measure of adherence

  • relationship between plasma lamivudine and intracellular 3TC-TP

  • impact of transporters on intracellular this compound accumulation

V. Structural Biology & Molecular Modeling

  • crystal structure of HIV reverse transcriptase with this compound

  • 3D structure of this compound bound to polymerase

  • molecular modeling of this compound in the RT active site

  • structural comparison of wild-type and M184V RT with 3TC-TP

  • binding energy calculations for this compound

  • conformational analysis of this compound

Quantitative Data Summary

This section summarizes key quantitative data regarding the pharmacokinetics and intracellular concentrations of this compound, presented in a structured format for easy comparison.

Table 1: Pharmacokinetic Parameters of Intracellular this compound (3TC-TP) in Healthy Volunteers

Dosage RegimenCmax (pmol/10⁶ cells)AUC₂₄ (pmol·h/10⁶ cells)C₂₄ (pmol/10⁶ cells)Intracellular Half-life (hours)Reference
300 mg once daily4.10 (3.59 to 4.69)59.5 (51.8 to 68.3)1.49 (1.19 to 1.86)~15-16[1]
150 mg once daily2.95 (2.47 to 3.51)44.0 (38.0 to 51.0)1.23 (1.00 to 1.52)~15-16[1]
150 mg twice daily0.93 (0.81, 1.07) *0.99 (0.88, 1.11) *-~15-16[2]

Note: Values are presented as Geometric Mean (90% Confidence Interval). For the 150 mg twice-daily regimen, the values represent the geometric least-squares mean ratio compared to the 300 mg once-daily regimen.

Key Experimental Protocols

This section provides detailed methodologies for key experiments related to the quantification and analysis of this compound.

Protocol 1: Quantification of Intracellular this compound from PBMCs using LC-MS/MS

Objective: To accurately measure the concentration of 3TC-TP in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation:

    • Collect whole blood in CPT Vacutainer tubes.

    • Isolate PBMCs via density gradient centrifugation (e.g., using Ficoll-Paque).

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

    • Count the cells using a hemocytometer to determine the total cell number.

  • Cell Lysis and Protein Precipitation:

    • Pellet the PBMCs by centrifugation.

    • Resuspend the cell pellet in a known volume of cold 70% methanol to lyse the cells and precipitate proteins.

    • Vortex the mixture thoroughly to ensure complete lysis.

    • Store the lysate at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw the cell lysate on ice.

    • Add an internal standard (e.g., a stable isotope-labeled 3TC-TP or a related compound like 2-chloroadenosine 5′-triphosphate).

    • Centrifuge the lysate at high speed (e.g., 13,000 rpm) at 4°C to pellet any remaining debris.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but recommended for cleaner samples):

    • Condition an anion exchange solid-phase extraction (SPE) cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the triphosphate fraction using a high salt buffer.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column for nucleotide separation (e.g., an ion-pair reversed-phase column or a hydrophilic interaction liquid chromatography - HILIC - column).

    • Mobile Phase: Employ a gradient elution with a mobile phase system appropriate for the chosen column (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol, often containing an ion-pairing agent).

    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode.

    • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3TC-TP and the internal standard for accurate quantification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 3TC-TP.

    • Calculate the concentration of 3TC-TP in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

    • Normalize the concentration to the number of cells (e.g., pmol/10⁶ cells).

Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

    • A homopolymeric template-primer such as poly(rA)/oligo(dT).

    • The natural substrate corresponding to the template (e.g., dTTP for poly(rA)/oligo(dT)).

    • Radiolabeled substrate (e.g., [³H]dTTP).

    • This compound (3TC-TP) at various concentrations.

    • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT).

    • Trichloroacetic acid (TCA) for precipitation.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • Prepare a reaction mixture containing the reaction buffer, template-primer, and unlabeled dTTP.

    • Add varying concentrations of 3TC-TP to different reaction tubes.

    • Initiate the reaction by adding the HIV-1 reverse transcriptase and the radiolabeled [³H]dTTP.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

    • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

    • Wash the filters with TCA and then ethanol to remove unincorporated nucleotides.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 3TC-TP compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the 3TC-TP concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Visualizations

This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to this compound.

Lamivudine_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Viral Reverse Transcription Inhibition Lamivudine Lamivudine Lamivudine_in Lamivudine Lamivudine->Lamivudine_in Cellular Uptake 3TC-MP Lamivudine Monophosphate Lamivudine_in->3TC-MP Deoxycytidine Kinase 3TC-DP Lamivudine Diphosphate 3TC-MP->3TC-DP dCMP Kinase 3TC-TP Lamivudine Triphosphate (Active Form) 3TC-DP->3TC-TP NDP Kinase RT HIV/HBV Reverse Transcriptase 3TC-TP->RT Competitive Inhibition 3TC-TP->RT DNA_Chain Growing Viral DNA RT->DNA_Chain Elongation dCTP dCTP (Natural Substrate) dCTP->RT Incorporation Chain_Termination Chain Termination DNA_Chain->Chain_Termination Incorporation of 3TC-MP

Caption: Intracellular activation pathway of Lamivudine and its mechanism of action.

Experimental_Workflow_LCMS Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Start->PBMC_Isolation Cell_Lysis Cell Lysis & Protein Precipitation (70% Methanol) PBMC_Isolation->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE Solid-Phase Extraction (Anion Exchange) Supernatant_Collection->SPE Elution Elution of Triphosphates SPE->Elution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Elution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Result Intracellular 3TC-TP Concentration Data_Processing->Result

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3] Its dysregulation is a hallmark of numerous pathologies, including cancer and metabolic diseases, making it a focal point for drug discovery and therapeutic development.[4][5] This technical guide provides a foundational overview of the canonical Wnt/β-catenin pathway, intended for researchers, scientists, and drug development professionals. It details the core mechanism of pathway activation, presents key experimental protocols for its investigation, summarizes quantitative data, and provides visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding.

Introduction to Canonical Wnt Signaling

The Wnt family comprises a group of secreted glycoprotein ligands that activate various downstream signaling pathways.[3][4] The most extensively studied of these is the canonical Wnt pathway, which is defined by its central effector, the transcriptional co-activator β-catenin.[1][2] In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex."[6] Pathway activation, initiated by the binding of a Wnt ligand to its cell surface receptors, leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates target gene expression.[5][7] This signaling axis is integral to processes such as cell proliferation, fate determination, and migration.[1][8]

The Core Mechanism: An "ON/OFF" Switch

The canonical Wnt pathway operates as a tightly regulated molecular switch, transitioning between "OFF" and "ON" states based on the presence or absence of Wnt ligands.

"OFF" State: β-Catenin Destruction

In the absence of a Wnt ligand, the pathway is inactive. Cytosolic β-catenin is sequestered by a multi-protein "destruction complex" consisting of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK3β) and Casein Kinase 1α (CK1α).[2][6] Within this complex, CK1α and GSK3β sequentially phosphorylate β-catenin at specific N-terminal serine and threonine residues.[2] This phosphorylation event marks β-catenin for ubiquitination by the E3 ligase β-TrCP, leading to its subsequent degradation by the proteasome.[2][9] Consequently, β-catenin levels in the cytoplasm are kept low, and in the nucleus, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors are bound by co-repressors like Groucho, actively repressing the transcription of Wnt target genes.[10]

"ON" State: β-Catenin Stabilization and Nuclear Translocation

The pathway is activated when a Wnt ligand binds to a receptor complex on the cell surface, composed of a seven-transmembrane Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor.[2][6][7] This binding event recruits the cytoplasmic scaffolding protein Dishevelled (Dvl), which becomes activated and inhibits the destruction complex.[1][7] This inhibition prevents the phosphorylation and subsequent degradation of β-catenin. As a result, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[7][8] In the nucleus, β-catenin displaces the Groucho co-repressor and binds to TCF/LEF transcription factors, recruiting other co-activators to initiate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[6][11]

Wnt_Signaling_Pathway cluster_off_state Wnt 'OFF' State cluster_on_state Wnt 'ON' State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination & Degradation BetaCatenin_cyto_off β-catenin BetaCatenin_cyto_off->DestructionComplex Phosphorylation Dvl Dishevelled TCF_off TCF/LEF TargetGenes_off Target Genes (e.g., c-Myc, Cyclin D1) TCF_off->TargetGenes_off Repression Groucho Groucho Groucho->TCF_off TargetGenes_on Target Genes (e.g., c-Myc, Cyclin D1) Wnt Wnt Ligand ReceptorComplex Frizzled / LRP5/6 Wnt->ReceptorComplex ReceptorComplex->Dvl Dvl->DestructionComplex Inhibition BetaCatenin_cyto_on β-catenin (Accumulates) BetaCatenin_nuc_on β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc_on Nuclear Translocation TCF_on TCF/LEF BetaCatenin_nuc_on->TCF_on TCF_on->TargetGenes_on Activation

Caption: Canonical Wnt signaling pathway states.

Key Experimental Protocols for Pathway Investigation

Investigating the Wnt pathway involves quantifying the activity of its components. The following are foundational experimental techniques used by researchers to measure pathway activation.

Dual-Luciferase Reporter Assay (TOP/FOP-Flash)

This is the most common method for quantifying Wnt/β-catenin-driven transcriptional activity.[10] The assay utilizes a reporter plasmid (TOP-Flash) containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. When the Wnt pathway is active, nuclear β-catenin/TCF/LEF complexes bind to these sites and drive luciferase expression. A control plasmid (FOP-Flash) with mutated TCF/LEF sites is used to measure non-specific activity. A second, constitutively expressed reporter, such as Renilla luciferase, is co-transfected to normalize for transfection efficiency and cell viability.[3][12]

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the TOP-Flash (or FOP-Flash) reporter plasmid and the Renilla normalization plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Treatment: After 24 hours, treat the cells with Wnt agonists (e.g., recombinant Wnt3a protein or a GSK3β inhibitor like CHIR99021) or antagonists for a specified duration (typically 18-24 hours).

  • Cell Lysis: Discard the culture medium, wash cells with PBS, and add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Measurement:

    • Transfer 20 µL of cell lysate to a white, opaque 96-well plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[13]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. The fold change in Wnt activity is determined by normalizing the ratio of the treated group to that of the untreated control group.[14]

Western Blot for β-catenin Levels

Western blotting is used to qualitatively and semi-quantitatively measure the levels of total and active (non-phosphorylated) β-catenin protein, providing direct evidence of its stabilization.

Detailed Methodology:

  • Sample Preparation: Treat cells with Wnt pathway modulators as described above. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1][6]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for β-catenin (diluted in blocking buffer) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imaging system.[15] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to confirm equal protein loading.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Dual-Luciferase Assay cluster_analysis Data Analysis A 1. Seed Cells (96-well plate) B 2. Co-transfect with TOP/FOP & Renilla Plasmids A->B C 3. Treat with Wnt Modulator (24h) B->C D 4. Lyse Cells C->D E 5. Add Lysate to Assay Plate D->E F 6. Measure Firefly Luciferase (Add LAR II) E->F G 7. Measure Renilla Luciferase (Add Stop & Glo®) F->G H 8. Calculate Ratio (Firefly / Renilla) G->H I 9. Normalize to Control (Calculate Fold Change) H->I

Caption: Dual-Luciferase Reporter Assay workflow.

Quantitative Data Presentation

Clear presentation of quantitative data is essential for interpreting experimental outcomes. The following tables summarize typical results from the assays described above.

Table 1: Dual-Luciferase Reporter Assay Results

This table shows the dose-dependent activation of the Wnt pathway in HEK293T cells treated with the GSK3β inhibitor CHIR99021 for 24 hours. Data are presented as fold change in normalized luciferase activity relative to the vehicle control.

Treatment Concentration (µM)Mean Firefly/Renilla RatioStandard DeviationFold Change vs. Vehicle
0 (Vehicle)1.050.151.0
0.115.752.1015.0
0.588.209.5084.0
1.0204.7521.30195.0
5.01050.00112.001000.0
10.010500.00980.0010000.0

Data are hypothetical, based on typical results reported in literature such as dose-response experiments.[16][17]

Table 2: Densitometry Analysis of β-catenin Western Blot

This table shows the relative abundance of total β-catenin protein in CaSki cells treated with Wnt3a conditioned medium for 6 hours. Values are normalized to the β-actin loading control and expressed relative to the untreated control.

Treatmentβ-catenin Band Intensityβ-actin Band IntensityNormalized β-catenin LevelRelative Abundance
Untreated Control15,00045,0000.331.00
Control Medium15,50045,5000.341.03
Wnt3a Medium48,00046,0001.043.15

Data are hypothetical, representing typical outcomes where Wnt activation leads to an increase in β-catenin protein levels.[18][19]

Conclusion

The canonical Wnt/β-catenin signaling pathway is a fundamental cellular mechanism with profound implications for health and disease. Understanding its foundational principles and the exploratory methods used to investigate it is critical for researchers in both basic science and drug development. The experimental protocols for dual-luciferase assays and Western blotting, combined with structured quantitative data analysis, provide a robust framework for exploring the pathway's activity. The continued investigation of this complex and vital pathway holds significant promise for the development of novel therapeutics targeting a wide array of human diseases.[4][20]

References

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention in the scientific community for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1][2] Initially developed as an antifungal and immunosuppressive agent, its profound effects on cell growth, proliferation, and metabolism have led to its extensive investigation as a potential therapeutic for a wide range of diseases, including cancer, neurodegenerative disorders, and age-related conditions.[1][2][3][4] This technical guide provides an in-depth overview of the core methodologies and applications of rapamycin in a research setting, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][5] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR, a serine/threonine kinase that acts as a central regulator of cellular processes.[5][6] mTOR is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream pathways.[6][7]

mTORC1 , which is acutely sensitive to rapamycin, plays a crucial role in promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[5][8] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are involved in translation initiation.[1] By inhibiting mTORC1, rapamycin leads to the dephosphorylation and inactivation of p70 S6 kinase and promotes the binding of 4E-BP1 to eIF4E, thereby blocking protein synthesis and arresting the cell cycle in the G1 phase.[9]

mTORC2 is generally considered to be less sensitive to acute rapamycin treatment, although chronic exposure can lead to its inhibition in some cell types.[4][10] mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[1][8]

The intricate signaling network of mTOR allows it to integrate a variety of extracellular and intracellular signals, including growth factors, nutrients, and cellular energy status, to control cell growth and proliferation.[7][8]

Quantitative Data: In Vitro Efficacy

The effective concentration of rapamycin can vary significantly depending on the cell line and the specific biological endpoint being measured. A summary of reported IC50 values for rapamycin in various cancer cell lines is presented below.

Cell LineCancer TypeEndpointIC50Citation
HEK293Human Embryonic KidneymTOR Activity~0.1 nM[11]
MCF-7Breast CancerProliferation20 nM[12]
MDA-MB-231Breast CancerProliferation20 µM[12]
T98GGlioblastomaCell Viability2 nM[11]
U87-MGGlioblastomaCell Viability1 µM[11]
Ca9-22Oral CancerProliferation~15 µM[13]

Note: The wide range of IC50 values highlights the differential sensitivity of various cell lines to rapamycin.[12] For instance, the IC50 for inhibiting S6K1 phosphorylation is often much lower than that required for inhibiting cell proliferation.[10][12]

Experimental Protocols

Cell Culture Treatment

A common application of rapamycin in research is to treat cultured cells to study its effects on various cellular processes.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Stock Solution Preparation: Prepare a concentrated stock solution of rapamycin in a solvent such as DMSO or ethanol.[9][14] For a 100 µM stock, dissolve 9.1 µg of rapamycin in 100 µl of solvent.[9]

  • Working Solution Preparation: Dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[14] It is recommended to add the medium to the rapamycin solution rather than the other way around to minimize precipitation.[14]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of rapamycin. For control wells, use medium with the same concentration of the solvent used for the stock solution.

  • Incubation: Incubate the cells for the desired period (e.g., 1 hour for studying acute signaling events, or 24-72 hours for proliferation or apoptosis assays).[9][15]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, cell viability assays (e.g., MTT, LDH), or cell cycle analysis.[13][16]

Autophagy Induction and Measurement

Rapamycin is a well-established inducer of autophagy.[11]

Protocol:

  • Cell Treatment: Treat cells with rapamycin (e.g., 10-20 µM for 24 hours in Ca9-22 cells) as described in the previous protocol.[13]

  • Autophagy Quantification (Flow Cytometry):

    • Resuspend rapamycin-treated and control cells in culture medium containing a red staining solution for autophagy detection.

    • Incubate for 60 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry to quantify the percentage of autophagic cells.[13]

  • Western Blot Analysis:

    • Lyse the treated cells and perform Western blotting to detect changes in the expression of autophagy-related proteins such as LC3B-II and p62.[16] An increase in the LC3B-II/LC3B-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Reactive Oxygen Species (ROS) Measurement

Rapamycin has been shown to induce oxidative stress in some cancer cells.[16]

Protocol:

  • Cell Treatment: Treat cells with rapamycin (e.g., 10-20 µM for 24 hours) as previously described.[13]

  • ROS Detection (Flow Cytometry):

    • Resuspend the treated and control cells in culture medium.

    • Add a green ROS staining solution and incubate in the dark for 1 hour at 37°C.

    • Analyze the fluorescent intensity of the cells by flow cytometry at 488 nm to determine the levels of intracellular ROS.[13]

Pharmacokinetics

Understanding the pharmacokinetic properties of rapamycin is crucial for in vivo studies and clinical applications.

ParameterValueSpecies/ContextCitation
Elimination Half-life ~60 hoursHealthy Male Volunteers (single oral dose)[17]
68.9 ± 13.6 hoursEarly-stage Alzheimer's Disease Patients (weekly oral dose)[18]
Time to Peak Concentration (tmax) 1.3 ± 0.5 hoursHealthy Male Volunteers (single oral dose)[17]
Distribution Sequesters in erythrocytesHumans[19]
Metabolism Cytochrome P450 3A4 systemHumans[20]

Note: Rapamycin has a long elimination half-life, which allows for once-daily or even intermittent dosing regimens.[20][21] It exhibits poor oral absorption and significant inter- and intra-patient variability in its pharmacokinetics.[20]

Visualizing Rapamycin's Mechanism of Action

To further elucidate the complex signaling pathways affected by rapamycin, the following diagrams have been generated using Graphviz.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K Nutrients Amino Acids mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapamycin_Complex Rapamycin-FKBP12 Complex FKBP12->Rapamycin_Complex Rapamycin_Complex->mTORC1

Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.

Experimental_Workflow_Rapamycin Start Start: Cell Culture Treatment Rapamycin Treatment (Varying Concentrations & Durations) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis WesternBlot Western Blot (p-S6K, LC3B) Analysis->WesternBlot ViabilityAssay Cell Viability Assay (MTT, LDH) Analysis->ViabilityAssay FlowCytometry Flow Cytometry (Cell Cycle, Autophagy, ROS) Analysis->FlowCytometry Results Data Interpretation WesternBlot->Results ViabilityAssay->Results FlowCytometry->Results

Caption: A generalized experimental workflow for studying the effects of rapamycin in vitro.

Conclusion

Rapamycin remains a powerful tool in biomedical research due to its specific inhibition of the mTOR pathway. This guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy in various cell lines, detailed experimental protocols for its application, and a summary of its pharmacokinetic properties. The provided visualizations of the mTOR signaling pathway and a typical experimental workflow serve to further clarify the concepts discussed. A thorough understanding of these methodological and application-focused aspects of rapamycin is essential for researchers and scientists seeking to leverage this compound in their studies and for drug development professionals exploring its therapeutic potential.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: November 2025

It appears there was a missing piece of information in your request. To generate a detailed and accurate technical guide on troubleshooting and optimization, please specify the name of "This Compound." The experimental protocols, challenges, and relevant signaling pathways are entirely dependent on the specific chemical, drug, or molecule you are working with.

Once you provide the name of the compound, I can proceed to generate a comprehensive guide that includes:

  • Targeted Troubleshooting and Optimization Keywords: Addressing common challenges and refinements for the specified compound.

  • In-depth Technical Content: A guide tailored to researchers, scientists, and drug development professionals.

  • Structured Data Presentation: Summarizing all quantitative data into clear tables.

  • Detailed Experimental Protocols: Providing methodologies for key experiments.

  • Custom Visualizations: Creating diagrams for signaling pathways and workflows using Graphviz, adhering to all your specified formatting and color requirements.

I am ready to proceed as soon as you provide the name of the compound.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Validation and Comparative Analysis of Imatinib, a Targeted Tyrosine Kinase Inhibitor

This guide provides a comprehensive overview of the validation and comparative assessment of Imatinib, a first-generation tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways and workflows.

Mechanism of Action of Imatinib

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases.[1][2] Its primary therapeutic success comes from its ability to target the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[3] Imatinib binds to the ATP-binding pocket of the Bcr-Abl kinase domain when the kinase is in its inactive conformation.[1][4] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates.[4] The result is the inhibition of proliferative signals and the induction of apoptosis in cancer cells driven by the Bcr-Abl kinase.[1] Besides Bcr-Abl, Imatinib also effectively inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) and the c-Kit receptor.[5]

cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK phosphorylates & activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT phosphorylates & activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT phosphorylates & activates ATP ATP ATP->BCR_ABL binds to kinase domain Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL blocks ATP binding site

Figure 1: Imatinib's Mechanism of Action on the BCR-ABL Pathway.

Experimental Validation Protocols

To validate the efficacy of a compound like Imatinib, a series of in vitro assays are essential. These assays confirm the compound's direct inhibitory effect on its target kinase and its functional impact on cancer cell viability.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] The principle is to quantify the amount of a substrate phosphorylated by the kinase in the presence and absence of the inhibitor.[7] A common method involves measuring the amount of ADP produced, which is directly proportional to kinase activity.[8]

Experimental Protocol (ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Prepare kinase buffer, purified Bcr-Abl kinase enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP solution. Prepare a serial dilution of Imatinib.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and Imatinib at various concentrations.[9]

    • Initiate the reaction by adding a final concentration of ATP (e.g., 10-100 µM).[9]

    • Include controls: "no kinase" wells (background) and "no inhibitor" wells (maximum activity).

    • Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[7]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.

  • Data Analysis: Normalize the data to controls and plot the percentage of kinase inhibition against the logarithm of Imatinib concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.[11]

Experimental Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., K562, a CML cell line expressing Bcr-Abl).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12]

    • Incubate overnight to allow cells to attach and resume growth.[12]

  • Compound Treatment:

    • Prepare a serial dilution of Imatinib in the culture medium.

    • Add the diluted compound to the wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of Imatinib concentration to determine the IC50 value.

cluster_invitro In Vitro Kinase Assay cluster_cell Cell-Based Viability Assay Kinase_Prep Prepare Purified Kinase, Substrate, and Imatinib Kinase_Reaction Incubate to Allow Phosphorylation Kinase_Prep->Kinase_Reaction Kinase_Detection Detect Signal (e.g., Luminescence) Kinase_Reaction->Kinase_Detection Kinase_IC50 Calculate IC50 (Target Potency) Kinase_Detection->Kinase_IC50 End Validation Confirmed Kinase_IC50->End Cell_Seed Seed Cancer Cells (e.g., K562) Cell_Treat Treat with Imatinib (Serial Dilution) Cell_Seed->Cell_Treat Cell_Viability Assess Viability (e.g., MTT Assay) Cell_Treat->Cell_Viability Cell_IC50 Calculate IC50 (Functional Efficacy) Cell_Viability->Cell_IC50 Cell_IC50->End Start Compound Validation Start Start->Kinase_Prep Start->Cell_Seed

Figure 2: Standard Workflow for In Vitro Validation of a Kinase Inhibitor.

Quantitative Data Presentation

Summarizing quantitative data in tables allows for direct comparison of a compound's potency across different assays and against other inhibitors.

Table 1: In Vitro Kinase Inhibition of Imatinib

Target Kinase Assay Type IC50 (µM) Reference
v-Abl Cell-free 0.6 [5]
c-Kit Cell-free 0.1 [5]

| PDGFR | Cell-free | 0.1 |[5] |

Table 2: Cell-Based Assay IC50 Values for Bcr-Abl Positive Cell Lines

Cell Line Compound IC50 (nM) Reference
K562 (CML) Imatinib 267 [14]
K562 (CML) Imatinib 80 [15]
Ba/F3 (p210 BCR-ABL) Imatinib ~250-600* [16][17]
Ba/F3 (p210 BCR-ABL) Dasatinib ~1-5* [16]
Ba/F3 (p210 BCR-ABL) Nilotinib ~10-50* [16]

*Ranges are estimated from graphical data and text descriptions in cited sources.

Comparative Analysis with Other Tyrosine Kinase Inhibitors

While Imatinib revolutionized CML treatment, some patients develop resistance, often due to point mutations in the Bcr-Abl kinase domain.[18] This led to the development of second-generation TKIs like Dasatinib and Nilotinib.[3]

  • Dasatinib: An inhibitor of both the active and inactive conformations of the Abl kinase. It is over 300-fold more potent than Imatinib against unmutated Bcr-Abl in vitro.[16] It is effective against many Imatinib-resistant mutations but is generally ineffective against the T315I mutation.[19]

  • Nilotinib: Designed from the Imatinib chemical structure, Nilotinib binds to the inactive conformation of the Abl kinase, similar to Imatinib.[16] It is approximately 20- to 50-fold more potent than Imatinib and is also active against many Imatinib-resistant mutants, with the notable exception of T315I.[16][20]

Clinical studies have shown that both Dasatinib and Nilotinib lead to higher and faster rates of cytogenetic and molecular response compared to Imatinib in newly diagnosed CML patients.[21][22]

cluster_criteria Comparative Criteria cluster_compounds Compounds cluster_outcome Comparative Outcome Potency Potency (IC50) Outcome Dasatinib & Nilotinib show - Higher Potency - Broader activity against mutants (except T315I) - Different selectivity profiles Potency->Outcome Resistance Activity against Imatinib-Resistant Mutants Resistance->Outcome Selectivity Kinase Selectivity Selectivity->Outcome Imatinib Imatinib (1st Gen) Imatinib->Potency Imatinib->Resistance Imatinib->Selectivity Dasatinib Dasatinib (2nd Gen) Dasatinib->Potency Dasatinib->Resistance Dasatinib->Selectivity Nilotinib Nilotinib (2nd Gen) Nilotinib->Potency Nilotinib->Resistance Nilotinib->Selectivity

Figure 3: Logical Framework for Comparing Tyrosine Kinase Inhibitors.

Conclusion

The validation of a targeted compound like Imatinib relies on a multi-faceted approach, beginning with direct biochemical assays to confirm target engagement and progressing to cell-based functional assays to demonstrate efficacy in a relevant biological context. Comparative analysis against next-generation compounds is crucial for understanding relative potency, resistance profiles, and potential clinical positioning. The protocols and data presented in this guide offer a foundational framework for the rigorous evaluation of kinase inhibitors in a drug discovery and development setting.

References

An In-depth Technical Guide on the Mechanism of Action of Lamivudine Triphosphate in HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a cornerstone of antiretroviral therapy, exerts its anti-HIV effect through its intracellularly active metabolite, lamivudine triphosphate (3TC-TP). This guide provides a detailed technical overview of the molecular mechanisms by which 3TC-TP inhibits HIV-1 reverse transcriptase (RT), the critical enzyme for viral replication. Through competitive inhibition and subsequent chain termination of viral DNA synthesis, 3TC-TP effectively suppresses viral load. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanism and the experimental workflows used to characterize it.

Introduction

Lamivudine (3TC) is a synthetic nucleoside analogue of cytidine that demonstrates potent activity against Human Immunodeficiency Virus (HIV).[1][2] Following administration, lamivudine is anabolically phosphorylated by host cellular kinases to its active 5'-triphosphate form, this compound (3TC-TP).[3] This active metabolite is the key effector molecule that targets the HIV reverse transcriptase enzyme. The mechanism of action of 3TC-TP is twofold: it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator of the nascent viral DNA strand.[3] The lack of a 3'-hydroxyl group on the sugar moiety of lamivudine, once incorporated, prevents the formation of a 5'-3' phosphodiester bond with the incoming nucleotide, thereby halting DNA elongation.[3]

Quantitative Analysis of this compound Activity

The inhibitory potency and enzymatic interaction of lamivudine and its triphosphate form with HIV-1 RT have been quantified through various in vitro assays. These data are crucial for understanding its efficacy and for the development of new antiretroviral agents.

Table 1: In Vitro Inhibitory Activity of Lamivudine against HIV-1
HIV-1 StrainCell LineIC50 (µM)Reference
HIV-1Various0.002 - 1.14[2]
HIV-1-0.316[1]
HIV-1 Group OVarious0.05 nM (mean)[4]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pre-Steady-State Kinetic Parameters for the Incorporation of this compound ((-)-3TC-TP) and dCTP by HIV-1 Reverse Transcriptase
SubstrateK_d (µM)k_pol (s⁻¹)Incorporation Efficiency (k_pol/K_d) (µM⁻¹s⁻¹)
dCTP> dCTPdCTP > (-)-3TC-TPdCTP > (-)-3TC-TP
(-)-3TC-TP≅ ddCTP ≅ (+)-3TC-TPddCTP > (+)-3TC-TP > (-)-3TC-TPddCTP > (+)-3TC-TP > (-)-3TC-TP

Data derived from I-Chueh Lee, et al. (1998).[5] This study used a DNA/RNA primer-template. The exact numerical values were presented graphically in the original publication, and the table reflects the relative trends.

  • K_d (Dissociation Constant): Represents the affinity of the substrate for the enzyme. A lower K_d indicates a higher affinity. The data indicates that while the affinity of (-)-3TC-TP is comparable to other cytidine analogues, it is lower than that of the natural substrate dCTP.[5]

  • k_pol (Rate of Incorporation): Represents the catalytic rate of nucleotide incorporation. The natural substrate dCTP is incorporated at a significantly higher rate than (-)-3TC-TP.[5]

  • Incorporation Efficiency (k_pol/K_d): This ratio is a measure of the overall catalytic efficiency of the enzyme for a particular substrate. HIV-1 RT is substantially more efficient at incorporating the natural dCTP compared to the lamivudine analogue.[5]

Mechanism of Action: A Two-Step Process

The inhibitory effect of this compound on HIV reverse transcriptase is a well-defined, two-step process involving competitive inhibition and chain termination.

Competitive Inhibition

This compound, being structurally similar to the endogenous deoxycytidine triphosphate (dCTP), competes for the same active site on the HIV reverse transcriptase enzyme.[3] The binding of either 3TC-TP or dCTP to the enzyme-template-primer complex is a critical step in viral DNA synthesis. The relative concentrations of 3TC-TP and dCTP within the cell, along with their respective binding affinities for the reverse transcriptase, dictate the probability of incorporation of the inhibitor versus the natural nucleotide.

DNA Chain Termination

Upon successful competition and incorporation into the growing viral DNA chain, lamivudine acts as a chain terminator.[3] Unlike natural deoxynucleotides, lamivudine lacks a 3'-hydroxyl (-OH) group on its sugar ring.[3] This 3'-OH group is essential for the formation of a phosphodiester bond with the 5'-triphosphate of the next incoming deoxynucleotide, a process that elongates the DNA chain. The absence of this group in the incorporated lamivudine molecule makes further DNA synthesis impossible, leading to the premature termination of the viral DNA strand.

G cluster_0 HIV Reverse Transcriptase Active Site cluster_1 Cellular Nucleotide Pool RT_DNA HIV RT + DNA/RNA Template-Primer Incorporation_dCTP Incorporation of dCTP RT_DNA->Incorporation_dCTP Binds Incorporation_L_TP Incorporation of Lamivudine-TP RT_DNA->Incorporation_L_TP Binds dCTP dCTP (Natural Substrate) dCTP->Incorporation_dCTP Competes L_TP Lamivudine-TP (Inhibitor) L_TP->Incorporation_L_TP Competes Elongation DNA Chain Elongation Incorporation_dCTP->Elongation 3'-OH present Termination DNA Chain Termination Incorporation_L_TP->Termination No 3'-OH

Figure 1. Mechanism of Action of this compound.

Experimental Protocols

The characterization of HIV reverse transcriptase inhibitors like lamivudine involves a series of in vitro enzymatic assays. The following are generalized protocols for steady-state and pre-steady-state kinetic analyses.

Steady-State Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of HIV-1 RT by 50% under steady-state conditions.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (purified)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxythymidine triphosphate (dTTP), radiolabeled (e.g., [³H]dTTP)

  • This compound (or other inhibitors) at various concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a fixed concentration of [³H]dTTP.

  • Aliquot the reaction mixture into tubes.

  • Add varying concentrations of the inhibitor (this compound) to the respective tubes. A control with no inhibitor is included.

  • Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reactions by adding cold TCA solution to precipitate the newly synthesized DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Pre-Steady-State Single-Turnover Incorporation Assay (k_pol and K_d Determination)

This method allows for the determination of the elementary rate constants for nucleotide incorporation (k_pol) and the dissociation constant (K_d) of the nucleotide from the enzyme-DNA complex.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (purified)

  • 5'-radiolabeled DNA primer annealed to a DNA or RNA template

  • This compound and dCTP at various concentrations

  • Reaction buffer (as above)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Pre-incubate a solution of HIV-1 RT and the 5'-radiolabeled primer-template complex to form the binary complex. The concentration of the enzyme should be in excess of the primer-template to ensure single-turnover conditions.

  • Rapidly mix the binary complex with a solution containing the nucleotide (this compound or dCTP) at various concentrations and MgCl₂ to initiate the incorporation reaction. This is typically done using a rapid quench-flow instrument.

  • Allow the reaction to proceed for various short time points (milliseconds to seconds).

  • Quench the reaction at each time point by adding the EDTA solution.

  • Denature the reaction products and resolve them on a denaturing polyacrylamide gel.

  • Visualize and quantify the amount of unextended primer and the +1 extended product using a phosphorimager.

  • Plot the product formation against time for each nucleotide concentration and fit the data to a single-exponential equation to determine the observed rate of incorporation (k_obs).

  • Plot the k_obs values against the nucleotide concentration and fit the data to a hyperbolic equation to determine the maximum rate of incorporation (k_pol) and the dissociation constant (K_d).

G cluster_0 Pre-incubation cluster_1 Rapid Mixing (Quench-Flow) cluster_2 Reaction & Quenching cluster_3 Analysis RT HIV-1 RT Binary_Complex [RT•P/T] Binary Complex RT->Binary_Complex PT 5'-[32P]-Primer/Template PT->Binary_Complex Mixer Rapid Mixer Binary_Complex->Mixer Nucleotide 3TC-TP or dCTP (Varying Concentrations) Nucleotide->Mixer Mg MgCl2 Mg->Mixer Reaction Incorporation Reaction (Time-course: ms to s) Mixer->Reaction Quench Quench with EDTA Reaction->Quench PAGE Denaturing PAGE Quench->PAGE Phosphorimager Phosphorimager Analysis PAGE->Phosphorimager Kinetics Determine k_obs, k_pol, Kd Phosphorimager->Kinetics

Figure 2. Experimental Workflow for Pre-Steady-State Kinetics.

Conclusion

This compound effectively inhibits HIV-1 reverse transcriptase through a dual mechanism of competitive inhibition with the natural substrate dCTP and subsequent chain termination of viral DNA synthesis. The quantitative kinetic data demonstrate that while HIV-1 RT has a higher affinity for and more efficiently incorporates the natural nucleotide, the presence of this compound at sufficient intracellular concentrations leads to potent viral suppression. The detailed experimental protocols provided herein serve as a guide for the continued evaluation of lamivudine and the development of novel reverse transcriptase inhibitors. The visual representations of the mechanism and experimental workflows offer a clear conceptual framework for understanding this critical aspect of antiretroviral therapy.

References

In-depth Technical Guide on the Intracellular Phosphorylation of Lamivudine to its Active Triphosphate Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV and Hepatitis B Virus (HBV). As a prodrug, its antiviral efficacy is wholly contingent upon its intracellular conversion to the active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP). This multi-step phosphorylation is orchestrated by host cellular kinases and represents the critical activation pathway. This document serves as a technical guide, delineating the enzymatic cascade, summarizing key quantitative data, providing detailed experimental protocols, and illustrating the core biochemical pathways involved in the intracellular activation of lamivudine.

Introduction

Lamivudine is a synthetic nucleoside analogue of deoxycytidine that must be anabolized within the host cell to exert its antiviral effect.[1][2] The resultant active metabolite, 3TC-TP, functions as a competitive inhibitor of viral reverse transcriptase and as a chain terminator upon its incorporation into viral DNA, thereby halting replication.[1][3][4][5] The efficiency of this intracellular phosphorylation process is a primary determinant of the drug's potency and is influenced by various cellular factors. A comprehensive understanding of this pathway is therefore crucial for optimizing antiretroviral therapy and for the rational design of new nucleoside analogues.

The Phosphorylation Cascade

The conversion of lamivudine to its active triphosphate form is a sequential three-step process catalyzed by host cell enzymes.[6][7] Lamivudine can enter the cell either by passive diffusion or through active transport via uptake transporters.[8][9]

  • Step 1: Monophosphorylation: The initial and often rate-limiting step is the conversion of lamivudine to lamivudine monophosphate (3TC-MP). This reaction is catalyzed by deoxycytidine kinase (dCK).[7][8][9]

  • Step 2: Diphosphorylation: 3TC-MP is subsequently phosphorylated to lamivudine diphosphate (3TC-DP). This step is primarily mediated by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/dCMPK).[6][8][9]

  • Step 3: Triphosphorylation: In the final step, 3TC-DP is converted to the active this compound (3TC-TP). This reaction is catalyzed by nucleoside diphosphate kinase (NDPK).[7][8][9][10]

Once formed, 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the viral DNA chain by reverse transcriptase.[4]

Lamivudine_Phosphorylation_Pathway cluster_cell Intracellular Environment cluster_action Antiviral Action 3TC Lamivudine (3TC) 3TC_MP 3TC-Monophosphate (3TC-MP) 3TC->3TC_MP Deoxycytidine Kinase (dCK) 3TC_DP 3TC-Diphosphate (3TC-DP) 3TC_MP->3TC_DP (d)CMP Kinase 3TC_TP 3TC-Triphosphate (3TC-TP) (Active Metabolite) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase (NDPK) Action Inhibition of Viral Reverse Transcriptase 3TC_TP->Action Competes with dCTP Termination DNA Chain Termination Action->Termination Incorporation into Viral DNA

Caption: Intracellular metabolic activation pathway of lamivudine.

Quantitative Data Summary

The kinetics of lamivudine phosphorylation and the resulting intracellular concentrations of its metabolites are key to its efficacy. Intracellular pharmacokinetic parameters are known to be highly variable between patients.[11] The conversion of lamivudine diphosphate (3TC-DP) to the triphosphate form (3TC-TP) is considered a rate-limiting step.[11] The intracellular half-life of 3TC-TP is long, estimated to be between 10.5 to 19 hours depending on the cell line, which supports once-daily dosing regimens.[2][6]

ParameterValueCell Type / ConditionSource
Intracellular Half-Life (t½) of 3TC-TP 15.3 - 16.1 hoursHIV-1 infected patient PBMCs[11]
10.5 - 15.5 hoursHIV-1 cell lines[2]
17 - 19 hoursHBV cell lines[2]
Predominant Intracellular Metabolite Lamivudine Diphosphate (3TC-DP)HIV-1 infected patient PBMCs[11][12]
3TC-TP Concentration (Cmax) 4.10 pmol/10⁶ cellsHealthy volunteer PBMCs (300 mg dose)[13]
3TC-TP Concentration (Cmax) 2.95 pmol/10⁶ cellsHealthy volunteer PBMCs (150 mg dose)[13]
3TC-TP Area Under the Curve (AUC₂₄) 59.5 pmol·h/10⁶ cellsHealthy volunteer PBMCs (300 mg dose)[13]
3TC-TP Area Under the Curve (AUC₂₄) 44.0 pmol·h/10⁶ cellsHealthy volunteer PBMCs (150 mg dose)[13]

Experimental Protocols

Protocol: Quantification of Intracellular this compound from PBMCs

This protocol outlines a common method for extracting and quantifying 3TC-TP from peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

HPLC_Workflow cluster_prep 1. Sample Collection & Preparation cluster_extract 2. Analyte Extraction cluster_analysis 3. Quantification Blood Collect Whole Blood PBMC Isolate PBMCs via Density Gradient Centrifugation Blood->PBMC Lyse Lyse Cells with Cold 60-70% Methanol PBMC->Lyse Spike Spike with Internal Standard (e.g., ¹⁵N₃, ¹³C₂-lamivudine-TP) Lyse->Spike SPE Solid-Phase Extraction (SPE) (e.g., Anion Exchange) Spike->SPE Elute Wash and Elute Triphosphate Fraction SPE->Elute LCMS Analyze by LC-MS/MS Elute->LCMS Quantify Quantify against Standard Curve LCMS->Quantify

References

The Genesis of a Keystone Antiretroviral: A Technical History of Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and History of Lamivudine as a Nucleoside Analog

Abstract

Lamivudine (3TC), a synthetic nucleoside analog, represents a landmark achievement in the history of antiviral therapy. Its discovery and development marked a pivotal moment in the fight against Human Immunodeficiency Virus (HIV) and later, Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of lamivudine, with a focus on the key experimental data and methodologies that underpinned its journey from laboratory synthesis to a cornerstone of combination antiretroviral therapy. Quantitative data from seminal preclinical and clinical studies are presented in structured tables, and critical experimental protocols are detailed to provide a practical resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the scientific processes.

Discovery and Early Development

The story of lamivudine begins in the late 1980s, a period of intense research driven by the urgent need for effective HIV treatments. The first approved antiretroviral, zidovudine (AZT), had demonstrated the potential of nucleoside analogs to inhibit HIV's reverse transcriptase, but its efficacy was often limited by toxicity and the rapid emergence of drug resistance.

In 1988, at the Montreal-based company IAF BioChem International, Inc., a team of scientists including Bernard Belleau and Paul Nguyen-Ba synthesized a racemic mixture of 2'-deoxy-3'-thiacytidine, designated BCH-189.[1][2] The crucial step in unlocking its therapeutic potential came in 1989 with the isolation of its two enantiomers.[1][2] Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that the negative enantiomer, later named lamivudine, possessed potent antiviral activity against HIV with significantly lower cytotoxicity than its positive counterpart.[1][2]

Further research at Emory University by Dr. Raymond Schinazi, Dr. Dennis Liotta, and Dr. Woo-Baeg Choi also played a significant role in the development of lamivudine and the closely related emtricitabine (FTC).[3] Their work underscored the therapeutic potential of these L-nucleoside analogs.

A pivotal discovery was the synergistic effect of lamivudine when used in combination with AZT. Dr. Cheng's research demonstrated that not only did the combination enhance the inhibition of HIV reverse transcriptase, but lamivudine could also restore AZT sensitivity in previously resistant HIV strains.[1][2] This finding laid the groundwork for the combination therapy approach that would become the standard of care for HIV infection.

Following successful preclinical and clinical development, lamivudine, under the brand name Epivir, was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1 infection.[1][4] Its activity against HBV was subsequently recognized, leading to its approval for the treatment of chronic hepatitis B in 1998.[5]

Mechanism of Action: A Nucleoside Analog Reverse Transcriptase Inhibitor

Lamivudine is a potent and selective inhibitor of viral reverse transcriptase. As a nucleoside analog of cytidine, its mechanism of action is dependent on intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1]

Intracellular Activation Pathway

The activation of lamivudine is a multi-step enzymatic process that occurs within the host cell.

Lamivudine_Activation Lamivudine Lamivudine (3TC) 3TC-MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC-MP Deoxycytidine Kinase 3TC-DP Lamivudine Diphosphate (3TC-DP) 3TC-MP->3TC-DP Deoxycytidylate Kinase 3TC-TP This compound (3TC-TP) (Active Form) 3TC-DP->3TC-TP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation of lamivudine.

Inhibition of Viral Reverse Transcriptase

Once converted to its active triphosphate form, 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[1] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.

The key to its function as a chain terminator lies in its chemical structure. Lamivudine lacks a 3'-hydroxyl group on its sugar moiety.[1] When 3TC-TP is incorporated into the viral DNA, the absence of this 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting DNA chain elongation and terminating the reverse transcription process. This effectively prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the viral replication cycle.

RT_Inhibition cluster_viral_replication Viral DNA Synthesis Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Growing_DNA Growing Viral DNA Chain Growing_DNA->RT dCTP dCTP (Natural Substrate) dCTP->RT 3TC-TP 3TC-TP (Active Lamivudine) 3TC-TP->RT Incorporation Incorporation into DNA RT->Incorporation Chain_Elongation Chain Elongation Incorporation->Chain_Elongation dCTP incorporated Chain_Termination Chain Termination Incorporation->Chain_Termination 3TC-TP incorporated

Caption: Mechanism of reverse transcriptase inhibition by lamivudine.

Quantitative Preclinical and Clinical Data

The development of lamivudine was supported by a robust body of quantitative data from preclinical studies and pivotal clinical trials.

Preclinical Antiviral Activity and Cytotoxicity

Lamivudine demonstrated potent and selective activity against HIV-1 in various cell lines with minimal cytotoxicity.

ParameterCell LineVirus StrainValueReference
IC₅₀ (µM) MT-4HIV-10.002 - 1.14[6]
PBMCHIV-1 (LAV)0.0018[4]
IC₅₀ (µM) -HBV0.1[6]
CC₅₀ (µM) Various->1000-fold higher than IC₅₀[6]

Table 1: Preclinical Antiviral Activity and Cytotoxicity of Lamivudine. IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; PBMC: Peripheral Blood Mononuclear Cells.

Pharmacokinetic Properties

The pharmacokinetic profile of lamivudine in humans is characterized by rapid oral absorption and good bioavailability.

ParameterValueReference
Bioavailability ~82% (adults)[4]
Time to Peak Concentration (Tₘₐₓ) 0.5 - 1.5 hours[7]
Plasma Half-life (t₁/₂) 5 - 7 hours[4]
Intracellular Half-life of 3TC-TP 10.5 - 15.5 hours (HIV-infected cells)[7]
17 - 19 hours (HBV-infected cells)[7]
Protein Binding < 36%[4]
Primary Route of Elimination Renal (~70% unchanged)[4]

Table 2: Key Pharmacokinetic Parameters of Lamivudine in Adults.

Pivotal Clinical Trial Efficacy for HIV Treatment

The efficacy of lamivudine in combination with zidovudine for the treatment of HIV-1 was established in several key clinical trials, including NUCA 3001 and NUCB 3001.

TrialTreatment ArmMean Change in CD4+ Count (cells/mm³) at 24 weeksMean Change in HIV-1 RNA (log₁₀ copies/mL) at 24 weeksReference
NUCA 3001 Lamivudine + Zidovudine+85-1.0[2]
Zidovudine alone+33-0.4[2]
NUCB 3001 Lamivudine + Zidovudine+75-1.0[2]
Zidovudine alone+25-0.5[2]

Table 3: Efficacy Results from Pivotal Phase III Clinical Trials of Lamivudine for HIV-1 Treatment.

Pivotal Clinical Trial Efficacy for HBV Treatment

Clinical trials demonstrated the efficacy of lamivudine in suppressing HBV replication in patients with chronic hepatitis B.

Trial EndpointLamivudine (100 mg/day)Placebop-valueReference
Loss of Serum HBV DNA + ALT Normalization (at 24 weeks) 63%6%<0.001[8]
Histological Improvement (at 52 weeks) 60%N/A-[8]

Table 4: Efficacy Results from a Pivotal Placebo-Controlled Trial of Lamivudine for HBeAg-Negative Chronic Hepatitis B. ALT: Alanine aminotransferase.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of lamivudine.

Synthesis of Racemic 2'-deoxy-3'-thiacytidine (BCH-189) and Enantiomeric Separation

The initial synthesis of lamivudine involved the preparation of the racemic compound followed by the resolution of its enantiomers. While various synthetic routes have been developed, a common approach involves the coupling of a protected oxathiolane sugar analog with a silylated cytosine base.

General Protocol Outline:

  • Synthesis of the Oxathiolane Intermediate: A key step is the formation of the 1,3-oxathiolane ring. This can be achieved through various methods, including the reaction of a protected glyoxylate with a dithiol.

  • Coupling with Cytosine: The protected oxathiolane is then coupled with a silylated cytosine derivative, often in the presence of a Lewis acid catalyst, to form the nucleoside.

  • Deprotection: The protecting groups are removed to yield the racemic mixture of BCH-189.

  • Enantiomeric Resolution: The separation of the desired (-)-enantiomer (lamivudine) from the (+)-enantiomer can be achieved through several methods, including:

    • Enzymatic Resolution: Utilizing enzymes such as lipases that selectively acylate one enantiomer, allowing for their separation.

    • Chiral Chromatography: Using a chiral stationary phase to separate the enantiomers.

    • Diastereomeric Crystallization: Forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

In Vitro Antiviral Activity Assay (HIV-1)

The antiviral activity of lamivudine against HIV-1 is typically determined using cell-based assays that measure the inhibition of viral replication.

Example Protocol: HIV-1 p24 Antigen Assay in Peripheral Blood Mononuclear Cells (PBMCs):

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to induce proliferation.

  • Drug Preparation: Prepare serial dilutions of lamivudine in cell culture medium.

  • Infection: Infect the stimulated PBMCs with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment: Add the serially diluted lamivudine to the infected cell cultures. Include a no-drug control (virus only) and a no-virus control (cells only).

  • Incubation: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator for 7-10 days.

  • Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatants. Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration compared to the no-drug control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

The cytotoxicity of lamivudine is assessed to determine its therapeutic index (the ratio of the cytotoxic concentration to the effective antiviral concentration).

Example Protocol: MTT Assay:

  • Cell Seeding: Seed a suitable cell line (e.g., MT-4, CEM) in a 96-well plate at a predetermined density and allow the cells to adhere or stabilize overnight.

  • Drug Treatment: Add serial dilutions of lamivudine to the wells. Include a no-drug control (cells only) and a blank control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or dimethyl sulfoxide) to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the no-drug control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Drug Development and Clinical Trial Workflow

The development of lamivudine followed a structured pathway from initial discovery to regulatory approval. This workflow is typical for the development of new antiretroviral agents.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Post-Marketing Discovery Drug Discovery (Synthesis of BCH-189) Screening In Vitro Screening (Antiviral Activity & Cytotoxicity) Discovery->Screening Lead_Optimization Lead Optimization (Enantiomer Separation) Screening->Lead_Optimization Animal_Studies Animal Pharmacology & Toxicology Lead_Optimization->Animal_Studies IND Investigational New Drug (IND) Application Animal_Studies->IND Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) IND->Phase_I Phase_II Phase II Clinical Trials (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA FDA_Review FDA Review & Approval NDA->FDA_Review Phase_IV Phase IV Post-Marketing Surveillance FDA_Review->Phase_IV

Caption: Antiretroviral drug development workflow.

Conclusion

The discovery and development of lamivudine represent a triumph of medicinal chemistry and virology. Its unique properties, including potent antiviral activity, low cytotoxicity, and a favorable resistance profile when used in combination, have solidified its place as an essential medicine in the global response to HIV and HBV. This technical guide has provided a detailed account of its history, from the initial synthesis of a racemic mixture to its establishment as a key component of life-saving antiretroviral regimens. The presented data, protocols, and workflows offer valuable insights for researchers and professionals dedicated to the ongoing development of novel antiviral therapies. The legacy of lamivudine continues to inform and inspire the search for even more effective and safer treatments for viral diseases.

References

An In-Depth Technical Guide to the Biochemical Synthesis and Purification of Lamivudine Triphosphate for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: In-depth technical guide.

Introduction

Lamivudine (3TC), a synthetic nucleoside analog, is a potent reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2] Its therapeutic activity is dependent on its intracellular conversion to the active metabolite, lamivudine 5'-triphosphate (3TC-TP).[3][4] This active form acts as a chain terminator during viral DNA synthesis. For research and development purposes, access to high-purity lamivudine triphosphate is crucial for in vitro assays, kinetic studies, and the development of novel antiviral agents. This guide provides a comprehensive overview of the principal methods for the biochemical synthesis and purification of this compound, tailored for a research setting. We will explore both enzymatic and chemical synthesis routes, detail purification strategies, and discuss methods for product characterization.

Biochemical Synthesis of this compound

The synthesis of this compound can be achieved through two primary approaches: enzymatic synthesis, which mimics the natural intracellular phosphorylation pathway, and chemical synthesis, which employs phosphorylating agents.

Enzymatic Synthesis

The enzymatic synthesis of this compound from lamivudine is a multi-step process that mirrors the intracellular metabolic pathway. This cascade of phosphorylation events is catalyzed by a series of kinases.[1][3]

The intracellular phosphorylation cascade of lamivudine involves three key enzymatic steps:

  • Lamivudine to Lamivudine Monophosphate (3TC-MP): This initial phosphorylation is catalyzed by deoxycytidine kinase (dCK).[3]

  • Lamivudine Monophosphate to Lamivudine Diphosphate (3TC-DP): The second phosphorylation is carried out by cytidylate-uridylate monophosphate kinase (CMPK).[5]

  • Lamivudine Diphosphate to this compound (3TC-TP): The final step to the active triphosphate form is catalyzed by a nucleoside diphosphate kinase (NDPK).[1]

For in vitro synthesis, a "one-pot" enzymatic cascade reaction is a highly efficient approach.[6] This method involves combining the substrate (lamivudine) with all the necessary enzymes and a phosphate donor, typically adenosine triphosphate (ATP), in a single reaction vessel. To drive the reaction towards the triphosphate product and prevent the accumulation of ADP which can cause feedback inhibition, an ATP regeneration system is often included.

Enzymatic_Synthesis_Pathway cluster_main Enzymatic Phosphorylation of Lamivudine cluster_regen ATP Regeneration System Lamivudine Lamivudine (3TC) L_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->L_MP Deoxycytidine Kinase (dCK) L_DP Lamivudine Diphosphate (3TC-DP) L_MP->L_DP CMP Kinase (CMPK) L_TP This compound (3TC-TP) L_DP->L_TP NDP Kinase (NDPK) ATP1 ATP ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP ATP2->ADP2 ATP3 ATP ADP3 ADP ATP3->ADP3 Pyruvate Pyruvate PEP Phosphoenolpyruvate (PEP) PEP->Pyruvate PK Pyruvate Kinase ADP_regen ADP ATP_regen ATP ADP_regen->ATP_regen PK Purification_Workflow Start Crude Synthesis Reaction Mixture Centrifugation Centrifugation to remove enzymes Start->Centrifugation Supernatant Supernatant containing 3TC-TP Centrifugation->Supernatant HPLC Preparative HPLC (Anion Exchange or Ion-Pair RP) Supernatant->HPLC Fractionation Fraction Collection based on UV signal HPLC->Fractionation Analysis Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

References

The Decisive Role of Stereochemistry in Lamivudine's Antiviral Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a cornerstone of antiretroviral therapy, is a chiral nucleoside reverse transcriptase inhibitor (NRTI). Its therapeutic success is critically dependent on its stereochemistry. This technical guide delves into the profound impact of Lamivudine's stereoisomers on its phosphorylation to the active triphosphate form and subsequent inhibition of viral reverse transcriptase. We will explore the mechanistic basis for the stereoselectivity observed in its antiviral activity and provide detailed experimental methodologies for assessing these properties.

Introduction: The Stereochemical Imperative of Lamivudine

Lamivudine is the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC).[1][2] It is a potent inhibitor of both human immunodeficiency virus (HIV) reverse transcriptase and hepatitis B virus (HBV) polymerase.[3] The initial racemic mixture of 3TC, known as BCH-189, demonstrated antiviral activity, but subsequent research revealed that the (-)-enantiomer, Lamivudine, is not only more potent but also significantly less cytotoxic than its (+)-enantiomer.[4][5] This stereospecificity is the foundation of Lamivudine's clinical utility and a compelling case study in the importance of chirality in drug design.

The antiviral mechanism of Lamivudine hinges on its intracellular conversion to the active 5'-triphosphate metabolite, Lamivudine triphosphate (3TC-TP).[1][2] This process is catalyzed by host cellular kinases. 3TC-TP then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by reverse transcriptase.[1][6] Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of Lamivudine leads to the termination of DNA chain elongation, thereby halting viral replication.[3][6]

Stereoselectivity in Intracellular Phosphorylation

The first critical step in Lamivudine's mechanism of action is its phosphorylation, a process that exhibits stereoselectivity. The initial phosphorylation to Lamivudine monophosphate is catalyzed by deoxycytidine kinase. Subsequent phosphorylations to the diphosphate and the active triphosphate are carried out by other cellular kinases.[7] Studies have indicated that the phosphorylation of the clinically relevant (-)-enantiomer is favored by the cellular enzymatic machinery, leading to higher intracellular concentrations of the active triphosphate form compared to the (+)-enantiomer. This differential phosphorylation contributes significantly to the superior antiviral activity of Lamivudine.

Differential Inhibition of Reverse Transcriptase by this compound Enantiomers

The stereochemistry of the triphosphate metabolite directly influences its interaction with the viral reverse transcriptase. The active site of the enzyme exhibits a high degree of stereospecificity, preferentially binding and incorporating the (-)-enantiomer of 3TC-TP.

Quantitative Analysis of Triphosphate Activity

Pre-steady-state kinetic analysis provides a detailed understanding of the interaction between the triphosphate enantiomers and HIV-1 reverse transcriptase. The key parameters are the dissociation constant (Kd), which reflects the binding affinity, and the maximum rate of incorporation (kpol). The efficiency of incorporation is then determined by the ratio kpol/Kd.

A comparative study on the incorporation of the triphosphates of the (+) and (-) enantiomers of a 2',3'-dideoxy-3'-thiacytidine analog (SddCTP) by HIV-1 reverse transcriptase revealed significant differences in their kinetic parameters.[4]

ParameterdCTP (Natural Substrate)(+)-SddCTP(-)-SddCTP (Lamivudine analog)
kpol (s⁻¹) HighModerateLow
Kd (µM) LowHighHigh
Efficiency (kpol/Kd) HighModerateLow
Data adapted from a pre-steady-state kinetic analysis of a Lamivudine analog.[4] The trend shows that while the natural substrate dCTP is incorporated most efficiently, the (-) enantiomer of the Lamivudine analog has a lower rate and efficiency of incorporation compared to the (+) enantiomer.

These data indicate that while both enantiomers can be incorporated, the natural substrate is by far the preferred substrate. Between the two enantiomers of the Lamivudine analog, the (+) enantiomer is incorporated more efficiently than the (-) enantiomer.[4] However, the potent antiviral activity of the (-)-enantiomer (Lamivudine) in vivo is a result of a combination of factors, including more efficient intracellular phosphorylation and lower cytotoxicity.

The structural basis for this discrimination lies in the three-dimensional conformation of the enzyme's active site. The unnatural L-configuration of Lamivudine's sugar ring leads to steric hindrance when it attempts to bind to the active site, particularly in the presence of resistance-conferring mutations such as M184V/I.[8] This steric clash perturbs the proper positioning of the inhibitor for catalysis, leading to a significant reduction in the rate of its incorporation.[8]

Experimental Protocols

Cellular Uptake and Phosphorylation Assay

This protocol outlines a method to determine the intracellular concentrations of Lamivudine and its phosphorylated metabolites.

Methodology:

  • Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-2, CEM) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Drug Incubation: Incubate the cells with varying concentrations of the Lamivudine enantiomers (e.g., 0.1 to 100 µM) for different time points (e.g., 2, 8, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a 60% methanol solution.

  • Metabolite Extraction: Centrifuge the cell lysates to pellet the cellular debris. Collect the supernatant containing the intracellular metabolites.

  • HPLC Analysis: Analyze the extracted metabolites using a validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (LC-MS/MS) or a radioimmunoassay to quantify the levels of the parent drug and its mono-, di-, and triphosphate forms.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of the triphosphate forms of Lamivudine enantiomers against HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 10 mM MgCl₂), a reducing agent (e.g., 2 mM DTT), a synthetic template-primer (e.g., poly(rA)-oligo(dT)), and the natural substrate (e.g., [³H]dTTP or unlabeled dCTP).

  • Enzyme and Inhibitor Addition: Add a known amount of purified recombinant HIV-1 reverse transcriptase to the reaction mixture. Add varying concentrations of the triphosphate forms of the (+) and (-) enantiomers of Lamivudine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) or EDTA.

  • Quantification of DNA Synthesis:

    • Radiometric Assay: If a radiolabeled nucleotide was used, precipitate the newly synthesized DNA onto glass fiber filters, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

    • Non-Radiometric Assay: If unlabeled nucleotides were used, quantify the synthesized DNA using a fluorescent intercalating dye or an ELISA-based method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizing the Pathways and Workflows

Signaling Pathway of Lamivudine Activation and Action

Lamivudine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine Lamivudine Lamivudine_in Lamivudine Lamivudine->Lamivudine_in Uptake L-MP Lamivudine Monophosphate Lamivudine_in->L-MP Deoxycytidine Kinase L-DP Lamivudine Diphosphate L-MP->L-DP Cellular Kinases L-TP Lamivudine Triphosphate (Active) L-DP->L-TP Cellular Kinases Viral_RT Viral Reverse Transcriptase L-TP->Viral_RT Competitive Inhibition DNA_Elongation Viral DNA Elongation Viral_RT->DNA_Elongation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Incorporation of L-TP dCTP dCTP (Natural Substrate) dCTP->Viral_RT RT_Inhibition_Workflow Start Start Assay Prepare_Mixture Prepare Reaction Mixture (Buffer, Template-Primer, [3H]dNTP) Start->Prepare_Mixture Add_Components Add HIV-1 RT and Lamivudine-TP enantiomers Prepare_Mixture->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Terminate_Reaction Terminate Reaction (e.g., with TCA) Incubate->Terminate_Reaction Precipitate_DNA Precipitate DNA on filters Terminate_Reaction->Precipitate_DNA Wash_Filters Wash filters to remove unincorporated [3H]dNTP Precipitate_DNA->Wash_Filters Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Filters->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide on the Interaction of Lamivudine Triphosphate with Host Cell DNA Polymerases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. Its efficacy lies in the intracellular conversion to its active form, lamivudine triphosphate (3TC-TP), which effectively inhibits viral reverse transcriptase. However, the interaction of 3TC-TP with host cell DNA polymerases is a critical aspect of its safety profile. This technical guide provides a comprehensive overview of this interaction, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. While 3TC-TP does interact with host DNA polymerases, its inhibitory effect is significantly weaker than its action on viral enzymes, a key factor in its therapeutic index.

Mechanism of Action and Interaction with Host DNA Polymerases

Lamivudine is a synthetic nucleoside analog of deoxycytidine. Following administration, it is transported into host cells and undergoes phosphorylation by cellular kinases to its active triphosphate form, 3TC-TP.[1] The primary mechanism of action of 3TC-TP against viral replication is twofold: it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of viral reverse transcriptase, and upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group.[1]

Crucially, 3TC-TP also interacts with host cell DNA polymerases, which are responsible for the replication and repair of the host's genetic material. The key host DNA polymerases include α, β, γ (mitochondrial), δ, and ε.[2][3] The interaction with these polymerases is significantly less potent than with viral reverse transcriptase, which is a major determinant of lamivudine's clinical utility. The triphosphate metabolite of lamivudine can weakly inhibit mammalian DNA polymerase α and β types, as well as mitochondrial DNA (mtDNA) polymerase γ.[1]

Quantitative Analysis of Inhibition

Table 1: Inhibition Constants (Ki) of this compound for Human DNA Polymerases

DNA PolymeraseKi (µM)Comments
DNA Polymerase α Data not readily availableWeakly inhibited by 3TC-TP.
DNA Polymerase β 18.7Inhibition is competitive with respect to dCTP.
DNA Polymerase γ 15.8 ± 0.8Inhibition is competitive with respect to dCTP.
DNA Polymerase δ Data not readily available
DNA Polymerase ε Data not readily available

Note: The absence of data for certain polymerases indicates a lack of publicly available information at the time of this report.

Structural Basis for Weak Inhibition of Host DNA Polymerases

The selectivity of lamivudine for viral reverse transcriptase over host DNA polymerases is rooted in stereochemistry and the resulting structural interactions within the enzyme's active site.

Lamivudine is an L-enantiomer, while natural nucleosides are D-enantiomers. Human DNA polymerases have evolved to be highly specific for D-nucleotides.[4] Structural studies of human DNA polymerase λ in complex with 3TC-TP have revealed that the L-nucleotide binds in a different orientation compared to a D-nucleotide.[5][6] This involves a 180° rotation of the ribose ring of the L-nucleotide analog.[5] This altered conformation leads to suboptimal positioning for catalysis and steric hindrance within the active site, thereby reducing its binding affinity and efficiency of incorporation.[7] This steric conflict perturbs the binding of the inhibitor and is a key reason for the weak inhibition of host cell polymerases.[7]

cluster_d_nucleotide Natural D-Nucleotide Binding cluster_l_nucleotide This compound (L-Nucleotide) Binding d_dNTP dCTP (D-form) d_active_site DNA Polymerase Active Site d_dNTP->d_active_site Optimal Fit d_incorporation Efficient Incorporation d_active_site->d_incorporation Catalysis l_3TC_TP 3TC-TP (L-form) l_active_site DNA Polymerase Active Site l_3TC_TP->l_active_site Suboptimal Fit (Steric Hindrance) l_inhibition Weak Inhibition & Chain Termination l_active_site->l_inhibition Inefficient Incorporation

Fig. 1: Conceptual diagram of D- vs. L-nucleotide interaction.

Experimental Protocols

The determination of the inhibitory activity of 3TC-TP on host DNA polymerases involves in vitro enzyme inhibition assays. The following is a generalized protocol synthesized from established methodologies.

Objective

To determine the inhibitory effect (IC50 and/or Ki) of this compound on the activity of purified human DNA polymerases α, β, γ, δ, and ε.

Materials
  • Purified recombinant human DNA polymerases (α, β, γ, δ, and ε)

  • This compound (3TC-TP)

  • Deoxycytidine triphosphate (dCTP) and other dNTPs (dATP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dCTP or [³H]dCTP)

  • Activated DNA template-primer (e.g., gapped calf thymus DNA)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, dithiothreitol, and bovine serum albumin)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Experimental Workflow

prep Reaction Mixture Preparation incubate Incubation prep->incubate Add Enzyme stop Reaction Termination incubate->stop Add Stop Solution precipitate TCA Precipitation stop->precipitate filter Filtration & Washing precipitate->filter quantify Quantification filter->quantify Scintillation Counting analyze Data Analysis quantify->analyze Calculate % Inhibition

Fig. 2: General workflow for a DNA polymerase inhibition assay.
Detailed Procedure

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, a fixed concentration of the activated DNA template-primer, and a fixed concentration of three of the four dNTPs. The fourth dNTP (dCTP, the natural competitor of 3TC-TP) should be included at varying concentrations for Ki determination, or at a fixed, saturating concentration for IC50 determination. A radiolabeled dNTP is included for detection.

  • Inhibitor Addition: Add varying concentrations of 3TC-TP to the experimental tubes. Include control tubes with no inhibitor.

  • Enzyme Addition and Incubation: Initiate the reaction by adding a fixed amount of the purified human DNA polymerase to each tube. Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold stop solution, such as 10% trichloroacetic acid (TCA).

  • Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA by incubation on ice. Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the DNA polymerase activity.

  • Data Analysis:

    • IC50 Determination: Calculate the percentage of inhibition for each concentration of 3TC-TP relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the 3TC-TP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination: For competitive inhibition, perform the assay with varying concentrations of both the substrate (dCTP) and the inhibitor (3TC-TP). Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The Ki can be determined from the replot of the slopes of these lines versus the inhibitor concentration.

Signaling Pathways and Downstream Effects

The primary interaction of this compound with host DNA polymerases is a direct enzymatic inhibition. Currently, there is no substantial evidence in the scientific literature to suggest that this interaction directly modulates specific intracellular signaling pathways. The downstream effects are primarily related to the potential for cytotoxicity, particularly mitochondrial toxicity due to the inhibition of DNA polymerase gamma. However, the weak nature of this inhibition contributes to lamivudine's favorable safety profile compared to other NRTIs.

Lamivudine Lamivudine Phosphorylation Intracellular Phosphorylation Lamivudine->Phosphorylation ThreeTC_TP This compound (3TC-TP) Phosphorylation->ThreeTC_TP Viral_RT Viral Reverse Transcriptase ThreeTC_TP->Viral_RT High Affinity Host_Pol Host DNA Polymerases (α, β, γ, δ, ε) ThreeTC_TP->Host_Pol Low Affinity Viral_Inhibition Strong Inhibition (Antiviral Effect) Viral_RT->Viral_Inhibition Host_Inhibition Weak Inhibition (Potential Toxicity) Host_Pol->Host_Inhibition

Fig. 3: Logical relationship of lamivudine's mechanism of action.

Conclusion

The interaction of this compound with host cell DNA polymerases is characterized by weak, competitive inhibition. This selectivity is primarily due to the L-stereoisomer configuration of lamivudine, which results in a suboptimal fit within the active sites of human DNA polymerases. While quantitative data on the inhibition of all host polymerases is not exhaustively available, the existing Ki values for polymerases β and γ confirm a significantly lower affinity compared to its potent inhibition of viral reverse transcriptase. This differential activity is fundamental to the therapeutic success of lamivudine, allowing for effective viral suppression with a manageable safety profile. Further research to fully quantitate the inhibitory effects on all human DNA polymerases would provide a more complete understanding of its cellular interactions.

References

In Vitro Stability and Degradation of Lamivudine Triphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of lamivudine triphosphate (3TC-TP), the active antiviral anabolite of the prodrug lamivudine. Understanding the stability of 3TC-TP is critical for the development of accurate in vitro assays, the interpretation of intracellular pharmacokinetic data, and the optimization of drug delivery strategies.

Introduction to Lamivudine and its Active Metabolite

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2][3] As a prodrug, lamivudine requires intracellular phosphorylation to its active form, lamivudine 5'-triphosphate (3TC-TP).[2][4][5][6][7][8] This three-step phosphorylation is catalyzed by intracellular kinases.[4][6] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the growing viral DNA chain.[1][6]

The efficacy of lamivudine is closely linked to the intracellular concentrations and persistence of 3TC-TP.[5] Therefore, its in vitro stability is a key parameter in understanding its therapeutic effect and potential for drug-drug interactions.

Intracellular Stability of this compound

The in vitro stability of 3TC-TP is most relevant in the context of the intracellular environment where it exerts its pharmacological activity. The intracellular half-life of 3TC-TP is notably long, which supports less frequent dosing regimens for lamivudine.[4][5]

Cell TypeIntracellular Half-life (t½)Reference
Peripheral Blood Mononuclear Cells (PBMCs)15 to 16 hours[4]
HIV-1 Infected Cell Lines10.5 to 15.5 hours[1]
HBV Infected Cell Lines17 to 19 hours[1]
Adolescent PBMCs (in vivo study)17.7 ± 2.8 hours[9]

This prolonged intracellular persistence is attributed to the ionic charge of the triphosphate moiety, which effectively traps the molecule within the cell.[5]

Chemical Stability and Degradation Pathways

While the intracellular environment provides a degree of stability, 3TC-TP is susceptible to chemical degradation, primarily through hydrolysis of the triphosphate chain. The degradation of the parent compound, lamivudine, has been studied under forced conditions, revealing instability in acidic and alkaline environments, as well as under oxidative stress.[10] Although specific studies on the forced degradation of 3TC-TP are less common in the public domain, the triphosphate group is known to be labile to acid-catalyzed hydrolysis.

The enzymatic degradation of 3TC-TP back to its monophosphate form can also occur within the cell.[6]

Below is a diagram illustrating the intracellular phosphorylation of lamivudine and the potential degradation pathways of 3TC-TP.

Lamivudine_Metabolism_and_Degradation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine Lamivudine 3TC-MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC-MP Deoxycytidine Kinase 3TC-DP Lamivudine Diphosphate (3TC-DP) 3TC-MP->3TC-DP CMP/dCMP Kinase 3TC-TP Lamivudine Triphosphate (3TC-TP) (Active Form) 3TC-DP->3TC-TP Nucleoside Diphosphate Kinase 3TC-TP->3TC-DP Dephosphorylation Degradation_Products Degradation Products 3TC-TP->Degradation_Products Hydrolysis (e.g., acidic pH) Experimental_Workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Sample->PBMC_Isolation Cell_Lysis Cell Lysis and Metabolite Extraction (e.g., Methanol) PBMC_Isolation->Cell_Lysis Analysis LC-MS/MS or HPLC Quantification Cell_Lysis->Analysis Data_Analysis Data Analysis (Concentration, Half-life) Analysis->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Utilizing Lamivudine Triphosphate in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Lamivudine triphosphate (3TC-TP), the active metabolite of the antiretroviral drug Lamivudine, in viral replication assays. The focus is on assays targeting the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) and the polymerase of Hepatitis B Virus (HBV).

Introduction

Lamivudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and HBV infections.[1][] Upon entering a host cell, Lamivudine is phosphorylated by cellular kinases to its active form, this compound (3TC-TP).[3][4] 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase/polymerase and as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[5][6] These protocols detail the in vitro enzymatic assays to determine the inhibitory activity of 3TC-TP against HIV-1 RT and HBV polymerase.

Mechanism of Action of this compound

Lamivudine, a synthetic nucleoside analog, is first transported into the host cell.[] Inside the cell, it undergoes phosphorylation to Lamivudine monophosphate (3TC-MP), then to Lamivudine diphosphate (3TC-DP), and finally to the active this compound (3TC-TP).[1] 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase (for HIV) or polymerase (for HBV).[3][7] Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the 3TC-TP molecule prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral DNA synthesis.[5]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC_MP Cellular Kinases 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP Cellular Kinases 3TC_TP This compound (3TC-TP) (Active Form) 3TC_DP->3TC_TP Cellular Kinases Viral_DNA Viral DNA Synthesis 3TC_TP->Viral_DNA Competes with dCTP Inhibits Reverse Transcriptase/ Polymerase Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of 3TC-TP dCTP dCTP (Natural Substrate) dCTP->Viral_DNA

Caption: Mechanism of Action of this compound.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data for the inhibitory activity of Lamivudine and its triphosphate form against wild-type and mutant strains of HIV-1 reverse transcriptase and HBV polymerase.

CompoundVirus/EnzymeCell Line/Assay ConditionIC50 (µM)Ki (µM)Reference
LamivudineHIV-1 (various strains)Various cell lines0.002 - 1.14-[7]
LamivudineHIV-1 (clinical isolates)Monocytes/PBMCs0.07 - 0.2 (ED50)-[8]
LamivudineHBVIn vitro0.1-[7]
This compoundHIV-1 RT (Wild-Type)In vitro enzymatic assay-0.001 - 0.005[9]
This compoundHIV-1 RT (M184V mutant)In vitro enzymatic assay-8 - 30 fold increase vs WT[10]
This compoundHBV Polymerase (Wild-Type)In vitro enzymatic assay-Not specified[10]
This compoundHBV Polymerase (M552V mutant)In vitro enzymatic assay-8 - 30 fold increase vs WT[10]

Experimental Protocols

Application Note 1: Determination of IC50 for this compound against HIV-1 Reverse Transcriptase

This protocol describes a non-radioactive, colorimetric assay to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound (3TC-TP)

  • HIV-1 RT Assay Kit (Colorimetric, e.g., from Sigma-Aldrich or XpressBio)[11]

  • Microplate reader (450 nm)

  • 96-well streptavidin-coated plates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

HIV_RT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HIV-1 RT Enzyme Dilutions - this compound Serial Dilutions - Reaction Buffer (with template, primer, dNTPs, DIG-dUTP) Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions to streptavidin-coated microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HIV-1 RT to wells Add_Inhibitor->Add_Enzyme Incubate_RT_Reaction Incubate at 37°C for 1-2 hours to allow DNA synthesis Add_Enzyme->Incubate_RT_Reaction Wash_Plate Wash plate to remove unbound reagents Incubate_RT_Reaction->Wash_Plate Add_Antibody Add Anti-DIG-POD (peroxidase-conjugated antibody) Wash_Plate->Add_Antibody Incubate_Antibody Incubate at 37°C for 45-60 minutes Add_Antibody->Incubate_Antibody Wash_Plate_2 Wash plate to remove unbound antibody Incubate_Antibody->Wash_Plate_2 Add_Substrate Add ABTS or other peroxidase substrate Wash_Plate_2->Add_Substrate Incubate_Substrate Incubate at room temperature for 15-30 minutes (color development) Add_Substrate->Incubate_Substrate Read_Absorbance Read absorbance at 450 nm Incubate_Substrate->Read_Absorbance Analyze_Data Analyze Data: - Plot % inhibition vs. Log[3TC-TP] - Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for HIV-1 RT inhibition assay.

Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in reaction buffer. A suggested starting range is 0.001 µM to 10 µM.

    • Prepare a working solution of HIV-1 RT in lysis buffer as recommended by the kit manufacturer.

    • Prepare the reaction mixture containing template/primer, dNTPs, and DIG-dUTP according to the kit instructions.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution to the respective wells of the streptavidin-coated 96-well plate. Include wells for no inhibitor (positive control) and no enzyme (negative control).

    • Add 20 µL of the reaction mixture to all wells.

    • Initiate the reaction by adding 10 µL of the diluted HIV-1 RT to each well (except the negative control).

    • Incubate the plate at 37°C for 1 to 2 hours.

    • Wash the plate 5 times with the provided wash buffer.

    • Add 100 µL of the anti-DIG-POD conjugate to each well and incubate at 37°C for 45-60 minutes.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the ABTS substrate solution to each well and incubate at room temperature for 15-30 minutes, or until sufficient color has developed.

    • Stop the reaction by adding 100 µL of stop solution if necessary.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Application Note 2: Evaluation of this compound Inhibition of HBV Polymerase

This protocol outlines an in vitro assay to assess the inhibitory effect of this compound on HBV polymerase activity. This assay typically involves the immunoprecipitation of the HBV polymerase and measurement of its ability to incorporate radiolabeled nucleotides into a DNA product using an RNA template (epsilon RNA).

Materials:

  • Cell line expressing FLAG-tagged HBV polymerase (e.g., HEK293T)

  • Transfection reagent

  • Anti-FLAG M2 antibody-agarose beads

  • This compound (3TC-TP)

  • [α-³²P]dCTP or other radiolabeled dNTP

  • HBV epsilon (ε) RNA template

  • Lysis buffer, wash buffer, and reaction buffer

  • Scintillation counter

  • Standard laboratory equipment

Experimental Workflow:

HBV_Polymerase_Assay_Workflow Start Start Transfect_Cells Transfect cells (e.g., HEK293T) with FLAG-HBV polymerase expression vector Start->Transfect_Cells Lyse_Cells Lyse transfected cells Transfect_Cells->Lyse_Cells Immunoprecipitate Immunoprecipitate FLAG-HBV polymerase using anti-FLAG antibody-agarose beads Lyse_Cells->Immunoprecipitate Wash_Beads Wash beads to remove unbound proteins Immunoprecipitate->Wash_Beads Prepare_Reactions Prepare reaction tubes with: - Immunoprecipitated polymerase - Epsilon RNA template - Reaction buffer Wash_Beads->Prepare_Reactions Add_Inhibitor Add serial dilutions of This compound Prepare_Reactions->Add_Inhibitor Add_dNTPs Add dNTP mix including [α-³²P]dCTP Add_Inhibitor->Add_dNTPs Incubate_Reaction Incubate at 37°C for 2-4 hours Add_dNTPs->Incubate_Reaction Stop_Reaction Stop reaction and wash beads Incubate_Reaction->Stop_Reaction Elute_DNA Elute synthesized DNA product Stop_Reaction->Elute_DNA Measure_Radioactivity Measure radioactivity using a scintillation counter Elute_DNA->Measure_Radioactivity Analyze_Data Analyze Data: - Plot % inhibition vs. Log[3TC-TP] - Determine inhibitory effect Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for HBV polymerase inhibition assay.

Protocol:

  • Preparation of HBV Polymerase:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid expressing FLAG-tagged HBV polymerase.

    • After 48-72 hours, lyse the cells and clarify the lysate by centrifugation.

    • Incubate the cell lysate with anti-FLAG antibody-conjugated agarose beads to immunoprecipitate the polymerase.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • In Vitro Polymerase Assay:

    • Resuspend the beads with the immunoprecipitated HBV polymerase in the reaction buffer.

    • Add the HBV epsilon (ε) RNA template to the reaction mixture.

    • Add serial dilutions of this compound to the respective reaction tubes. Include a no-inhibitor control.

    • Initiate the polymerase reaction by adding the dNTP mix containing [α-³²P]dCTP.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Stop the reaction and wash the beads to remove unincorporated nucleotides.

    • Elute the synthesized radiolabeled DNA product from the beads.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound based on the reduction in radioactive signal compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the inhibitory profile.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound's inhibitory activity against HIV-1 reverse transcriptase and HBV polymerase. The detailed protocols and workflows are intended to guide researchers in setting up and performing these assays. The provided quantitative data serves as a reference for expected outcomes. These assays are crucial tools in the study of antiviral drug mechanisms and the development of novel therapeutic agents.

References

Application Notes: Lamivudine Triphosphate as a Tool for Studying Retroviral Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy.[1] Its efficacy relies on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP).[2][3] 3TC-TP acts as a competitive inhibitor and a chain terminator of retroviral reverse transcriptase (RT), a critical enzyme for viral replication.[1][2][3] This mechanism makes 3TC-TP an invaluable tool for in vitro studies of retroviral enzyme kinetics, aiding in the characterization of RT activity, the evaluation of inhibitor potency, and the investigation of drug resistance mechanisms.

Mechanism of Action

Lamivudine, a synthetic nucleoside analog of cytidine, is administered as a prodrug.[1] Upon entering a host cell, it undergoes a three-step phosphorylation process mediated by cellular kinases to form 3TC-TP.[4] 3TC-TP mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the retroviral RT.[1][2]

Once incorporated into the growing viral DNA chain, 3TC-TP halts further elongation. This is because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the subsequent nucleotide, effectively acting as a chain terminator.[2] The dual action of competitive inhibition and chain termination makes 3TC-TP a potent inhibitor of viral replication.

Applications in Retroviral Enzyme Kinetics

Characterization of Wild-Type and Mutant Reverse Transcriptase Activity

3TC-TP is instrumental in characterizing the kinetic parameters of both wild-type (WT) and mutant forms of retroviral RT. By performing steady-state and pre-steady-state kinetic assays, researchers can determine key parameters such as the Michaelis constant (Km) for the natural substrate (dCTP) and the inhibition constant (Ki) for 3TC-TP. These values provide insights into the enzyme's affinity for its substrate and the inhibitor's potency.

Investigating Drug Resistance Mechanisms

A primary application of 3TC-TP in enzyme kinetics is the study of drug resistance. The M184V mutation in the HIV-1 RT is a well-characterized example of lamivudine resistance.[5][6][7] Kinetic studies using 3TC-TP have demonstrated that the M184V mutation significantly reduces the enzyme's affinity for the inhibitor, leading to a substantial increase in the Ki and IC50 values.[5][8] This allows for a quantitative assessment of the degree of resistance conferred by specific mutations.

High-Throughput Screening of Novel RT Inhibitors

In drug discovery, 3TC-TP can be used as a reference compound in high-throughput screening (HTS) assays to identify novel RT inhibitors. By comparing the inhibitory activity of test compounds to that of 3TC-TP, researchers can identify promising candidates for further development.

Data Presentation: Quantitative Kinetic Data

The following tables summarize key quantitative data for the interaction of 3TC-TP and dCTP with wild-type and M184V mutant HIV-1 Reverse Transcriptase.

ParameterWild-Type HIV-1 RTM184V Mutant HIV-1 RTReference(s)
IC50 for 3TC-TP 0.002 - 1.14 µM (in vitro, cell-based)>100 µM (in vitro, cell-based)[9][10]
554 fmol/10^6 cells (intracellular)-[11]
Ki for 3TC-TP -50-fold diminished sensitivity compared to WT[5]
Km for dCTP -Similar to WT[5]
Vmax for dCTP -Similar to WT[5]

Note: Specific Ki, Km, and Vmax values can vary depending on the experimental conditions (e.g., template-primer, buffer composition, temperature). The provided data represents a general overview from the cited literature.

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of HIV-1 RT Inhibition by 3TC-TP

This protocol outlines a method to determine the inhibition constant (Ki) of 3TC-TP for HIV-1 RT using a steady-state kinetic assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (Wild-Type or M184V mutant)

  • This compound (3TC-TP) solution

  • Deoxycytidine triphosphate (dCTP) solution

  • Other dNTPs (dATP, dGTP, dTTP)

  • [³H]-dTTP or other labeled nucleotide

  • Template-primer (e.g., poly(rA)/oligo(dT))

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme and Substrate Preparation: Prepare serial dilutions of 3TC-TP and dCTP in reaction buffer. Prepare a master mix containing the template-primer, unlabeled dNTPs, and labeled [³H]-dTTP.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, varying concentrations of dCTP, and a fixed concentration of 3TC-TP (or a range of concentrations for determining the mode of inhibition).

  • Initiation of Reaction: Add a known amount of HIV-1 RT to each reaction to initiate the synthesis of DNA. Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding cold 10% TCA.

  • Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate by filtering through glass fiber filters. Wash the filters with 5% TCA and then with ethanol to remove unincorporated nucleotides.

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (cpm incorporated/time) against the dCTP concentration for each 3TC-TP concentration. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Vmax and apparent Km in the presence of the inhibitor. A secondary plot, such as a Dixon plot (1/velocity vs. inhibitor concentration) or a Cornish-Bowden plot, can be used to determine the Ki.

Protocol 2: Pre-Steady-State "Burst" Kinetic Analysis of 3TC-TP Incorporation

This protocol is designed to measure the rate of single nucleotide incorporation (k_pol) and the dissociation constant (Kd) of 3TC-TP for HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (high concentration)

  • This compound (3TC-TP) solution

  • 5'-³²P-labeled DNA primer annealed to a DNA or RNA template

  • Quench solution (e.g., 0.5 M EDTA)

  • Rapid quench-flow apparatus

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Complex Formation: Pre-incubate a high concentration of HIV-1 RT with the 5'-³²P-labeled primer/template duplex to form a binary complex.

  • Rapid Mixing: In a rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with a solution containing 3TC-TP and MgCl₂.

  • Time-course Reaction: Allow the reaction to proceed for various short time intervals (milliseconds to seconds).

  • Quenching: Quench the reaction at each time point by adding the quench solution.

  • Product Analysis: Separate the unextended primer from the product (primer + 1 nucleotide) using denaturing polyacrylamide gel electrophoresis.

  • Quantification: Visualize and quantify the amount of product formed at each time point using a phosphorimager.

  • Data Analysis: Plot the product concentration against time. The data should fit a burst equation, where the amplitude of the burst represents the concentration of active enzyme-DNA complexes, and the rate of the burst phase corresponds to the rate of single nucleotide incorporation (k_pol). The Kd can be determined by measuring the k_pol at different 3TC-TP concentrations and fitting the data to a hyperbolic equation.[12][13]

Mandatory Visualizations

Mechanism_of_Action cluster_cell Host Cell cluster_virus Retroviral Replication Lamivudine Lamivudine 3TC-MP 3TC-MP Lamivudine->3TC-MP Phosphorylation 3TC-DP 3TC-DP 3TC-MP->3TC-DP Phosphorylation 3TC-TP 3TC-TP 3TC-DP->3TC-TP Phosphorylation RT Reverse Transcriptase 3TC-TP->RT Competitive Inhibition Viral RNA Viral RNA Viral RNA->RT Template Viral DNA Viral DNA RT->Viral DNA DNA Synthesis Chain Termination Chain Termination RT->Chain Termination Incorporation of 3TC-MP dCTP dCTP->RT Natural Substrate

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Steady-State Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - HIV-1 RT - 3TC-TP - dNTPs (labeled/unlabeled) - Template/Primer Reaction Set up reactions with varying [dCTP] and [3TC-TP] Reagents->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop reaction with TCA Incubation->Termination Quantification Filter, wash, and count incorporated radioactivity Termination->Quantification Plotting Plot Velocity vs. [dCTP] Quantification->Plotting Analysis Non-linear regression to determine Km(app) and Vmax Plotting->Analysis Ki Determine Ki using secondary plots Analysis->Ki

Caption: Workflow for steady-state kinetic analysis.

Logical_Relationship 3TC-TP 3TC-TP WT_RT Wild-Type RT 3TC-TP->WT_RT M184V_RT M184V Mutant RT 3TC-TP->M184V_RT High_Affinity High Binding Affinity (Low Ki) WT_RT->High_Affinity Low_Affinity Low Binding Affinity (High Ki) M184V_RT->Low_Affinity Effective_Inhibition Effective Inhibition High_Affinity->Effective_Inhibition Reduced_Inhibition Reduced Inhibition (Resistance) Low_Affinity->Reduced_Inhibition

Caption: 3TC-TP interaction with WT and M184V RT.

References

Application Notes: Cell-based Assays for Evaluating Lamivudine Triphosphate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[][2] Its therapeutic effect is not exerted by the drug itself, but by its active intracellular metabolite, lamivudine triphosphate (3TC-TP).[3] Following uptake into the host cell, lamivudine is sequentially phosphorylated by cellular kinases to its 5'-triphosphate form.[4][5] 3TC-TP then acts as a competitive inhibitor of viral reverse transcriptase (RT) and polymerase enzymes.[5][6] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.[6] Because 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[5][6]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the antiviral efficacy, cellular cytotoxicity, and intracellular metabolism of lamivudine. These assays are critical for researchers, scientists, and drug development professionals involved in the preclinical assessment of NRTIs.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The efficacy of lamivudine is contingent on its intracellular conversion to 3TC-TP and the subsequent inhibition of viral DNA synthesis.

Caption: Intracellular phosphorylation of Lamivudine and inhibition of viral reverse transcriptase.

Part 1: Antiviral Efficacy Assays

Protocol 1.1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-based)

This assay measures the ability of lamivudine to inhibit HIV-1 RT activity in a cell-based format. It is a direct measure of the drug's effect on its primary target.

Workflow: RT Inhibition Assay

G A 1. Seed susceptible cells (e.g., PBMCs, MT-4 cells) B 2. Treat cells with serial dilutions of Lamivudine A->B C 3. Infect cells with HIV-1 B->C D 4. Incubate for optimal viral replication period C->D E 5. Harvest supernatant or lyse cells D->E F 6. Perform RT activity assay (e.g., colorimetric ELISA) E->F G 7. Measure signal (Absorbance) F->G H 8. Calculate % Inhibition and determine IC50 G->H G cluster_EC50 EC50 Determination (Antiviral) cluster_CC50 CC50 Determination (Cytotoxicity) A1 1. Seed host cells A2 2. Add Lamivudine (serial dilutions) A1->A2 A3 3. Infect with virus A2->A3 A4 4. Incubate (allow CPE to develop in controls) A3->A4 A5 5. Add MTT Reagent A4->A5 A6 6. Measure Absorbance (determines cell viability) A5->A6 A7 7. Calculate EC50 A6->A7 B1 1. Seed host cells B2 2. Add Lamivudine (serial dilutions) B1->B2 B3 3. No Virus Control B2->B3 B4 4. Incubate (same duration) B3->B4 B5 5. Add MTT Reagent B4->B5 B6 6. Measure Absorbance (determines cell viability) B5->B6 B7 7. Calculate CC50 B6->B7 G A 1. Incubate cells (e.g., PBMCs) with Lamivudine B 2. Harvest & wash cells to remove extracellular drug A->B C 3. Lyse cells and extract metabolites (e.g., 70% Methanol) B->C D 4. Centrifuge to pellet cell debris C->D E 5. Collect supernatant containing intracellular metabolites D->E F 6. Analyze by LC-MS/MS E->F G 7. Quantify 3TC-TP against a standard curve F->G

References

Protocol for measuring Lamivudine triphosphate in peripheral blood mononuclear cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: Quantification of Lamivudine Triphosphate in Human PBMCs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. As a prodrug, lamivudine requires intracellular phosphorylation to its active metabolite, this compound (3TC-TP), which competes with deoxycytidine triphosphate for incorporation into viral DNA, leading to chain termination.[1] The quantification of intracellular 3TC-TP in peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the relationship between drug exposure and antiviral efficacy. This document provides a detailed protocol for the measurement of 3TC-TP in human PBMCs, primarily focusing on the widely accepted and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Alternative methods such as radioimmunoassay and enzymatic assays are also briefly discussed.

Experimental Protocols

Several analytical methods have been developed for the quantification of 3TC-TP in PBMCs. The choice of method often depends on the required sensitivity, specificity, and available laboratory equipment.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for quantifying intracellular 3TC-TP.[1][2][3]

a. PBMC Isolation

  • Collect whole blood samples in cell preparation tubes (CPT) containing an anticoagulant.[1]

  • Isolate PBMCs via density gradient centrifugation.[1][4][5] For example, centrifuge the tubes at 1,600 relative centrifugal force (RCF) for 20 minutes at room temperature.[1]

  • After centrifugation, transfer the upper layers containing plasma and PBMCs to a new conical tube.[1]

  • Wash the isolated PBMCs to remove contaminants.[6]

b. Cell Lysis and Intracellular Extraction

  • Count the number of isolated PBMCs to normalize the final 3TC-TP concentration.

  • Lyse the cells to release the intracellular contents. A common method is to use a 70% methanol solution.[1][7]

  • The cell lysate can be stored at -20°C until analysis.[7]

c. Sample Preparation and Analyte Extraction

  • For the quantification of 3TC-TP, an internal standard is added to the cell lysate. A suitable internal standard is 2-chloroadenosine 5′-triphosphate (Cl-ATP).[1]

  • Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte.[1][2][3] Anion exchange SPE can be used to separate 3TC-TP from other cellular components.[2][3]

  • In some protocols, enzymatic digestion with alkaline phosphatase is used to convert the triphosphate form to the nucleoside form (lamivudine), which is then measured.[2][3]

d. HPLC-MS/MS Analysis

  • Chromatographic separation is typically performed using a reversed-phase C18 column or an ion-pair reversed-phase method.[1][2][3]

  • The mobile phase composition and gradient are optimized to achieve good separation of 3TC-TP from other components.

  • A triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used for detection and quantification.[1]

Radioimmunoassay (RIA)

A sensitive radioimmunoassay has also been developed for the measurement of 3TC-TP.[7][8]

  • This method involves the separation of 3TC-TP using Sep-Pak cartridges.[7][8]

  • The isolated 3TC-TP is then dephosphorylated to lamivudine using acid phosphatase.[7][8]

  • The resulting lamivudine is quantified by a competitive radioimmunoassay using an anti-3TC serum.[7][8]

  • This method has shown a low limit of quantitation and minimal cross-reactivity with other nucleoside analogs.[7]

Enzymatic Assay

Enzymatic assays provide another alternative for 3TC-TP quantification.[9]

  • These assays are based on the inhibition of HIV reverse transcriptase (RT).[9]

  • 3TC-TP in the sample competes with a radiolabeled deoxynucleoside triphosphate for incorporation into a synthetic template primer by HIV RT.[9]

  • The amount of incorporated radioactivity is inversely proportional to the concentration of 3TC-TP in the sample.

  • It has been noted that PBMC extracts can interfere with the assay, which can be overcome by the addition of CuSO4.[9]

Data Presentation

The following table summarizes quantitative data from various validated methods for 3TC-TP measurement in PBMCs.

ParameterHPLC-MS/MSRadioimmunoassay (RIA)
Calibration Range 6.9 to 5,137 ng/ml[1]Not explicitly stated, but effective for concentrations from 1 to 50 μM 3TC incubation[7]
Limit of Quantitation 6.9 ng/ml[1]0.195 ng/ml (0.212 pmol/10^6 cells)[7]
Recovery >90%[1]>75%[7]
Interday Precision (%CV) 3.9% to 6.8%[1]<21% (assay error)[7]
Accuracy (% Bias) ±11.6%[1]Not explicitly stated
Cross-reactivity High specificity due to MS/MS detection<0.016% with other nucleoside analogs[7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the measurement of this compound in PBMCs using the HPLC-MS/MS method.

experimental_workflow cluster_sample_collection Sample Collection & PBMC Isolation cluster_extraction Intracellular Extraction cluster_analysis Analysis cluster_data Data Processing blood_sample Whole Blood Sample Collection (CPT Tubes) centrifugation Density Gradient Centrifugation blood_sample->centrifugation pbmc_isolation PBMC Isolation & Washing centrifugation->pbmc_isolation cell_counting Cell Counting pbmc_isolation->cell_counting cell_lysis Cell Lysis (e.g., 70% Methanol) cell_counting->cell_lysis add_is Addition of Internal Standard cell_lysis->add_is spe Solid-Phase Extraction (SPE) add_is->spe hplc HPLC Separation spe->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_acquisition Data Acquisition msms->data_acquisition quantification Quantification & Normalization data_acquisition->quantification

Caption: Experimental workflow for 3TC-TP measurement in PBMCs.

The logical relationship for the phosphorylation of lamivudine to its active triphosphate form within the cell is depicted below.

signaling_pathway cluster_cellular_metabolism Intracellular Metabolism of Lamivudine cluster_action Mechanism of Action Lamivudine Lamivudine (3TC) Lamivudine_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->Lamivudine_MP Phosphorylation Lamivudine_DP Lamivudine Diphosphate (3TC-DP) Lamivudine_MP->Lamivudine_DP Phosphorylation Lamivudine_TP This compound (3TC-TP) Lamivudine_DP->Lamivudine_TP Phosphorylation HIV_RT HIV Reverse Transcriptase Lamivudine_TP->HIV_RT Inhibition DNA_Chain_Termination Viral DNA Chain Termination HIV_RT->DNA_Chain_Termination Prevents Elongation

Caption: Intracellular phosphorylation of lamivudine.

References

Application Notes and Protocols for In Vitro Studies of Lamivudine Triphosphate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1][2][3] As a prodrug, lamivudine requires intracellular activation through a series of phosphorylation steps to its active form, lamivudine 5'-triphosphate (3TC-TP).[2][4] This active metabolite acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the growing viral DNA chain upon its incorporation.[2][5][]

The efficacy of lamivudine is critically dependent on the intracellular concentration of 3TC-TP. Therefore, studying its metabolism in vitro is essential for understanding its mechanism of action, predicting drug efficacy, and identifying potential drug-drug interactions that could alter its activation pathway.[1][7] These studies help in designing effective combination therapies and screening for compounds that may modulate lamivudine's activity.

This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to study lamivudine triphosphate metabolism using various in vitro models.

In Vitro Models for Lamivudine Metabolism Studies

Several cell-based models are employed to investigate the intracellular phosphorylation of lamivudine. The choice of model often depends on the specific research question and the target virus.

  • Hepatocyte-derived Cell Lines (e.g., HepG2): The human hepatoblastoma cell line, HepG2, is an excellent in vitro model for studying the metabolism of drugs targeting HBV, as these cells are of hepatic origin and can be transfected with the virus.[1] They are well-suited for investigating drug interactions at the phosphorylation level.[1]

  • Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a primary cell model highly relevant for HIV research, as they represent a key target for the virus.[7] Studies in PBMCs provide valuable insights into lamivudine metabolism in a more physiologically relevant context. Mitogen stimulation (e.g., with phytohaemagglutinin) of PBMCs can enhance the detection of lamivudine phosphates.[7]

  • Monocytic and T-cell Lines (e.g., U937, CEM): Immortalized cell lines like the monocytic U937 line and the T-cell lymphoma CEM line are also used to study the metabolism of anti-HIV agents.[7][8] They offer the advantage of being easy to culture and provide reproducible results.

The Intracellular Metabolic Pathway of Lamivudine

Lamivudine's journey from an inactive prodrug to an active antiviral agent involves several key steps: cellular uptake, sequential phosphorylation, and potential efflux.

  • Cellular Uptake: Lamivudine enters the cell via both passive diffusion and active transport mediated by uptake transporters such as SLC22A1, SLC22A2, and SLC22A3.[5]

  • Anabolic Phosphorylation: Once inside the cell, lamivudine is converted to its active triphosphate form through three sequential phosphorylation steps catalyzed by host cellular kinases:[3][5][9]

    • Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed by deoxycytidine kinase (dCK).

    • 3TC-MP → Lamivudine Diphosphate (3TC-DP): Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase.

    • 3TC-DP → this compound (3TC-TP): Catalyzed by nucleoside diphosphate kinase. The conversion of 3TC-DP to 3TC-TP is considered the rate-limiting step.[5]

  • Catabolism and Efflux: The active 3TC-TP can be dephosphorylated back to its inactive forms.[5] Furthermore, lamivudine can be actively removed from the cell by efflux transporters, including ABCB1, ABCC1, and ABCG2.[5]

Lamivudine_Metabolism cluster_outside Extracellular Space cluster_inside Intracellular Space 3TC_out Lamivudine (3TC) 3TC_in Lamivudine (3TC) 3TC_in->3TC_out Efflux Transporters (ABC family) 3TC_MP 3TC-Monophosphate (3TC-MP) 3TC_in->3TC_MP Deoxycytidine Kinase 3TC_DP 3TC-Diphosphate (3TC-DP) 3TC_MP->3TC_DP CMP/dCMP Kinase 3TC_TP 3TC-Triphosphate (3TC-TP) 3TC_DP->3TC_TP NDP Kinase DNA Viral DNA Chain Termination 3TC_TP->DNA

Caption: Intracellular phosphorylation pathway of Lamivudine.

Experimental Protocols

The following protocols provide a framework for studying lamivudine metabolism in vitro. They can be adapted for different cell lines and experimental conditions.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Seed Cells (e.g., HepG2, PBMCs) B 2. Incubate with [3H]-Lamivudine (± other compounds) A->B C 3. Harvest Cells (Trypsinization/Centrifugation) B->C D 4. Wash Cell Pellet with PBS C->D E 5. Extract Metabolites (e.g., 60% Methanol) D->E F 6. Separate Metabolites (HPLC) E->F G 7. Quantify Metabolites (Radiometric Detection or MS/MS) F->G H 8. Calculate Concentrations (3TC, 3TC-MP, 3TC-DP, 3TC-TP) G->H I 9. Determine Ratios & Drug Effects H->I

Caption: General workflow for in vitro analysis of Lamivudine metabolism.
Protocol 1: Cell Culture and Treatment (HepG2 Model)

This protocol describes the incubation of HepG2 cells with radiolabeled lamivudine to assess its phosphorylation.

Materials:

  • HepG2 cells

  • Basal growth medium (e.g., MEM supplemented with FBS, non-essential amino acids, and antibiotics)

  • [³H]-Lamivudine (specific activity as required)

  • Compounds for interaction studies (e.g., hydroxyurea, methotrexate)

  • Cell culture flasks (e.g., T75)

  • Humidified, 5% CO₂ incubator at 37°C

Procedure:

  • Culture HepG2 cells in T75 flasks until they reach approximately 80-90% confluency.

  • Seed 6–8 x 10⁶ HepG2 cells per flask in 6 mL of fresh basal growth medium.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare the treatment solution by diluting [³H]-Lamivudine in the growth medium to a final concentration of 1 µM.[1][7] For drug interaction studies, add the test compounds at their desired, therapeutically relevant concentrations.

  • Remove the old medium from the flasks and add the treatment solution.

  • Incubate the cells at 37°C in a humidified, 5% CO₂ incubator for a specified time, typically 24 hours, which allows for optimal phosphorylation.[1][7]

Protocol 2: Extraction of Intracellular Metabolites

This protocol details the steps to extract lamivudine and its phosphorylated metabolites from the cultured cells.[1]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • 60% Methanol, ice-cold

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Following incubation, carefully remove the medium from the flasks.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with a medium containing serum.

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 2,772 x g for 4 minutes at 4°C. Discard the supernatant.

  • Wash the resulting cell pellet with 5 mL of ice-cold PBS and re-centrifuge under the same conditions. Discard the supernatant.

  • Add 1 mL of ice-cold 60% methanol to the cell pellet.

  • Vortex the suspension vigorously to lyse the cells.

  • Incubate the extract overnight at 4°C to ensure complete extraction.

  • Centrifuge the extract to pellet cell debris.

  • Transfer the methanolic supernatant to a new tube. A small aliquot can be taken for liquid scintillation counting to determine total intracellular radioactivity.

  • Evaporate the methanol, for instance, under a stream of nitrogen.

  • Store the dried extracts at -20°C until analysis.

Protocol 3: Quantification by HPLC-MS/MS

This protocol provides a general method for the quantification of intracellular 3TC-TP using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique.[4]

Materials:

  • HPLC-MS/MS system

  • Analytical column (e.g., ion-pair reversed-phase)

  • Mobile phases (specifics depend on the column and method)

  • 3TC-TP analytical standard

  • Internal standard (e.g., 2-chloroadenosine 5′-triphosphate)

  • Deionized water

  • Solvents for sample reconstitution

Procedure:

  • Reconstitute the dried cell extracts from Protocol 2 in a small, precise volume (e.g., 50 µL) of an appropriate solvent (e.g., deionized water).[1]

  • Add the internal standard to the reconstituted samples, standards, and quality controls.

  • Prepare a standard curve by spiking known concentrations of 3TC-TP analytical standard into extracts from untreated blank cells.

  • Set up the HPLC-MS/MS method with optimized parameters for the separation and detection of 3TC-TP and the internal standard. This includes selecting the appropriate column, mobile phase gradient, and mass spectrometer settings (e.g., multiple reaction monitoring transitions).

  • Inject the samples, standards, and quality controls onto the HPLC-MS/MS system.

  • Integrate the peak areas for 3TC-TP and the internal standard.

  • Calculate the concentration of 3TC-TP in the samples by interpolating their peak area ratios against the standard curve.

  • Normalize the final concentration to the number of cells used in the extraction (e.g., pmol/10⁶ cells).

Data Presentation

Quantitative data from in vitro metabolism studies are crucial for comparing the effects of different conditions or compounds.

Table 1: Effect of Modulating Agents on Lamivudine (3TC) Phosphorylation in HepG2 Cells

This table summarizes the effects of hydroxyurea (HU), methotrexate (MTX), and fludarabine (FLU) on the formation of 3TC phosphates and the endogenous competitor dCTP after a 24-hour incubation. Data are presented as a percentage of the control (3TC alone).

CompoundConcentration (µM)Total 3TC Phosphates (% of Control)3TC-TP (% of Control)dCTP (% of Control)3TC-TP/dCTP Ratio (% of Control)
Hydroxyurea 10148116101152
100288 36174 356
Methotrexate 0.1196*179105185
1229267103255
Fludarabine 1013912593134
100193 155*61254

Adapted from Kewn et al., Biochemical Pharmacology, 1997 and a related study in British Journal of Clinical Pharmacology.[1] **P<0.05, *P<0.01, ***P<0.001

Table 2: Inhibition of Lamivudine (3TC) Phosphorylation by Nucleoside Analogues

This table shows the impact of co-incubation with other nucleoside analogues on the formation of 3TC-TP in PBMCs and U937 cells.

CompoundConcentration (µM)3TC-TP in PBMCs (% of Control)3TC-TP in U937 cells (% of Control)
Deoxycytidine (dC) 1000 66**
Zalcitabine (ddC) 1002875
Zidovudine (ZDV) 1007977*
Didanosine (ddI) 100100107
Stavudine (d4T) 1009793

Adapted from Kewn et al., Biochemical Pharmacology, 1997.[7] **P<0.05, *P<0.01, ***P<0.001

Concluding Remarks

The in vitro models and protocols described provide a robust framework for investigating the intracellular metabolism of lamivudine. The data generated from these assays are critical for the preclinical evaluation of new drug candidates and for understanding the mechanisms of drug-drug interactions. For instance, compounds like hydroxyurea and methotrexate can significantly increase 3TC-TP levels, potentially enhancing lamivudine's antiviral activity.[1] Conversely, co-administration with other drugs that share the same activation pathway, such as deoxycytidine, can inhibit lamivudine phosphorylation.[7] These in vitro studies serve as an essential initial screen, and the findings can guide the design of subsequent clinical trials to optimize therapeutic regimens for patients with HIV and HBV.[1]

References

Application Notes and Protocols: The Use of Radiolabeled Lamivudine Triphosphate in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled lamivudine triphosphate ([³H]3TC-TP or [³²P]3TC-TP) in biomedical research. Detailed protocols for key experimental applications are provided, along with structured quantitative data and visual representations of relevant pathways and workflows.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1] As a prodrug, lamivudine requires intracellular phosphorylation to its active metabolite, this compound (3TC-TP), to exert its antiviral effect.[1][2][3] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.[1][2] Radiolabeled 3TC-TP is an invaluable tool for elucidating the mechanism of action of lamivudine, studying its intracellular pharmacology, and screening for drug resistance.

Applications of Radiolabeled this compound

The primary applications of radiolabeled 3TC-TP in research include:

  • Elucidation of Mechanism of Action: Studying the direct interaction of 3TC-TP with viral reverse transcriptase and its incorporation into viral DNA.

  • Intracellular Pharmacokinetics: Quantifying the intracellular concentration of the active metabolite, which is crucial for understanding drug efficacy and designing optimal dosing regimens.[2][3]

  • Enzyme Inhibition Assays: Determining the inhibitory potency (Kᵢ) of 3TC-TP against viral reverse transcriptase and cellular DNA polymerases.

  • Drug Resistance Studies: Investigating the biochemical basis of resistance mutations in reverse transcriptase that affect the binding or incorporation of 3TC-TP.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the intracellular phosphorylation of lamivudine.[4]

Data Presentation

Table 1: Intracellular Concentrations of this compound (3TC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)
Cell TypeLamivudine Concentration (in vitro)Intracellular 3TC-TP Concentration (pmol/10⁶ cells)Reference
Healthy Donor PBMCs1 µM1.94 ± 0.21[5]
Healthy Donor PBMCs10 µM5.88 ± 0.45[5]
Healthy Donor PBMCs50 µM9.22 ± 0.78[5]
Table 2: Pharmacokinetic Parameters of Intracellular this compound (3TC-TP) in Healthy Volunteers
Dosage RegimenCₘₐₓ (pmol/10⁶ cells)AUC₀₋₂₄ (pmol·h/10⁶ cells)t₁/₂ (hours)Reference
150 mg twice daily2.95 (2.47 - 3.51)44.0 (38.0 - 51.0)~15-16[2]
300 mg once daily4.10 (3.59 - 4.69)59.5 (51.8 - 68.3)~15-16[2]

Data are presented as geometric mean (90% confidence interval).

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by Radioimmunoassay (RIA)

This protocol describes a sensitive method for measuring the intracellular concentration of 3TC-TP in peripheral blood mononuclear cells (PBMCs).[5][6] The method involves the separation of 3TC-TP, its dephosphorylation to lamivudine, and subsequent quantification by a competitive RIA.

Materials:

  • [³H]Lamivudine (for tracer)

  • Anti-lamivudine antibody

  • Unlabeled lamivudine standard

  • Sep-Pak C18 cartridges

  • Acid phosphatase

  • Scintillation fluid and counter

  • PBMCs isolated from whole blood

  • 70% Methanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Lysis:

    • Isolate PBMCs from whole blood using a standard density gradient centrifugation method.

    • Wash the cell pellet with PBS and count the cells.

    • Resuspend the cell pellet (e.g., 4 x 10⁶ cells) in 200 µL of ice-cold 70% methanol to lyse the cells and precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Separation of 3TC-TP:

    • Condition a Sep-Pak C18 cartridge by washing with methanol followed by water.

    • Load the methanolic cell extract onto the cartridge.

    • Wash the cartridge with water to remove polar compounds, including lamivudine and its monophosphate.

    • Elute the triphosphate fraction with 70% methanol.

  • Dephosphorylation:

    • Evaporate the eluted fraction to dryness under a stream of nitrogen.

    • Reconstitute the residue in a buffer suitable for acid phosphatase.

    • Add acid phosphatase and incubate to dephosphorylate 3TC-TP to lamivudine.

    • Terminate the reaction by heat inactivation.

  • Radioimmunoassay:

    • Prepare a standard curve of unlabeled lamivudine.

    • In a series of tubes, add the dephosphorylated sample or lamivudine standards.

    • Add a known amount of [³H]Lamivudine (tracer) and the anti-lamivudine antibody.

    • Incubate to allow competitive binding.

    • Separate antibody-bound from free lamivudine (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

    • Calculate the concentration of lamivudine in the samples by comparing the results to the standard curve.

    • Convert the lamivudine concentration back to the intracellular 3TC-TP concentration based on the initial cell number.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay using Radiolabeled Nucleotides

This protocol determines the inhibitory activity of non-radiolabeled 3TC-TP on HIV-1 reverse transcriptase by measuring the incorporation of a radiolabeled natural nucleotide ([³H]dCTP).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]dCTP (tritiated deoxycytidine triphosphate)

  • Unlabeled dATP, dGTP, dTTP, and dCTP

  • This compound (3TC-TP) standard

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(rA)-oligo(dT) template-primer, and unlabeled dNTPs (excluding dCTP).

    • Prepare serial dilutions of 3TC-TP to be tested.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the reaction mixture.

    • Add the serially diluted 3TC-TP or a control buffer.

    • Initiate the reaction by adding HIV-1 RT.

    • Immediately add [³H]dCTP.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation and Filtration:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]dCTP.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of [³H]dCTP incorporated, and thus to the RT activity.

  • Data Analysis:

    • Plot the percentage of RT inhibition versus the concentration of 3TC-TP.

    • Calculate the IC₅₀ value, which is the concentration of 3TC-TP that inhibits 50% of the RT activity.

    • The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate (dCTP) concentrations and analyzing the data using Michaelis-Menten kinetics.

Protocol 3: Direct Incorporation Assay with Radiolabeled this compound

This protocol measures the direct incorporation of radiolabeled 3TC-TP into a DNA template by HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Synthetic DNA or RNA template-primer

  • [³H]this compound ([³H]3TC-TP) or [³²P]this compound ([³²P]3TC-TP)

  • Unlabeled dATP, dGTP, dCTP, dTTP

  • Reaction buffer (Tris-HCl, MgCl₂, DTT)

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, template-primer, and unlabeled dNTPs.

    • In separate reaction tubes, add the reaction mixture.

    • Add a known concentration of [³H]3TC-TP or [³²P]3TC-TP.

    • Initiate the reaction by adding HIV-1 RT.

  • Enzyme Reaction and Termination:

    • Incubate the reaction at 37°C for various time points.

    • Stop the reaction at each time point by adding a stop solution (e.g., formamide with loading dye).

  • Gel Electrophoresis:

    • Denature the samples by heating.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel to separate the DNA products by size.

  • Detection and Analysis:

    • Dry the gel.

    • For [³²P]3TC-TP, expose the gel to a phosphorimager screen or autoradiography film.

    • For [³H]3TC-TP, the gel may require treatment with a fluorographic enhancer before exposure to film.

    • Analyze the resulting image to visualize the incorporated radiolabeled 3TC-TP as a band corresponding to the terminated DNA product. The intensity of the band is proportional to the amount of incorporation.

Visualizations

Intracellular Phosphorylation of Lamivudine

Lamivudine_Phosphorylation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine_ext Lamivudine Lamivudine_int Lamivudine Lamivudine_ext->Lamivudine_int Transporter 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->3TC_MP Deoxycytidine Kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP dCMP Kinase 3TC_TP This compound (3TC-TP) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase

Caption: Intracellular activation of Lamivudine to its triphosphate form.

Mechanism of Action of this compound

Mechanism_of_Action Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Elongation Terminated_DNA Chain-Terminated DNA RT->Terminated_DNA Incorporation of 3TC-MP dNTPs Natural dNTPs dNTPs->RT Incorporation 3TC_TP This compound (3TC-TP) 3TC_TP->RT Competitive Inhibition

Caption: Inhibition of reverse transcriptase by this compound.

Experimental Workflow for Intracellular 3TC-TP Quantification (RIA)

RIA_Workflow Start Start: PBMC Sample Cell_Lysis Cell Lysis (70% Methanol) Start->Cell_Lysis Separation Separation of 3TC-TP (Sep-Pak Cartridge) Cell_Lysis->Separation Dephosphorylation Dephosphorylation (Acid Phosphatase) Separation->Dephosphorylation RIA Competitive Radioimmunoassay (RIA) Dephosphorylation->RIA Quantification Scintillation Counting & Data Analysis RIA->Quantification Result Result: Intracellular 3TC-TP Concentration Quantification->Result

Caption: Workflow for quantifying intracellular this compound.

References

Application Notes and Protocols: Lamivudine Triphosphate in Viral Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine, a synthetic nucleoside analog of cytidine, is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Following administration, lamivudine is intracellularly phosphorylated to its active form, lamivudine triphosphate (3TC-TP).[1][2][3] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase (RT) in HIV and DNA polymerase in HBV.[2][4] Its incorporation into the nascent viral DNA chain leads to premature termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[2][4][5] However, the prolonged use of lamivudine is often associated with the emergence of drug-resistant viral strains, posing a significant clinical challenge.[4][6][7] Understanding the molecular mechanisms underlying this resistance is crucial for the development of novel antiviral strategies and for optimizing existing treatment regimens.

These application notes provide a comprehensive overview of the role of this compound in studying viral resistance mechanisms, with a focus on HIV and HBV. Detailed protocols for key experiments are provided to enable researchers to investigate lamivudine resistance in their own laboratories.

Mechanism of Action and Resistance

Lamivudine's antiviral activity is entirely dependent on its conversion to this compound.[3] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral polymerase.[2][3]

Resistance to lamivudine primarily arises from specific mutations in the viral polymerase gene.[6] In HIV-1, the most common resistance mutation is the substitution of methionine at codon 184 with either valine or isoleucine (M184V/I) in the reverse transcriptase enzyme.[5][8][9][10] Similarly, in HBV, mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase, specifically the M552I or M552V mutations (equivalent to M204I/V in some notations), confer resistance to lamivudine.[11][12][13]

The primary mechanism of resistance conferred by these mutations is steric hindrance.[5][14][15] The bulky side chains of valine or isoleucine at the mutated position clash with the oxathiolane ring of this compound, impeding its binding to the active site of the polymerase.[5][13][14][15] This steric hindrance reduces the efficiency of 3TC-TP incorporation, allowing the viral polymerase to preferentially bind and incorporate the natural dCTP, thus overcoming the drug's inhibitory effect.[5][14][15] Interestingly, while conferring high-level resistance to lamivudine, the M184V mutation in HIV-1 can reduce the replicative fitness of the virus.[9]

Quantitative Data on Lamivudine Resistance

The emergence of resistance mutations has a quantifiable impact on the efficacy of this compound. This is typically measured by changes in the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

VirusMutationFold Increase in IC50/Ki for 3TC-TPReference
HIV-1 M184V~50 to 100-fold[16]
HIV-1 M184IHigh-level resistance[5][14][15]
HBV M552I (M204I)8 to 30-fold[17]
HBV M552V (M204V)8 to 30-fold[17]
HBV L528M + M552I15.2-fold[17]
HBV L528M + M552V25.2-fold[17]

Note: The fold increase can vary depending on the specific assay conditions and the genetic background of the viral strain.

The binding of the natural substrate, dCTP, is largely unaffected by these resistance mutations, with the Michaelis constant (Km) changing only moderately.[17]

VirusMutationFold Change in Km for dCTPReference
HBV M552I0.6 to 2.6-fold[17]
HBV M552V0.6 to 2.6-fold[17]
HBV L528M + M552I0.64-fold[17]
HBV L528M + M552V2.4-fold[17]

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against wild-type and mutant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant)

  • This compound (3TC-TP)

  • Poly(rA)-oligo(dT)18 template-primer (biotinylated on the 5'-end of oligo(dT))

  • [³H]TTP (tritiated thymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂

  • Quenching Solution: 0.5 M EDTA

  • Streptavidin-coated Scintillation Proximity Assay (SPA) beads

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microplate, set up the reaction mixtures (final volume of 50 µL) containing:

    • Reaction Buffer

    • 600 nM poly(rA)-oligo(dT)18

    • 25 µM [³H]TTP

    • Variable concentrations of 3TC-TP (or vehicle control)

  • Initiate the reaction by adding 25 nM of HIV-1 RT (wild-type or mutant) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Add streptavidin SPA beads to each well.

  • Incubate for 30 minutes at room temperature to allow the biotinylated primer to bind to the beads.

  • Measure the incorporation of [³H]TTP using a scintillation counter.

  • Calculate the percent inhibition for each concentration of 3TC-TP and determine the IC50 value.

Protocol 2: HBV DNA Polymerase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of this compound on HBV polymerase activity.

Materials:

  • Recombinant HBV Polymerase (wild-type and mutant)

  • This compound (3TC-TP)

  • Activated calf thymus DNA (as template-primer)

  • α-³²P-labeled dCTP

  • Unlabeled dNTPs (dATP, dGTP, dTTP)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5% glycerol, 0.6 U/mL RNasin

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • Set up reaction mixtures (final volume of 40 µL) containing:

    • Reaction Buffer

    • 0.2 µg/µL activated calf thymus DNA

    • 100 µM unlabeled dNTPs

    • α-³²P-labeled dCTP (at a concentration near its Km)

    • Variable concentrations of 3TC-TP (or vehicle control)

  • Initiate the reaction by adding the recombinant HBV polymerase.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto glass fiber filters.

  • Precipitate the DNA by washing the filters with cold 5% TCA containing 1% sodium pyrophosphate.

  • Wash the filters with ethanol and allow them to dry.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the Ki value for 3TC-TP.

Protocol 3: Genotypic Resistance Testing for Lamivudine Resistance Mutations

This protocol outlines a general workflow for identifying lamivudine resistance mutations in patient samples.

Materials:

  • Patient plasma or serum sample

  • Viral RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses like HIV)

  • PCR amplification reagents (primers flanking the resistance mutation sites, DNA polymerase, dNTPs)

  • DNA sequencing reagents or a method for detecting single nucleotide polymorphisms (e.g., pyrosequencing, real-time PCR with specific probes).[11][13]

Procedure:

  • Viral Nucleic Acid Extraction: Extract viral RNA (for HIV) or DNA (for HBV) from the patient sample using a commercial kit.

  • Reverse Transcription (for HIV): Synthesize cDNA from the viral RNA using a reverse transcriptase.

  • PCR Amplification: Amplify the region of the polymerase gene known to harbor lamivudine resistance mutations using specific primers.

  • Sequencing/Genotyping:

    • Sanger Sequencing: Purify the PCR product and perform dideoxy sequencing to determine the nucleotide sequence of the amplified region.

    • Next-Generation Sequencing (NGS): For detecting minor variants, NGS can be employed.

    • Alternative Methods: Techniques like pyrosequencing or allele-specific PCR can be used for rapid detection of known mutations.[13]

  • Data Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations such as M184V/I in HIV or M552I/V in HBV.

Visualizations

Lamivudine_Action_and_Resistance cluster_cell Host Cell cluster_virus Viral Replication cluster_resistance Resistance Mechanism Lamivudine Lamivudine Lamivudine_MP Lamivudine Monophosphate Lamivudine->Lamivudine_MP Phosphorylation Lamivudine_DP Lamivudine Diphosphate Lamivudine_MP->Lamivudine_DP Phosphorylation L_TP Lamivudine Triphosphate (3TC-TP) Lamivudine_DP->L_TP Phosphorylation Viral_Polymerase Viral Polymerase (RT/DNA Polymerase) L_TP->Viral_Polymerase Competitive Inhibition Mutant_Polymerase Mutant Polymerase (e.g., M184V/I, M552I/V) L_TP->Mutant_Polymerase Viral_DNA Viral DNA Elongation Viral_Polymerase->Viral_DNA Incorporates dCTP Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporates 3TC-TP dCTP dCTP dCTP->Viral_Polymerase Steric_Hindrance Steric Hindrance Mutant_Polymerase->Steric_Hindrance Reduced_Binding Reduced 3TC-TP Binding Steric_Hindrance->Reduced_Binding Leads to Reduced_Binding->dCTP Preferential binding of

Caption: Mechanism of lamivudine action and resistance.

Intracellular_Phosphorylation_Pathway cluster_pathway Lamivudine Activation Pathway Lamivudine Lamivudine (3TC) L_MP 3TC-Monophosphate (3TC-MP) Lamivudine->L_MP Deoxycytidine Kinase L_DP 3TC-Diphosphate (3TC-DP) L_MP->L_DP CMP/dCMP Kinase L_TP 3TC-Triphosphate (3TC-TP) (Active Form) L_DP->L_TP Nucleoside Diphosphate Kinase Inhibition Viral Replication Blocked L_TP->Inhibition Inhibits Viral Polymerase

Caption: Intracellular phosphorylation of lamivudine.

Experimental_Workflow_Resistance_Assessment cluster_workflow Workflow for Lamivudine Resistance Assessment start Start: Patient Sample or Viral Isolate extraction Nucleic Acid Extraction start->extraction enzyme_assay Biochemical Assay: Inhibition of Recombinant Polymerase by 3TC-TP start->enzyme_assay From cloned mutant amplification PCR Amplification of Polymerase Gene extraction->amplification genotyping Genotyping: Sanger Sequencing, NGS, or Probe-based Assay amplification->genotyping phenotyping Phenotyping: Viral Culture with Varying 3TC Concentrations amplification->phenotyping analysis Data Analysis: Identify Mutations, Calculate IC50/Ki genotyping->analysis phenotyping->analysis enzyme_assay->analysis conclusion Conclusion: Determine Resistance Profile analysis->conclusion

Caption: Experimental workflow for assessing lamivudine resistance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Lamivudine Triphosphate in Experimental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of lamivudine triphosphate (3TC-TP) in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3TC-TP) and why is its stability important?

A1: this compound (3TC-TP) is the active intracellular metabolite of the antiretroviral drug lamivudine (3TC).[1][2] It functions by inhibiting viral reverse transcriptase and terminating the viral DNA chain.[1][2] The stability of 3TC-TP in your experimental samples is crucial for obtaining accurate and reproducible results in various assays, including enzymatic studies, pharmacokinetic analyses, and in vitro antiviral testing. Degradation of 3TC-TP can lead to an underestimation of its concentration and activity.

Q2: What are the main factors that affect the stability of 3TC-TP in experimental samples?

A2: The stability of 3TC-TP can be influenced by several factors, including:

  • pH: 3TC-TP is susceptible to degradation in both acidic and alkaline conditions.[3] Generally, a slightly alkaline pH is more favorable for the stability of nucleotide triphosphates.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of 3TC-TP. Proper storage at low temperatures is essential.

  • Enzymatic Degradation: Phosphatases present in biological samples, such as cell lysates, can rapidly dephosphorylate 3TC-TP to its diphosphate, monophosphate, and parent nucleoside forms.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of 3TC-TP.[5]

Q3: How should I store my 3TC-TP stock solutions and experimental samples?

A3: For optimal stability, it is recommended to:

  • Stock Solutions: Store 3TC-TP stock solutions at -80°C.[6] Prepare aliquots to minimize the number of freeze-thaw cycles.

  • Working Solutions: For short-term use, working solutions can be kept on ice. For longer-term experiments, it is advisable to prepare fresh working solutions from frozen stocks.

  • Biological Samples: Cell pellets or lysates containing 3TC-TP should be stored at -80°C until analysis.[6][7]

Q4: Can I use commercially available phosphatase inhibitor cocktails to protect 3TC-TP in my cell lysates?

A4: Yes, using a broad-spectrum phosphatase inhibitor cocktail is a highly recommended and effective strategy to prevent the enzymatic degradation of 3TC-TP in cell and tissue extracts. These cocktails contain a mixture of inhibitors that target various types of phosphatases.

Troubleshooting Guides

Problem 1: Low or undetectable levels of 3TC-TP in my experimental samples.
Possible Cause Troubleshooting Step
Degradation due to improper pH. Ensure that the pH of your buffers and solutions is in the optimal range for 3TC-TP stability. For aqueous solutions, a pH between 7.5 and 10.0 is recommended for nucleotide triphosphate stability.[4]
Enzymatic degradation by phosphatases. Add a commercially available phosphatase inhibitor cocktail to your lysis buffer immediately before use.
Temperature-related degradation. Keep your samples on ice at all times during processing. For long-term storage, use a -80°C freezer.[6]
Multiple freeze-thaw cycles. Prepare single-use aliquots of your 3TC-TP stock solutions and experimental samples to avoid repeated freezing and thawing.[5]
Suboptimal extraction from cells. Ensure your cell lysis protocol is efficient. A common method involves using 70% methanol and vortexing to ensure complete cell lysis.[6]
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Variable degradation of 3TC-TP across samples. Standardize your sample handling procedures. Ensure all samples are processed under the same conditions (temperature, time, buffer composition) to minimize variability in degradation.
Inconsistent addition of inhibitors. Ensure that the phosphatase inhibitor cocktail is added to all samples at the same concentration and at the same point in the protocol.
Differences in the number of freeze-thaw cycles. Use fresh aliquots for each experiment to ensure all samples have undergone the same number of freeze-thaw cycles.

Data Presentation: Stability of this compound Under Various Conditions

The following table summarizes the stability of 3TC-TP under different storage conditions based on a study by Bushman et al. (2018). The data is presented as the percentage of the initial 3TC-TP concentration remaining.[5]

Storage ConditionDurationAnalyte% Remaining (Mean ± SD)
Bench-top (Room Temperature) 2 hours3TC-TP95.3 ± 4.5
6 hours3TC-TP88.7 ± 3.1
Autosampler (4°C) 24 hours3TC-TP98.1 ± 5.2
48 hours3TC-TP94.6 ± 4.8
Freeze-Thaw Cycles (-80°C to RT) 1 Cycle3TC-TP97.5 ± 6.1
3 Cycles3TC-TP92.3 ± 5.5
Long-term Storage (-80°C) 1 month3TC-TP96.4 ± 3.9
3 months3TC-TP91.8 ± 4.2

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a framework for evaluating the stability of 3TC-TP in a specific buffer at a given temperature.

Materials:

  • This compound (3TC-TP) stock solution (e.g., 1 mM in nuclease-free water)

  • Experimental buffer of choice (e.g., 50 mM Tris-HCl, pH 8.0)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS/MS)[6][8]

  • Mobile phase for HPLC (e.g., as described in the quantification method below)

  • Quenching solution (e.g., cold methanol or perchloric acid)

  • Microcentrifuge tubes

Procedure:

  • Prepare a working solution of 3TC-TP in the experimental buffer at a known concentration (e.g., 10 µM).

  • Aliquot the working solution into multiple microcentrifuge tubes.

  • Place the tubes in the incubator or water bath at the desired temperature.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube.

  • Immediately stop the degradation by adding a quenching solution and placing the tube on ice.

  • Analyze the concentration of the remaining 3TC-TP in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of 3TC-TP remaining at each time point relative to the 0-hour time point.

  • The half-life of 3TC-TP under these conditions can be determined by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.[9][10]

Protocol 2: Quantification of this compound by HPLC-MS/MS

This is a generalized protocol for the quantification of intracellular 3TC-TP, adapted from published methods.[6][7]

1. Sample Preparation (from PBMCs): a. Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. b. Count the cells to determine the total cell number. c. Pellet the cells by centrifugation and wash with phosphate-buffered saline (PBS). d. Lyse the cell pellet by adding cold 70% methanol containing a phosphatase inhibitor cocktail and vortexing thoroughly.[6] e. Incubate on ice for 15 minutes to ensure complete lysis.[7] f. Centrifuge at high speed (e.g., 13,000 rpm) at 4°C to pellet cellular debris.[6] g. Transfer the supernatant containing the intracellular components to a new tube. h. Store the extract at -80°C until analysis.[6]

2. HPLC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column. b. Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[6] c. Mass Spectrometry: Operate the mass spectrometer in positive or negative ionization mode, using multiple reaction monitoring (MRM) for detection and quantification of 3TC-TP.[6] d. Standard Curve: Prepare a standard curve using known concentrations of 3TC-TP in a matrix that mimics the experimental samples (e.g., lysate from untreated cells). e. Quantification: Determine the concentration of 3TC-TP in the experimental samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis start Start with Experimental Sample (e.g., Cell Culture) lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis extraction Extraction of Intracellular Components lysis->extraction incubation Incubate at Defined Conditions (pH, Temp) extraction->incubation sampling Collect Samples at Time Points incubation->sampling quench Quench Reaction sampling->quench hplc Quantify 3TC-TP by HPLC-MS/MS quench->hplc data Data Analysis (Calculate % Remaining/Half-life) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent or Low 3TC-TP Levels? check_ph Is the buffer pH between 7.5 and 10.0? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_inhibitors Are phosphatase inhibitors being used? check_ph->check_inhibitors Yes adjust_ph->check_inhibitors add_inhibitors Add Phosphatase Inhibitor Cocktail check_inhibitors->add_inhibitors No check_temp Are samples kept on ice and stored at -80°C? check_inhibitors->check_temp Yes add_inhibitors->check_temp improve_temp Improve Temperature Control check_temp->improve_temp No check_freeze_thaw Are you minimizing freeze-thaw cycles? check_temp->check_freeze_thaw Yes improve_temp->check_freeze_thaw aliquot Aliquot Samples check_freeze_thaw->aliquot No end_node Stable 3TC-TP Measurement check_freeze_thaw->end_node Yes aliquot->end_node

Caption: Troubleshooting decision tree for 3TC-TP instability.

signaling_pathway cluster_cell Inside the Cell cluster_degradation Potential Degradation Pathways Lamivudine Lamivudine (3TC) _3TC_MP 3TC-Monophosphate Lamivudine->_3TC_MP Deoxycytidine Kinase _3TC_MP->Lamivudine _3TC_DP 3TC-Diphosphate _3TC_MP->_3TC_DP CMP/dCMP Kinase _3TC_DP->_3TC_MP _3TC_TP This compound (3TC-TP) (Active Form) _3TC_DP->_3TC_TP Nucleoside Diphosphate Kinase _3TC_TP->_3TC_DP Phosphatases Phosphatases Phosphatases->_3TC_MP Phosphatases->_3TC_DP Phosphatases->_3TC_TP

Caption: Intracellular phosphorylation and degradation of lamivudine.

References

Technical Support Center: Analysis of Lamivudine Triphosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Lamivudine triphosphate (3TC-TP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression and low signal intensity for this compound. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common challenge in the analysis of intracellular metabolites like 3TC-TP, primarily due to high concentrations of endogenous matrix components such as phospholipids and salts. The following strategies can help mitigate ion suppression:

  • Effective Sample Preparation: Simple protein precipitation is often insufficient for removing interfering phospholipids.[1] Implementing a more rigorous sample cleanup method is crucial. Techniques like solid-phase extraction (SPE) or a combination of protein precipitation and liquid-liquid extraction have proven effective.[2][3]

  • Phospholipid Removal: Specialized phospholipid removal plates or cartridges can be incorporated into your sample preparation workflow to specifically deplete these interfering species.[1]

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates 3TC-TP from the regions where phospholipids typically elute. Utilizing an appropriate analytical column, such as an anion exchange column, can improve retention and separation of the highly polar 3TC-TP from less polar interferences.[2][4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3TC-TP can help compensate for matrix effects, as it will be similarly affected by ion suppression as the analyte of interest. If a specific SIL-IS for 3TC-TP is unavailable, an analogue like emtricitabine-triphosphate (FTC-TP) or a labeled version of a similar nucleoside triphosphate can be used.[5]

Q2: My recovery of this compound is low and inconsistent. What steps can I take to improve it?

A2: Low and variable recovery of the highly polar 3TC-TP is often related to the extraction procedure from the cellular matrix. Here are some troubleshooting steps:

  • Cell Lysis: Ensure complete cell lysis to release the intracellular 3TC-TP. A common and effective method is to use a cold 70% methanol solution.[1][5] The sample should be vortexed thoroughly to ensure complete lysis.[6]

  • Extraction Method Optimization: For peripheral blood mononuclear cells (PBMCs), a weak anion exchange solid-phase extraction (SPE) has been shown to yield high recovery.[4] For dried blood spots (DBS), a combination of protein precipitation with an organic solvent (e.g., methanol with formic acid) followed by liquid-liquid extraction can be effective.[2][4]

  • SPE Protocol Adherence: If using SPE, ensure the cartridge is conditioned and equilibrated properly before loading the sample. The pH of the loading and washing solutions is critical for retaining the anionic triphosphate. Elution should be performed with a solvent strong enough to displace the analyte from the sorbent.[4]

Q3: I am struggling with the retention and peak shape of this compound on my reversed-phase column. What are my options?

A3: Due to its high polarity and multiple phosphate groups, 3TC-TP is poorly retained on traditional reversed-phase (e.g., C18) columns. The following approaches can be used:

  • Anion Exchange Chromatography: This is a highly effective technique for retaining and separating anionic species like nucleoside triphosphates. A column with a basic stationary phase (e.g., BioBasic AX) can provide good retention and separation.[2][4][5]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention of 3TC-TP on reversed-phase columns. However, many traditional ion-pairing reagents like trifluoroacetic acid (TFA) can cause significant ion suppression in the mass spectrometer.[7] If this approach is necessary, consider MS-compatible, volatile ion-pairing systems such as triethylamine (TEA) with hexafluoroisopropanol (HFIP).[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for retaining highly polar compounds. However, it may require careful method development to achieve robust and reproducible results.[5]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analytical methods for the quantification of this compound, demonstrating the effectiveness of these techniques in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Methods for 3TC-TP Analysis

Sample MatrixSample Preparation MethodRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Dried Blood Spots (DBS)Protein Precipitation & Liquid-Liquid ExtractionNot explicitly reported, but assay was accurate and precise≤ 9.8%≤ 9.8%[2][3]
Dried Blood Spots (DBS) on HemaSep cardsMethanol/Formic Acid Extraction & Weak Anion Exchange SPE> 93%Not explicitly reported, but assay was accurate and preciseNot explicitly reported, but assay was accurate and precise[4]
Peripheral Blood Mononuclear Cells (PBMCs)Indirect method with dephosphorylation and SPE> 65%< 15%< 15%[5]

Table 2: Accuracy and Precision Data for 3TC-TP Quantification in Dried Blood Spots

AnalyteQC Level (fmol/sample)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)Reference
3TC-TP100 (LLOQ)9.8-1.09.8-1.0[2]
300 (Low)2.9-1.03.3-0.3[2]
2,000 (Mid)3.21.03.50.5[2]
20,000 (High)2.52.02.61.8[2]

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Dried Blood Spots (DBS) using Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from a validated method for the simultaneous analysis of several nucleoside triphosphates, including 3TC-TP.[2]

  • Spot Excision: Excise a 3-mm punch from the dried blood spot and place it into a 96-well plate.

  • Internal Standard Addition: Add the internal standard solution (e.g., isotopically labeled TFV-dp).

  • Protein Precipitation: Add 200 µL of an extraction solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).

  • Incubation and Mixing: Seal the plate, vortex for 10 minutes, and then centrifuge at 3,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

  • Liquid-Liquid Extraction: Add 500 µL of dichloromethane, seal the plate, and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Aqueous Layer Transfer: Transfer the upper aqueous layer to a new plate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase B (e.g., 75:25 5mM ammonium acetate:acetonitrile, pH 10.1).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis using Anion Exchange Chromatography

This protocol is based on a method developed for the analysis of 3TC-TP and other nucleoside triphosphates from DBS.[2]

  • LC System: A UPLC or HPLC system capable of high-pressure gradients.

  • Analytical Column: Thermo Scientific BioBasic AX (50×2.1mm, 5µm particle size).

  • Mobile Phase A: 750mM ammonium acetate.

  • Mobile Phase B: 75:25 5mM ammonium acetate:acetonitrile, pH 10.1.

  • Flow Rate: 0.400 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 15 µL.

  • Gradient Program:

    • 0-0.25 min: Hold at 20% B.

    • 0.25-1.00 min: Linear gradient to 100% B.

    • 1.00-3.25 min: Hold at 100% B.

    • Re-equilibrate to initial conditions.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for 3TC-TP and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: DBS or PBMC Sample lysis Cell Lysis (e.g., 70% Methanol) start->lysis is_add Add Internal Standard (e.g., Labeled Analog) lysis->is_add extraction Extraction (SPE or PP/LLE) is_add->extraction evap Evaporation to Dryness extraction->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Inject Sample reconstitute->injection separation Anion Exchange Chromatography injection->separation detection Mass Spectrometry (ESI+, MRM) separation->detection data Data Acquisition and Quantification detection->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_guide issue Issue Detected: Low Signal / High Variability check_sample_prep Review Sample Preparation? issue->check_sample_prep check_chromatography Review Chromatography? issue->check_chromatography lysis_ok Is cell lysis complete? check_sample_prep->lysis_ok Yes retention_ok Is analyte retained on column? check_chromatography->retention_ok Yes extraction_ok Is extraction method optimized for 3TC-TP? lysis_ok->extraction_ok Yes improve_lysis Action: Use 70% Methanol, vortex thoroughly. lysis_ok->improve_lysis No extraction_ok->check_chromatography Yes use_spe Action: Implement SPE (PBMCs) or PP/LLE (DBS). extraction_ok->use_spe No separation_ok Is analyte separated from matrix interferences? retention_ok->separation_ok Yes use_anion_exchange Action: Use Anion Exchange or MS-compatible Ion-Pairing. retention_ok->use_anion_exchange No optimize_gradient Action: Optimize gradient to resolve analyte from suppression zones. separation_ok->optimize_gradient No

Caption: Troubleshooting flowchart for this compound LC-MS/MS analysis.

References

Technical Support Center: Enhancing Intracellular Lamivudine Triphosphate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the intracellular concentration of Lamivudine triphosphate (3TC-TP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for increasing intracellular this compound (3TC-TP) levels?

A1: The primary mechanism for increasing intracellular 3TC-TP is to enhance the multi-step phosphorylation of the parent drug, Lamivudine (3TC).[1] This process is carried out by intracellular kinases.[1][2] Therefore, strategies often focus on modulating the activity of these enzymes or increasing the intracellular retention of Lamivudine.

Q2: Can co-administration of other drugs improve 3TC-TP concentrations?

A2: Yes, several studies have demonstrated that co-administration of certain drugs can significantly increase intracellular 3TC-TP levels. For instance, compounds like hydroxyurea, methotrexate, and fludarabine have been shown to enhance the phosphorylation of Lamivudine.[3] This is often achieved by altering the intracellular pool of competing natural nucleotides, thereby favoring the phosphorylation of Lamivudine.[3]

Q3: What role do drug delivery systems play in enhancing intracellular 3TC-TP?

A3: Drug delivery systems, such as nanoparticles, dendrimers, and microspheres, can significantly improve the intracellular concentration of Lamivudine.[4][5][6][7] These systems can protect the drug from degradation, facilitate its entry into target cells, and provide sustained intracellular release, leading to higher and more persistent levels of the active 3TC-TP.[4][8]

Q4: How does the cell type and its activation state affect Lamivudine phosphorylation?

A4: The efficiency of Lamivudine phosphorylation can be highly dependent on the cell type and its metabolic state.[9] For example, in peripheral blood mononuclear cells (PBMCs), the phosphorylation of Lamivudine is more efficient in mitogen-stimulated (activated) cells compared to resting cells.[9][10] This is a critical consideration for in vitro experiments.

Troubleshooting Guides

Issue 1: Low or undetectable intracellular 3TC-TP levels in in vitro experiments.
Possible Cause Troubleshooting Step
Suboptimal cell health or viability. Ensure cells are healthy and have high viability before and during the experiment. Perform a viability assay (e.g., trypan blue exclusion) prior to treatment.
Inappropriate cell type or activation state. Verify that the chosen cell line is capable of efficiently phosphorylating Lamivudine. For primary cells like PBMCs, consider using a mitogen (e.g., phytohemagglutinin) to stimulate cells, which can enhance kinase activity.[9][10]
Incorrect Lamivudine concentration. Perform a dose-response experiment to determine the optimal concentration of Lamivudine for your specific cell type. Concentrations that are too low may not yield detectable 3TC-TP, while excessively high concentrations could be cytotoxic.
Insufficient incubation time. The formation of 3TC-TP is time-dependent. Conduct a time-course experiment to identify the optimal incubation period for maximal 3TC-TP accumulation in your experimental system.[10]
Issues with the analytical method. Verify the sensitivity and accuracy of your analytical method (e.g., HPLC, LC-MS/MS, or radioimmunoassay) for detecting 3TC-TP.[11][12] Run appropriate standards and controls.
Issue 2: High variability in 3TC-TP concentrations between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent cell density or passage number. Standardize the cell seeding density and use cells within a consistent passage number range for all experiments.
Variations in cell cycle distribution. Cell cycle phase can influence the activity of kinases involved in nucleotide metabolism. Synchronize the cell cycle of your cultures if high reproducibility is required.
Inconsistent drug preparation or storage. Prepare fresh Lamivudine solutions for each experiment and store them appropriately to avoid degradation.
Differences in incubation conditions. Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator throughout all experiments.

Quantitative Data Summary

The following table summarizes the reported enhancement of this compound (3TC-TP) levels with the co-administration of various compounds in HepG2 cells.

Co-administered Compound Concentration Fold Increase in 3TC-TP (mean) Reference
Hydroxyurea100 µM3.61[3]
Methotrexate1 µM2.67[3]
Fludarabine100 µM1.55[3]

Experimental Protocols

Protocol 1: In Vitro Co-administration of Lamivudine and Enhancing Agents

This protocol outlines a general procedure for assessing the effect of co-administered compounds on the intracellular phosphorylation of Lamivudine in a cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lamivudine (3TC)

  • Enhancing agent (e.g., Hydroxyurea)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Analytical equipment for 3TC-TP quantification (e.g., HPLC system)

Procedure:

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

  • Drug Preparation: Prepare stock solutions of Lamivudine and the enhancing agent in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the desired concentration of Lamivudine alone (control) or Lamivudine in combination with the enhancing agent.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Quantification of 3TC-TP:

    • Analyze the supernatant using a validated analytical method, such as HPLC, to determine the intracellular concentration of 3TC-TP.

    • Normalize the 3TC-TP concentration to the total protein concentration or cell number.

Protocol 2: Measurement of Intracellular 3TC-TP by HPLC

This protocol provides a general outline for the quantification of intracellular 3TC-TP using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell lysate containing 3TC-TP

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • Anion-exchange HPLC column

  • Mobile phases (e.g., phosphate buffers with a pH gradient)

  • 3TC-TP standard

  • Perchloric acid or other protein precipitation agent

Procedure:

  • Protein Precipitation:

    • To the cell lysate, add an equal volume of ice-cold perchloric acid to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample with a suitable base (e.g., potassium hydroxide).

  • HPLC Analysis:

    • Inject a known volume of the prepared sample onto the anion-exchange HPLC column.

    • Elute the analytes using a programmed gradient of the mobile phases.

    • Detect the 3TC-TP peak based on its retention time, which is determined by running a 3TC-TP standard.

  • Quantification:

    • Quantify the amount of 3TC-TP in the sample by comparing the peak area to a standard curve generated with known concentrations of the 3TC-TP standard.

Visualizations

Lamivudine_Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3TC_ext Lamivudine (3TC) 3TC_int Lamivudine (3TC) 3TC_ext->3TC_int Cellular Uptake 3TC_MP Lamivudine Monophosphate (3TC-MP) 3TC_int->3TC_MP Deoxycytidine Kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP UMP-CMP Kinase 3TC_TP This compound (3TC-TP) (Active Form) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase Inhibition Inhibition 3TC_TP->Inhibition Inhibits Viral Reverse Transcriptase

Caption: Intracellular phosphorylation pathway of Lamivudine.

Troubleshooting_Workflow Start Low/Variable 3TC-TP Levels Check_Viability Check Cell Viability Start->Check_Viability Check_Protocol Review Experimental Protocol Check_Viability->Check_Protocol Viability OK Check_Reagents Verify Reagent Quality Check_Protocol->Check_Reagents Protocol OK Optimize_Conc Optimize Drug Concentration Check_Reagents->Optimize_Conc Reagents OK Successful Successful Enhancement Check_Reagents->Successful Issue Found & Resolved Optimize_Time Optimize Incubation Time Optimize_Conc->Optimize_Time Validate_Assay Validate Analytical Assay Optimize_Time->Validate_Assay Validate_Assay->Successful

References

Technical Support Center: Optimizing Lamivudine Triphosphate Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing intracellular Lamivudine triphosphate (3TC-TP) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for a this compound assay?

A1: The optimal cell seeding density is not a single value but rather a range that depends on the cell type, the duration of the experiment, and the specific assay endpoint. It is crucial to perform a cell density optimization experiment for your specific cell line and conditions. The goal is to identify a density where cells are in a logarithmic growth phase during Lamivudine treatment, ensuring active metabolism and phosphorylation of the drug.[1] Overly confluent or sparse cultures can lead to variability in results.

Q2: Which cell lines are commonly used for this compound assays?

A2: Several cell lines are used, with the choice depending on the research context (e.g., HIV or HBV). Commonly used cell lines include:

  • HepG2 (Human hepatoma cells): Often used for studying the metabolism of drugs targeting the liver, such as in Hepatitis B research.[2]

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that are a relevant model for HIV infection.[3]

  • U937 (Human monocytic cells): A leukemia cell line used as a model for monocyte/macrophage lineage cells, which are targets for HIV.[3]

Q3: How does cell confluence affect the intracellular concentration of this compound?

A3: Cell confluence can significantly impact the intracellular levels of 3TC-TP. As cells become confluent, their proliferation rate slows down, and they may enter a state of contact inhibition. The enzymes responsible for the phosphorylation of Lamivudine to its active triphosphate form, such as deoxycytidine kinase (dCK), are often more active in proliferating cells.[4][5] Therefore, highly confluent cultures may exhibit lower rates of Lamivudine phosphorylation, leading to lower 3TC-TP yields.

Q4: How long should I incubate the cells with Lamivudine?

A4: The optimal incubation time can vary, but studies have shown that significant phosphorylation of Lamivudine occurs within 24 hours.[3] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the point of maximal 3TC-TP accumulation for your specific cell system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable 3TC-TP levels Suboptimal Cell Density: Cells may be too sparse or too confluent, leading to inefficient phosphorylation. Proliferating cells generally have higher kinase activity.[4][5]Perform a cell seeding density optimization experiment. Test a range of densities to identify one that results in a sub-confluent monolayer of actively dividing cells at the time of Lamivudine treatment.
Poor Cell Health: Cells with low viability will not efficiently metabolize Lamivudine.Ensure cells are healthy and have high viability (>90%) before seeding. Do not use cells that have been passaged too many times.[1]
Incorrect Incubation Time: The incubation period may be too short for sufficient accumulation of 3TC-TP.Conduct a time-course experiment to determine the optimal incubation time for your cell line.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable 3TC-TP levels.Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to dispense cells evenly. Consider creating a master mix of the cell suspension for the entire plate.[6]
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and metabolism.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Inconsistent results between experiments Variable Cell Passage Number: Cellular characteristics, including metabolic activity, can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Differences in Cell Confluence at Treatment: Initiating the Lamivudine treatment at different stages of cell confluence will lead to variability.Standardize the time between cell seeding and the start of the Lamivudine treatment to ensure a consistent level of confluence.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol aims to determine the optimal cell seeding density for maximizing the yield of this compound.

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Lamivudine

  • Cell lysis buffer

  • Method for quantifying 3TC-TP (e.g., LC-MS/MS)

  • Cell counting method (e.g., hemocytometer or automated cell counter)

Procedure:

  • Prepare a single-cell suspension of healthy, log-phase cells.

  • Perform an accurate cell count.

  • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities (e.g., for a 96-well plate, you might test 5,000, 10,000, 20,000, 40,000, and 80,000 cells per well).

  • Seed the cells in a 96-well plate according to your dilution series, with multiple replicates for each density.

  • Incubate the plate for 24 hours (or your desired pre-incubation time).

  • After incubation, treat the cells with a fixed concentration of Lamivudine for a set period (e.g., 24 hours).

  • At the end of the treatment, wash the cells with cold PBS.

  • Lyse the cells and collect the lysate.

  • Quantify the intracellular 3TC-TP concentration for each seeding density.

  • Normalize the 3TC-TP concentration to the cell number or total protein content in each well.

  • The optimal seeding density is the one that yields the highest normalized 3TC-TP concentration while maintaining cell health.

Data Presentation: Example Seeding Density Optimization for HepG2 Cells
Seeding Density (cells/well)3TC-TP (pmol/10^6 cells)Standard DeviationCell Viability (%)
5,0008.51.2>95%
10,00015.22.1>95%
20,000 25.8 3.5 >95%
40,00018.92.8>95%
80,0009.31.5<90%

In this example, 20,000 cells/well is the optimal seeding density.

Visualizations

Lamivudine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Viral Replication Inhibition Lamivudine Lamivudine Lamivudine_in Lamivudine Lamivudine->Lamivudine_in Cellular Uptake 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_in->3TC_MP Deoxycytidine Kinase (dCK) 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP dCMP Kinase 3TC_TP Lamivudine Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP NDP Kinase Viral_RT Viral Reverse Transcriptase 3TC_TP->Viral_RT Competitive Inhibition Chain_Termination DNA Chain Termination Viral_RT->Chain_Termination

Caption: Intracellular phosphorylation pathway of Lamivudine.

Seeding_Density_Workflow cluster_prep Preparation cluster_seeding Seeding cluster_treatment Treatment and Analysis cluster_decision Optimization A Prepare Single-Cell Suspension B Perform Accurate Cell Count A->B C Create Serial Dilutions for a Range of Densities B->C D Seed Cells in Multi-well Plate C->D E Incubate for 24h D->E F Treat with Lamivudine E->F G Lyse Cells and Quantify 3TC-TP F->G H Normalize 3TC-TP to Cell Number/Protein G->H I Identify Optimal Seeding Density H->I

Caption: Workflow for optimizing cell seeding density.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions A Problem: Low 3TC-TP Yield B Too Confluent: Low Proliferation, Reduced Kinase Activity A->B C Too Sparse: Insufficient Cell Number for Signal Detection A->C D Poor Cell Health: Impaired Metabolism A->D E Decrease Seeding Density B->E F Increase Seeding Density C->F G Check Viability, Use Lower Passage Cells D->G E->A Re-test F->A Re-test G->A Re-test

Caption: Troubleshooting logic for low 3TC-TP yield.

References

Technical Support Center: Lamivudine Triphosphate Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lamivudine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability in intracellular lamivudine triphosphate (3TC-TP) concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of lamivudine activation and action?

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to become pharmacologically active.[1] Once it enters the cell, it is converted in a stepwise manner to its active form, this compound (3TC-TP).[2][3] This process is catalyzed by host intracellular kinases.[4] 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase enzyme and as a chain terminator during viral DNA synthesis.[3][] Due to the absence of a 3'-hydroxyl group, its incorporation into the growing viral DNA chain prevents the addition of the next nucleotide, thus halting DNA elongation.[3][6]

Q2: How does lamivudine enter the cell?

Lamivudine can enter cells through both passive diffusion and active transport.[4] Several solute carrier (SLC) transporters, including organic cation transporters (OCTs) and concentrative and equilibrative nucleoside transporters (CNTs and ENTs), are involved in its active uptake.[4][7][8] Specifically, hOCT1, hOCT2, and hOCT3 have been identified as transporters for lamivudine.[7]

Q3: What are the key enzymes involved in the phosphorylation of lamivudine?

The conversion of lamivudine to its active triphosphate form involves a series of phosphorylation steps catalyzed by the following enzymes:

  • Deoxycytidine kinase (dCK): Catalyzes the initial phosphorylation of lamivudine to lamivudine monophosphate (3TC-MP).[4]

  • Cytidine monophosphate/deoxycytidine monophosphate kinase: Converts 3TC-MP to lamivudine diphosphate (3TC-DP).[4]

  • Nucleoside diphosphate kinase: Catalyzes the final and rate-limiting step, the conversion of 3TC-DP to 3TC-TP.[4][9]

Q4: What factors can contribute to the variability in intracellular 3TC-TP levels?

Several factors can lead to significant inter-individual variability in 3TC-TP concentrations:

  • Genetic Polymorphisms: Variations in genes encoding for drug transporters can alter lamivudine uptake and efflux. For instance, polymorphisms in MRP4 have been linked to changes in this compound concentrations.[4]

  • Drug-Drug Interactions: Co-administration of other drugs can affect the phosphorylation of lamivudine. For example, zidovudine can cause a slight reduction in 3TC phosphate production, while sorbitol-containing medicines can decrease lamivudine exposure.[10][11] Conversely, drugs like hydroxyurea and methotrexate have been shown to increase 3TC phosphorylation in vitro.[12]

  • Cellular Activation State: The phosphorylation of lamivudine can be influenced by the activation state of the cell. In peripheral blood mononuclear cells (PBMCs), mitogen stimulation has been shown to increase the formation of 3TC phosphates.[10][13]

  • Endogenous Nucleotide Pools: The intracellular concentration of the natural substrate, deoxycytidine triphosphate (dCTP), can compete with 3TC-TP for incorporation into viral DNA, thereby influencing its antiviral activity.[12]

Q5: Can mitochondrial toxicity affect lamivudine metabolism?

While some older nucleoside reverse transcriptase inhibitors are associated with mitochondrial toxicity, lamivudine is generally considered to have a lower potential for such effects.[14][15] However, some studies have reported mitochondrial dysfunction and DNA depletion in patients on long-term lamivudine therapy, which could potentially impact cellular metabolism.[16]

Troubleshooting Guide

Issue 1: Lower-than-expected intracellular 3TC-TP concentrations.

Possible Cause Troubleshooting Step
Suboptimal Cell Viability Assess cell viability using a method like trypan blue exclusion before and after the experiment. Ensure that the cell handling and incubation conditions are optimized to maintain high viability.
Inefficient Cell Lysis Verify the efficiency of your cell lysis protocol. Ensure complete cell disruption to release intracellular contents for analysis. Consider alternative lysis methods if necessary.
Drug-Drug Interactions Review the experimental design for any co-administered compounds that could inhibit lamivudine phosphorylation.[10] If possible, perform experiments without the interacting compound to establish a baseline.
Transporter Inhibition Consider if other compounds in the media could be inhibiting the cellular uptake of lamivudine via OCTs, CNTs, or ENTs.[7]
Incorrect Dosing Double-check the concentration of lamivudine used in the experiment. Saturation of the phosphorylation pathway can occur at higher doses.[2]
Assay Interference Components from cell extracts can interfere with certain quantification assays. For enzymatic assays, the addition of CuSO4 has been shown to overcome this interference.[17]

Issue 2: High variability in 3TC-TP concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure accurate cell counting and plating for each replicate. Inconsistent cell numbers will lead to variability in the measured intracellular concentrations.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize errors during reagent addition and sample processing.
Incomplete Sample Mixing Ensure thorough mixing of cell suspensions and reagents at each step of the protocol.
Variability in Cell Activation If working with primary cells like PBMCs, be aware that their activation state can vary, impacting phosphorylation.[10][13] Consider strategies to standardize the activation state if this is a critical parameter.

Data Summary

Table 1: Intracellular 3TC-TP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)

Lamivudine DoseSubject GroupMean 3TC-TP Concentration (pmol/10^6 cells)Reference
150 mg twice dailyHIV-infected patientsHighly variable, not significantly different from 300 mg dose[9]
300 mg twice dailyHIV-infected patientsHighly variable, not significantly different from 150 mg dose[9]
300 mg once dailyHealthy volunteersGeometric Mean AUC0-24: 59.5 pmol·h/106 cells[2]
150 mg once dailyHealthy volunteersGeometric Mean AUC0-24: 44.0 pmol·h/106 cells[2]
Combination TherapyHIV-infected subjects2.21 to 7.29[18][19]

Table 2: Effect of Co-administered Drugs on Lamivudine Phosphorylation in HepG2 Cells

Co-administered Drug (Concentration)Change in 3TC-TP Levels (% of control)Reference
Hydroxyurea (100 µM)361%[12]
Methotrexate (1 µM)267%[12]
Fludarabine (100 µM)155%[12]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS

This protocol is adapted from methodologies described for quantifying intracellular 3TC-TP in PBMCs.[1][2]

1. PBMC Isolation:

  • Collect whole blood in cell preparation tubes (e.g., CPT™ with sodium citrate).

  • Centrifuge at room temperature to separate PBMCs.

  • Isolate the PBMC layer and wash with isotonic saline.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

2. Cell Lysis and Extraction:

  • Pellet a known number of cells (e.g., 2 x 106) by centrifugation.

  • Resuspend the cell pellet in 70% methanol to lyse the cells and precipitate proteins.

  • Vortex thoroughly and incubate on ice.

  • Centrifuge to pellet the precipitate.

  • Collect the supernatant containing the intracellular metabolites.

3. Sample Preparation for LC-MS/MS:

  • Add an internal standard (e.g., 2-chloroadenosine 5′-triphosphate) to the supernatant.

  • The analysis can be performed directly on the triphosphate form or indirectly after dephosphorylation to the parent nucleoside. For the indirect method:

    • Use a solid-phase extraction (SPE) cartridge to separate the triphosphate fraction.
    • Elute the triphosphate fraction and adjust the pH.
    • Dephosphorylate 3TC-TP to lamivudine using an acid phosphatase.[18][19]

4. LC-MS/MS Analysis:

  • Use a validated ion-pair reversed-phase HPLC method coupled with a tandem mass spectrometer (MS/MS).

  • Operate the mass spectrometer in the appropriate ionization mode (e.g., negative ionization for direct detection of 3TC-TP).[2]

  • Perform detection and quantification using multiple reaction monitoring (MRM).

  • Generate a standard curve using known concentrations of 3TC-TP to quantify the amount in the samples.

Protocol 2: Enzymatic Assay for Intracellular this compound

This protocol is based on the inhibition of HIV reverse transcriptase activity.[17]

1. Sample Preparation:

  • Prepare cell extracts from a known number of cells as described in the HPLC-MS/MS protocol.

2. Assay Principle:

  • The assay measures the ability of 3TC-TP in the cell extract to inhibit the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [3H]dCTP) into a synthetic template primer by HIV reverse transcriptase.

3. Assay Procedure:

  • Prepare a reaction mixture containing the synthetic template primer, HIV reverse transcriptase, and the cell extract.

  • In some protocols, a preincubation step is included to allow 3TC-TP to be incorporated before the addition of the radiolabeled substrate.[17]

  • Initiate the reaction by adding the radiolabeled deoxynucleoside triphosphate.

  • After incubation, stop the reaction and precipitate the DNA.

  • Wash the precipitate to remove unincorporated radiolabeled substrate.

  • Quantify the incorporated radioactivity using liquid scintillation counting.

4. Data Analysis:

  • Construct a standard curve using known concentrations of 3TC-TP.

  • Determine the concentration of 3TC-TP in the cell extracts by comparing their inhibitory effect to the standard curve.

Visualizations

Lamivudine_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lamivudine_ext Lamivudine Lamivudine_int Lamivudine Lamivudine_ext->Lamivudine_int Uptake (OCTs, CNTs, ENTs) 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->3TC_MP Deoxycytidine Kinase 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP CMP/dCMP Kinase 3TC_TP This compound (3TC-TP) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase (Rate-limiting step) Viral_DNA Viral DNA Synthesis 3TC_TP->Viral_DNA Inhibition

Caption: Intracellular metabolic activation pathway of lamivudine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection (CPT Tubes) PBMC_Isolation 2. PBMC Isolation (Centrifugation) Blood_Collection->PBMC_Isolation Cell_Counting 3. Cell Counting (Trypan Blue) PBMC_Isolation->Cell_Counting Cell_Lysis 4. Cell Lysis (70% Methanol) Cell_Counting->Cell_Lysis Extraction 5. Supernatant Extraction Cell_Lysis->Extraction Quantification 6. Quantification Extraction->Quantification HPLC_MS HPLC-MS/MS Quantification->HPLC_MS Direct or Indirect Enzymatic_Assay Enzymatic Assay Quantification->Enzymatic_Assay Inhibition-based

Caption: General experimental workflow for 3TC-TP quantification.

Troubleshooting_Flowchart Start Low 3TC-TP Levels Observed Check_Viability Check Cell Viability Start->Check_Viability Viability_OK Viability > 90%? Check_Viability->Viability_OK Optimize_Handling Optimize Cell Handling and Culture Conditions Viability_OK->Optimize_Handling No Check_Lysis Verify Lysis Efficiency Viability_OK->Check_Lysis Yes Lysis_OK Lysis Complete? Check_Lysis->Lysis_OK Optimize_Lysis Optimize Lysis Protocol Lysis_OK->Optimize_Lysis No Review_DDI Review for Drug-Drug Interactions (DDI) Lysis_OK->Review_DDI Yes DDI_Present Potential DDI? Review_DDI->DDI_Present Isolate_Compound Test Lamivudine Alone DDI_Present->Isolate_Compound Yes Check_Assay Investigate Assay Interference DDI_Present->Check_Assay No

Caption: Troubleshooting flowchart for low 3TC-TP levels.

References

Refinement of protocols for Lamivudine triphosphate enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of protocols for Lamivudine triphosphate (3TC-TP) enzymatic assays. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (3TC-TP) enzymatic assay?

A1: The 3TC-TP enzymatic assay is a competitive assay that measures the amount of 3TC-TP in a sample, typically cell extracts. The assay relies on the inhibition of a viral reverse transcriptase (RT), usually from HIV. In the assay, a known amount of RT, a synthetic template-primer, and a radiolabeled deoxynucleoside triphosphate (e.g., [3H]dCTP) are incubated together. The RT incorporates the radiolabeled nucleotide into the primer, and the amount of incorporation is measured. When a sample containing 3TC-TP is added, the 3TC-TP competes with the natural nucleotide for incorporation by the RT. Since 3TC-TP is a chain terminator, it prevents further elongation of the primer.[1] The amount of 3TC-TP in the sample is inversely proportional to the amount of radiolabeled nucleotide incorporated. By comparing the inhibition observed with the sample to a standard curve generated with known concentrations of 3TC-TP, the concentration of 3TC-TP in the sample can be determined.

Q2: What is the active form of Lamivudine and how is it formed?

A2: The active form of Lamivudine is its 5'-triphosphate metabolite, this compound (3TC-TP).[1][2][3] Lamivudine itself is a prodrug and must be phosphorylated intracellularly to become active. This phosphorylation occurs in a stepwise manner, catalyzed by host cell kinases. First, deoxycytidine kinase phosphorylates Lamivudine to Lamivudine monophosphate (3TC-MP). Next, cytidine monophosphate/deoxycytidine monophosphate kinase converts 3TC-MP to Lamivudine diphosphate (3TC-DP). Finally, 3'-phosphoglycerate kinase or nucleoside diphosphate kinase catalyzes the formation of the active 3TC-TP.[2]

Q3: Why is a preincubation step sometimes included in the protocol?

A3: A preincubation step of the enzyme, template-primer, and the sample containing 3TC-TP (without the radiolabeled nucleotide) can increase the sensitivity of the assay. This allows the 3TC-TP to bind to and be incorporated by the reverse transcriptase before the addition of the competing radiolabeled nucleotide, leading to a more pronounced inhibitory effect.

Q4: What are typical validation parameters for a 3TC-TP enzymatic assay?

A4: Validation of a 3TC-TP enzymatic assay typically includes assessing its linearity, precision (intra- and inter-assay variability), accuracy, and recovery. The linearity is the range over which the assay response is proportional to the concentration of 3TC-TP. Precision measures the reproducibility of the assay, while accuracy reflects how close the measured values are to the true values. Recovery assesses the efficiency of the extraction process for 3TC-TP from the cellular matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Contamination of reagents or reaction vessels with nucleotides.Use dedicated, nuclease-free reagents and consumables. Prepare fresh buffers and solutions.
Non-specific binding of the radiolabeled nucleotide to the filter paper or plate.Ensure thorough washing of the filter paper or plate after the reaction to remove unincorporated nucleotides. Optimize the washing buffer and the number of wash steps.
High endogenous reverse transcriptase activity in the cell extract.This is unlikely to be a major issue with purified enzyme assays but ensure proper purification of the recombinant RT.
Low Signal or No Activity Inactive reverse transcriptase enzyme.Use a fresh aliquot of enzyme stored at the recommended temperature. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme with a positive control.
Degraded template-primer or radiolabeled nucleotide.Use fresh, high-quality reagents. Store oligonucleotides and radiolabeled compounds according to the manufacturer's instructions.
Incorrect reaction buffer composition (e.g., wrong pH, suboptimal MgCl2 concentration).Prepare the reaction buffer carefully according to the validated protocol. Verify the pH and component concentrations.
Presence of inhibitors in the sample extract.See "Interference from Cellular Extracts" below.
High Variability Between Replicates Pipetting errors, especially with small volumes.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize variability.
Inconsistent incubation times or temperatures.Ensure all samples are incubated for the same duration and at the correct temperature using a calibrated incubator or water bath.
Heterogeneous sample preparation.Ensure cell extracts are thoroughly mixed before aliquoting for the assay.
Interference from Cellular Extracts Presence of endogenous deoxynucleotides (e.g., dCTP) in the cell extract competing with 3TC-TP and the radiolabeled nucleotide.This interference can be significant. The addition of CuSO4 to the reaction mixture has been shown to overcome this issue.[4]
Presence of cellular enzymes (e.g., nucleases, phosphatases) that can degrade the template-primer, radiolabeled nucleotide, or 3TC-TP.The addition of CuSO4 can also inhibit the activity of these interfering enzymes. Proper sample preparation, including heat inactivation or perchloric acid extraction followed by neutralization, can also help.

Data Presentation

Table 1: Summary of Validation Parameters for this compound (3TC-TP) Quantification Methods

ParameterEnzymatic AssayHPLC-MS/MS
Linearity Range 0.05 - 0.8 pmol50 - 45,000 pg
Intra-assay Precision (%CV) ~15%8.8%
Inter-assay Precision (%CV) Not specified in detail, but QC recovery was 16%8.8%
Accuracy (% Bias) Not explicitly stated, but recovery of QC was 90%99.4%
Recovery (%) 90%79.2%

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed Methodology for this compound (3TC-TP) Enzymatic Assay

This protocol is adapted from the method described by Moore et al. for the quantification of intracellular 3TC-TP in peripheral blood mononuclear cells (PBMCs).

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Synthetic template-primer (e.g., poly(rA)-oligo(dT))

  • [3H]deoxycytidine triphosphate ([3H]dCTP)

  • This compound (3TC-TP) standard

  • Reaction Buffer (e.g., Tris-HCl, pH 7.8, containing MgCl2, DTT, and KCl)

  • CuSO4 solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Glass fiber filters

  • Cell extracts from PBMCs

2. Standard Curve Preparation:

  • Prepare a series of 3TC-TP standards in the reaction buffer, ranging from 0 to 0.8 pmol per reaction.

3. Reaction Setup (Preincubation Procedure):

  • In a microcentrifuge tube, prepare the following reaction mixture (total volume 45 µL):

    • Reaction Buffer

    • Template-primer (e.g., at a 1:400 dilution)

    • 3TC-TP standard or cell extract

    • CuSO4 (if using cell extracts)

    • Recombinant HIV-1 RT

  • Initiate the preincubation by adding the enzyme.

  • Incubate for 30 minutes at 37°C.

4. Incorporation Reaction:

  • Following the preincubation, add 24 pmol of [3H]dCTP to each reaction tube.

  • Re-initiate the reaction and incubate for an additional 30 minutes at 37°C.

5. Reaction Termination and Product Collection:

  • Terminate the reaction by adding ice-cold TCA.

  • Spot the entire reaction mixture onto glass fiber filters.

  • Wash the filters extensively with cold TCA and then with ethanol to remove unincorporated [3H]dCTP.

6. Quantification:

  • Dry the filters completely.

  • Place each filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

7. Data Analysis:

  • Plot the CPM values for the 3TC-TP standards against their known concentrations to generate a standard curve.

  • Determine the concentration of 3TC-TP in the cell extracts by interpolating their corresponding CPM values on the standard curve.

Mandatory Visualizations

Lamivudine_Phosphorylation_Pathway cluster_cell Intracellular Space cluster_action Mechanism of Action Lamivudine Lamivudine (3TC) TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->TC_MP Deoxycytidine Kinase TC_DP Lamivudine Diphosphate (3TC-DP) TC_MP->TC_DP CMP/dCMP Kinase TC_TP Lamivudine Triphosphate (3TC-TP) (Active Form) TC_DP->TC_TP NDP Kinase or 3-PG Kinase Viral_RT Viral Reverse Transcriptase TC_TP->Viral_RT Inhibits DNA_Elongation Viral DNA Elongation Viral_RT->DNA_Elongation Chain_Termination Chain Termination Viral_RT->Chain_Termination

Caption: Intracellular phosphorylation pathway of Lamivudine to its active triphosphate form.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Standards Prepare 3TC-TP Standards Preincubation Pre-incubate RT, Template-Primer, and Sample/Standard (30 min, 37°C) Standards->Preincubation Samples Prepare Cell Extracts Samples->Preincubation Incorporation Add [3H]dCTP and Incubate (30 min, 37°C) Preincubation->Incorporation Termination Terminate Reaction with TCA Incorporation->Termination Washing Wash Filters to Remove Unincorporated [3H]dCTP Termination->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Std_Curve Generate Standard Curve Counting->Std_Curve Quantification Quantify 3TC-TP in Samples Std_Curve->Quantification

Caption: Experimental workflow for the this compound enzymatic assay.

Troubleshooting_Logic Start Assay Problem Identified High_Background High Background Signal? Start->High_Background Low_Signal Low or No Signal? High_Background->Low_Signal No Contamination Check for Reagent/ Consumable Contamination High_Background->Contamination Yes High_Variability High Variability? Low_Signal->High_Variability No Enzyme_Activity Verify Enzyme Activity Low_Signal->Enzyme_Activity Yes Pipetting Review Pipetting Technique High_Variability->Pipetting Yes End Problem Resolved High_Variability->End No Washing Optimize Washing Procedure Contamination->Washing Washing->End Reagent_Integrity Check Reagent Integrity Enzyme_Activity->Reagent_Integrity Buffer_Composition Verify Buffer Composition Reagent_Integrity->Buffer_Composition Interference Investigate Sample Interference (add CuSO4) Buffer_Composition->Interference Incubation Ensure Consistent Incubation Pipetting->Incubation Sample_Homogeneity Ensure Sample Homogeneity Incubation->Sample_Homogeneity Sample_Homogeneity->End Interference->End

References

Validation & Comparative

A Comparative Analysis of Lamivudine Triphosphate and Tenofovir Diphosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two key reverse transcriptase inhibitors: Lamivudine triphosphate (3TC-TP) and Tenofovir diphosphate (TFV-DP). This document outlines their mechanisms of action, chemical properties, antiviral efficacy, resistance profiles, and selectivity, supported by experimental data and detailed methodologies.

Introduction

Lamivudine and Tenofovir are cornerstone antiretroviral agents used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Both are nucleos(t)ide reverse transcriptase inhibitors (NRTIs) that, upon intracellular phosphorylation to their active triphosphate and diphosphate forms, respectively, act as chain terminators of viral DNA synthesis. This guide focuses on the pharmacologically active forms, this compound (3TC-TP) and Tenofovir diphosphate (TFV-DP), to provide a comprehensive comparison of their biochemical and antiviral properties.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of 3TC-TP and TFV-DP is crucial for appreciating their pharmacological behavior.

PropertyThis compound (3TC-TP)Tenofovir Diphosphate (TFV-DP)
Molecular Formula C₈H₁₄N₃O₁₂P₃SC₉H₁₆N₅O₁₀P₃[1][2]
Molecular Weight 469.20 g/mol [3]447.17 g/mol [1][2]
Parent Drug Lamivudine (3TC)[4][5]Tenofovir (TFV)[4][5]
Chemical Class Cytosine analog[4][5]Adenosine monophosphate analog[4]

Mechanism of Action

Both 3TC-TP and TFV-DP are competitive inhibitors of viral reverse transcriptase (RT). They mimic natural deoxynucleotide triphosphates (dNTPs) and are incorporated into the nascent viral DNA chain. The absence of a 3'-hydroxyl group in their structure prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[4][5]

Mechanism_of_Action cluster_0 Viral Replication Cycle cluster_1 Drug Action Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination 3TC_TP This compound (3TC-TP) 3TC_TP->Reverse_Transcriptase Competitive Inhibition TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_DP->Reverse_Transcriptase Competitive Inhibition

Mechanism of Action of 3TC-TP and TFV-DP.

Antiviral Efficacy and Potency

The antiviral potency of 3TC-TP and TFV-DP is a critical determinant of their clinical efficacy. This is often quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

ParameterThis compound (3TC-TP)Tenofovir Diphosphate (TFV-DP)
HIV-1 RT Inhibition (Ki) ~10.6 - 16 µM (competitive with dCTP)[6]Not directly compared in the same study.
Antiviral Activity (IC50) Not specified for the triphosphate form.11 nM (against AD8 strain), 16 nM (against NL4-3 strain) for the parent drug, Tenofovir Disoproxil Fumarate (TDF).

It is important to note that direct head-to-head comparisons of the triphosphate/diphosphate forms against the same HIV-1 RT enzyme under identical conditions are limited in the available literature.

Selectivity and Safety Profile

An ideal antiviral agent should exhibit high selectivity for the viral target enzyme over host cellular enzymes to minimize toxicity. The selectivity of 3TC-TP and TFV-DP is assessed by comparing their inhibitory activity against viral RT versus human DNA polymerases.

Human DNA PolymeraseThis compound (3TC-TP) Inhibition (Ki)Tenofovir Diphosphate (TFV-DP) Inhibition (Ki)
Polymerase α Weakly inhibits[7]Weak inhibitor (Ki relative to Km for dATP = 10.2) in rats.
Polymerase β Weakly inhibits[7]Not specified.
Polymerase γ (mitochondrial) Substrate, leading to incorporation but also removal by 3'-5' exonuclease activity.[6]Not specified.
Polymerase δ Not specified.Weak inhibitor (Ki relative to Km for dATP = 10.2) in rats.
Polymerase ɛ Not specified.Weak inhibitor (Ki relative to Km for dATP = 15.2) in rats.

Resistance Profiles

The emergence of drug resistance is a major challenge in antiviral therapy. Specific mutations in the viral reverse transcriptase can reduce the susceptibility to NRTIs.

  • Lamivudine (3TC): The most common resistance mutation is the M184V/I substitution in the RT gene. This mutation confers high-level resistance to Lamivudine.

  • Tenofovir (TDF): The K65R mutation is the primary mutation associated with Tenofovir resistance.

Interestingly, the M184V mutation selected by Lamivudine can increase the susceptibility of the virus to Tenofovir, a phenomenon known as viral fitness cost and resensitization.

Intracellular Pharmacokinetics

The intracellular persistence of the active metabolites is a key factor in their dosing schedule and overall effectiveness.

ParameterThis compound (3TC-TP)Tenofovir Diphosphate (TFV-DP)
Intracellular Half-life Approximately 15-16 hours.Approximately 150 hours.[1]
Intracellular Concentration (PBMCs) Geometric mean of 7.9 pmol/10⁶ cells.Geometric mean of 86.2 fmol/10⁶ cells.

The significantly longer intracellular half-life of TFV-DP allows for once-daily dosing and contributes to its high barrier to resistance.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

RT_Inhibition_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - 50 mM Tris-HCl (pH 7.5) - 50 mM KCl - 10 mM MgCl₂ - 600 nM poly(rA)-oligo(dT)₁₈ - 25 µM [³H]TTP Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of 3TC-TP or TFV-DP Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Initiate reaction with 25 nM HIV-1 RT Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 20 minutes Add_Enzyme->Incubate Quench Quench reaction with 0.5 M EDTA Incubate->Quench Detect_Incorporation Add Streptavidin Scintillation Proximity Assay beads and measure [³H]TTP incorporation Quench->Detect_Incorporation End End Detect_Incorporation->End

Workflow for HIV-1 RT Inhibition Assay.

Methodology:

  • Reaction Setup: Reactions are carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 600 nM of a poly(rA)-oligo(dT)₁₈ template-primer (with a biotinylated 5'-end on the oligo(dT)₁₈), and 25 µM [³H]TTP.[2]

  • Inhibitor Addition: Varying concentrations of the test inhibitors (3TC-TP or TFV-DP) are added to the reaction mixture.[2]

  • Enzyme Initiation: The reaction is initiated by the addition of 25 nM of purified HIV-1 RT.[2]

  • Incubation: The reaction is incubated at 37°C for 20 minutes to allow for DNA synthesis.[2]

  • Quenching: The reaction is stopped by the addition of 0.5 M EDTA.[2]

  • Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads are added to each reaction. The biotinylated primer-template binds to the beads, and the incorporation of the radiolabeled TTP is quantified by scintillation spectrometry.[2]

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the antiviral activity of a compound in a cellular context by measuring the inhibition of HIV-1 induced cytopathic effects in MT-4 cells.

Cell_Based_Assay Start Start Seed_Cells Seed MT-4 cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound (Lamivudine or Tenofovir) Seed_Cells->Add_Compound Infect_Cells Infect cells with HIV-1 (e.g., 100 TCID₅₀) Add_Compound->Infect_Cells Incubate_5_days Incubate at 37°C for 5 days Infect_Cells->Incubate_5_days Assess_Viability Assess cell viability using MTT assay Incubate_5_days->Assess_Viability Calculate_IC50 Calculate 50% inhibitory concentration (IC₅₀) Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Workflow for MT-4 Cell-Based Anti-HIV Assay.

Methodology:

  • Cell Seeding: MT-4 cells, which are highly susceptible to HIV-1 infection, are seeded into a 96-well microtiter plate.

  • Compound Addition: Serial dilutions of the test compounds (Lamivudine or Tenofovir) are added to the wells.

  • Viral Infection: The cells are then infected with a standard amount of HIV-1 (e.g., 100 TCID₅₀).

  • Incubation: The plates are incubated at 37°C for 5 days to allow for viral replication and the development of cytopathic effects.[1]

  • Viability Assessment: After the incubation period, cell viability is assessed using the MTT colorimetric assay. The MTT salt is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits the viral cytopathic effect by 50% (IC50) is calculated from the dose-response curve.

Conclusion

Both this compound and Tenofovir diphosphate are potent inhibitors of HIV reverse transcriptase, acting as essential components of antiretroviral therapy. While they share a common mechanism of action as chain terminators, they exhibit distinct differences in their chemical structure, intracellular pharmacokinetics, and resistance profiles. Tenofovir diphosphate's remarkably long intracellular half-life provides a significant pharmacological advantage. A comprehensive understanding of these differences, as outlined in this guide, is paramount for the rational design of new therapeutic strategies and the effective clinical management of HIV and HBV infections. Further head-to-head comparative studies under standardized conditions would be invaluable to refine our understanding of their relative potencies and selectivities.

References

A Head-to-Head Comparison of Lamivudine Triphosphate and Emtricitabine Triphosphate in Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two critical antiviral compounds, lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP). Both are the active forms of widely prescribed nucleoside reverse transcriptase inhibitors (NRTIs) and are cornerstones of highly active antiretroviral therapy (HAART). This document synthesizes experimental data to objectively evaluate their performance, offering insights into their mechanisms of action, inhibitory potency, and selectivity.

Executive Summary

Lamivudine (3TC) and emtricitabine (FTC) are structurally similar L-nucleoside analogs of cytidine.[1] Once intracellularly phosphorylated to their triphosphate forms, they act as competitive inhibitors and chain terminators of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[2] While often considered clinically interchangeable, subtle but significant differences in their biochemical and pharmacokinetic properties exist. Experimental evidence suggests that emtricitabine triphosphate exhibits a higher incorporation efficiency into viral DNA by HIV-1 RT compared to this compound.[3] Conversely, lamivudine may achieve higher intracellular concentrations of its active triphosphate form. Both compounds demonstrate a favorable safety profile due to their poor interaction with human DNA polymerases. The primary mechanism of resistance to both drugs is the M184V/I mutation in the HIV-1 RT gene.

Mechanism of Action: Competitive Inhibition and Chain Termination

Both 3TC-TP and FTC-TP function through a dual mechanism against HIV-1 RT. As analogs of the natural substrate deoxycytidine triphosphate (dCTP), they compete for binding to the active site of the enzyme.[2] Upon incorporation into the nascent viral DNA strand, they halt further elongation due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This chain termination event effectively stops viral DNA synthesis.

Mechanism of Action of 3TC-TP and FTC-TP cluster_0 Intracellular Activation cluster_1 HIV-1 Reverse Transcription 3TC/FTC 3TC/FTC 3TC-MP/FTC-MP 3TC-MP/FTC-MP 3TC/FTC->3TC-MP/FTC-MP Phosphorylation 3TC-DP/FTC-DP 3TC-DP/FTC-DP 3TC-MP/FTC-MP->3TC-DP/FTC-DP Phosphorylation 3TC-TP/FTC-TP 3TC-TP/FTC-TP 3TC-DP/FTC-DP->3TC-TP/FTC-TP Phosphorylation HIV-1 RT HIV-1 RT 3TC-TP/FTC-TP->HIV-1 RT Competitive Inhibition Viral RNA Viral RNA Viral RNA->HIV-1 RT Template Viral DNA Viral DNA HIV-1 RT->Viral DNA Synthesis Chain-Terminated DNA Chain-Terminated DNA HIV-1 RT->Chain-Terminated DNA Incorporation & Termination dCTP dCTP dCTP->HIV-1 RT Natural Substrate

Fig. 1: Mechanism of Action of 3TC-TP and FTC-TP.

Data Presentation: Head-to-Head Comparison

The following tables summarize the key quantitative data from various experimental studies, providing a direct comparison of the biochemical and pharmacokinetic parameters of this compound and emtricitabine triphosphate.

ParameterThis compound (3TC-TP)Emtricitabine Triphosphate (FTC-TP)Reference
Incorporation Efficiency by HIV-1 RT Lower~10-fold higher than 3TC-TP[3]
Intracellular Half-life ShorterLonger than 3TC-TP
Intracellular Concentration HigherLower than 3TC-TP
Primary Resistance Mutation M184V/IM184V/I[1]
EnzymeThis compound (3TC-TP)Emtricitabine Triphosphate (FTC-TP)Reference
HIV-1 Reverse Transcriptase Potent InhibitorPotent Inhibitor[3]
Human DNA Polymerase α Weak InhibitorWeak Inhibitor[4]
Human DNA Polymerase β Weak Inhibitor (Ki ≈ 16.84 - 4.04 µM for a thiated analog)Weak Inhibitor[5]
Human DNA Polymerase γ (Mitochondrial) Weak InhibitorWeak Inhibitor[5]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)

This protocol is a representative method for determining the inhibitory activity of nucleoside triphosphate analogs against HIV-1 RT.

Objective: To determine the inhibitory constant (Ki) of 3TC-TP and FTC-TP for HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)/oligo(dT) template/primer

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • Unlabeled dATP, dGTP, dCTP, dTTP

  • This compound (3TC-TP)

  • Emtricitabine triphosphate (FTC-TP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Quenching Solution (e.g., 0.5 M EDTA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the inhibitor (3TC-TP or FTC-TP) in the reaction buffer.

  • In a reaction tube, combine the reaction buffer, a fixed concentration of the poly(rA)/oligo(dT) template/primer, and varying concentrations of the inhibitor.

  • Add a mixture of dNTPs, including a fixed concentration of [³H]-dTTP.

  • Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Spot the reaction mixture onto glass fiber filters and wash with a trichloroacetic acid (TCA) solution to precipitate the radiolabeled DNA.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the reaction velocity against the substrate concentration for each inhibitor concentration to determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff equation).[6][7][8]

Workflow for HIV-1 RT Inhibition Assay Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Reaction Mix Prepare Reaction Mix Prepare Inhibitor Dilutions->Prepare Reaction Mix Add HIV-1 RT Add HIV-1 RT Prepare Reaction Mix->Add HIV-1 RT Incubate at 37°C Incubate at 37°C Add HIV-1 RT->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Spot on Filters & Wash Spot on Filters & Wash Stop Reaction->Spot on Filters & Wash Measure Radioactivity Measure Radioactivity Spot on Filters & Wash->Measure Radioactivity Data Analysis (Ki determination) Data Analysis (Ki determination) Measure Radioactivity->Data Analysis (Ki determination)

Fig. 2: Workflow for HIV-1 RT Inhibition Assay.
Intracellular Nucleoside Triphosphate Quantification by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular 3TC-TP and FTC-TP from cell cultures.

Objective: To determine the intracellular concentrations of 3TC-TP and FTC-TP in cells.

Materials:

  • Cell culture (e.g., peripheral blood mononuclear cells - PBMCs)

  • Lamivudine or Emtricitabine

  • Cold 60% Methanol

  • Extraction Buffer (e.g., perchloric acid or a methanol/water mixture)

  • Internal standards (stable isotope-labeled analogs of the analytes)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS)

  • Anion-exchange or reversed-phase chromatography column

Procedure:

  • Culture cells to the desired density and expose them to the parent drug (lamivudine or emtricitabine) for a specified period.

  • Harvest the cells by centrifugation at low speed and wash with cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Lyse the cells and extract the intracellular metabolites by adding a cold extraction buffer.

  • Centrifuge the cell lysate at high speed to precipitate proteins and cellular debris.

  • Collect the supernatant containing the nucleoside triphosphates.

  • Inject a known volume of the supernatant onto the HPLC-MS/MS system.

  • Separate the analytes using a suitable chromatography column and gradient elution.

  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the internal standards for accurate quantification.

  • Normalize the results to the cell number to obtain the intracellular concentration (e.g., in pmol/10⁶ cells).[9][10][11][12]

Intracellular NTP Quantification Workflow Cell Culture & Drug Exposure Cell Culture & Drug Exposure Cell Harvesting & Washing Cell Harvesting & Washing Cell Culture & Drug Exposure->Cell Harvesting & Washing Metabolite Extraction Metabolite Extraction Cell Harvesting & Washing->Metabolite Extraction Protein Precipitation Protein Precipitation Metabolite Extraction->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection HPLC-MS/MS Analysis HPLC-MS/MS Analysis Supernatant Collection->HPLC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification HPLC-MS/MS Analysis->Data Analysis & Quantification

Fig. 3: Intracellular NTP Quantification Workflow.

Conclusion

Both this compound and emtricitabine triphosphate are highly effective inhibitors of HIV-1 reverse transcriptase. The available data suggest that emtricitabine triphosphate has a higher incorporation efficiency, which may contribute to its in vitro potency. However, pharmacokinetic differences, such as the potentially higher intracellular concentration of this compound, highlight the complexity of directly translating in vitro biochemical data to clinical outcomes. Their shared resistance profile underscores their similar mechanism of action. The choice between these two agents in a clinical setting may be influenced by factors beyond their direct antiviral activity, including their use in fixed-dose combinations and individual patient considerations. Further research focusing on a direct, simultaneous comparison of their kinetic parameters against both wild-type and resistant HIV-1 RT, as well as a broader panel of human polymerases, would provide a more complete understanding of their respective therapeutic profiles.

References

A Comparative Guide to Validated HPLC-MS/MS Methods for Lamivudine Triphosphate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lamivudine triphosphate (3TC-TP), the active intracellular metabolite of the antiretroviral drug lamivudine, is crucial for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for 3TC-TP quantification, alongside alternative techniques, to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Quantification Methods

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound. The data highlights the key validation parameters, offering a direct comparison of their sensitivity, accuracy, and precision.

Method Linearity Range Accuracy (%) Precision (% RSD) Lower Limit of Quantification (LLOQ) Matrix Citation
HPLC-MS/MS (Direct) 100 - 25,000 fmol/sampleInter-assay bias within ±3.0%Inter-assay CV ≤9.8%100 fmol/sampleDried Blood Spots[1]
HPLC-MS/MS (Indirect) 10 - 100,000 pg/mL< 15% deviation< 15%10 pg/mL (equivalent to 2.1 fmol/10^6 cells)Mouse PBMCs, Spleen, Lymph Nodes, Liver cells[2]
Ion-pair HPLC-MS/MS Not explicitly statedNot explicitly statedIntersubject CV% > 50%Not explicitly statedHuman PBMCs[3]
Radioimmunoassay (RIA) Not explicitly statedError < 21%Not explicitly statedNot explicitly stated, but detected levels from 2.21 to 7.29 pmol/10^6 cellsHuman PBMCs[4]
Radiometric HPLC Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHepG2 cells[5]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the protocols for the key methods discussed.

Direct HPLC-MS/MS Quantification of this compound

This method involves the direct measurement of the intact triphosphate metabolite.

  • Sample Preparation:

    • Dried blood spots (DBS) are punched out (e.g., 3-mm discs).[1]

    • Proteins are precipitated and the analyte is extracted using a suitable organic solvent containing an isotopically labeled internal standard (e.g., 13C5-TFVdp).[1]

    • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Anion exchange column (e.g., Thermo Biobasic AX 5µm).[1]

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A consisting of 40% acetonitrile, 0.06% acetic acid, and 10 mM ammonium formate in water, and Mobile Phase B comprising 30% acetonitrile, 0.3% ammonium hydroxide, and 1 mM ammonium formate in deionized water.[2]

    • Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.[1][2]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 3TC-TP and the internal standard.

Indirect HPLC-MS/MS Quantification via Enzymatic Dephosphorylation

This approach involves the enzymatic conversion of 3TC-TP to its nucleoside form (lamivudine) before quantification.

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • Intracellular nucleotides are extracted from cells (e.g., PBMCs) using a buffered organic solvent like 70% methanol.[4]

    • Anion exchange solid-phase extraction (e.g., Sep-Pak QMA cartridges) is employed to separate the triphosphate fraction from mono- and di-phosphates.[2]

    • The triphosphate fraction is eluted with a high salt concentration buffer (e.g., 500 mM KCl).[2]

  • Enzymatic Dephosphorylation:

    • The eluted triphosphate fraction is treated with an enzyme such as acid phosphatase to convert 3TC-TP to lamivudine.[4]

  • Quantification of Lamivudine by HPLC-MS/MS:

    • The resulting lamivudine is then quantified using a validated HPLC-MS/MS method for lamivudine.

Radioimmunoassay (RIA)

An alternative to chromatographic methods, RIA offers high sensitivity.

  • Sample Preparation and SPE:

    • Similar to the indirect HPLC-MS/MS method, intracellular nucleotides are extracted and 3TC-TP is isolated using Sep-Pak cartridges.[4]

  • Dephosphorylation:

    • The isolated 3TC-TP is dephosphorylated to lamivudine using acid phosphatase.[4]

  • Radioimmunoassay:

    • The concentration of lamivudine is measured by a competitive radioimmunoassay using a specific anti-lamivudine antibody.[4]

Methodology Visualization

The following diagrams illustrate the workflows of the described analytical methods.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., PBMCs, DBS) Extraction Intracellular Metabolite Extraction Sample->Extraction SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Dephosphorylation Enzymatic Dephosphorylation (Indirect Method) SPE->Dephosphorylation to Lamivudine Cleanup Sample Cleanup SPE->Cleanup Direct Method Dephosphorylation->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for HPLC-MS/MS quantification of this compound.

Method_Comparison cluster_hplc HPLC-MS/MS Methods cluster_alternative Alternative Methods Direct Direct Quantification of 3TC-TP HPLC_Sep_MSMS HPLC Separation -> MS/MS Detection Direct->HPLC_Sep_MSMS Indirect Indirect Quantification (via dephosphorylation to 3TC) Dephospho Dephosphorylation Indirect->Dephospho RIA Radioimmunoassay (RIA) Dephospho_RIA Dephosphorylation -> Immunoassay RIA->Dephospho_RIA Radiometric Radiometric HPLC HPLC_Radio HPLC Separation -> Radiometric Detection Radiometric->HPLC_Radio Dephospho->HPLC_Sep_MSMS

Caption: Comparison of analytical approaches for this compound measurement.

References

Navigating NRTI Cross-Resistance: A Comparative Analysis of Lamivudine Triphosphate's Interaction with Other Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among nucleoside reverse transcriptase inhibitors (NRTIs) is paramount in the development of effective HIV-1 therapeutics. This guide provides a comprehensive comparison of lamivudine triphosphate (3TC-TP) cross-resistance with other NRTIs, supported by experimental data and detailed methodologies.

The emergence of drug-resistant strains of HIV-1, particularly those with the M184V mutation in the reverse transcriptase (RT) enzyme, significantly impacts the efficacy of antiretroviral therapy. The M184V mutation is the primary mechanism of resistance to lamivudine (3TC) and the structurally similar emtricitabine (FTC), conferring high-level resistance to these agents.[1] However, the presence of the M184V mutation has a complex and often beneficial impact on the susceptibility to other NRTIs, a phenomenon critical for designing salvage therapies.

Quantitative Analysis of NRTI Cross-Resistance with Lamivudine-Resistant HIV-1

The following table summarizes the fold-change in the 50% inhibitory concentration (IC50) of various NRTIs against HIV-1 strains harboring the M184V mutation, the hallmark of lamivudine resistance. The data is compiled from multiple in vitro studies utilizing phenotypic susceptibility assays. A fold-change greater than 1 indicates reduced susceptibility (resistance), while a fold-change less than 1 signifies increased susceptibility (hypersusceptibility).

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Trade NameFold-Change in IC50 against M184V Mutant HIV-1Interpretation
Lamivudine (3TC) Epivir>100High-level Resistance
Emtricitabine (FTC) Emtriva>100High-level Resistance
Zidovudine (AZT) Retrovir~0.5Hypersusceptibility
Tenofovir (TDF/TAF) Viread/Vemlidy~0.5 - 0.7Hypersusceptibility
Abacavir (ABC) Ziagen~2 - 4Low-level Resistance
Stavudine (d4T) Zerit~0.7Increased Susceptibility
Didanosine (ddI) VidexVariable (~1-3)Minimal to Low-level Resistance

Note: Fold-change values are approximate and can vary depending on the specific viral strain and experimental conditions.

The M184V mutation sterically hinders the incorporation of this compound into the growing DNA chain by the reverse transcriptase.[2] Interestingly, this same mutation can enhance the binding and incorporation of other NRTIs like zidovudine and tenofovir, leading to hypersusceptibility.[3][4] For abacavir, the M184V mutation alone confers low-level resistance, which may not be clinically significant but can contribute to reduced susceptibility when present with other mutations, such as thymidine analogue mutations (TAMs).[5][6]

Experimental Protocols

The quantitative data presented above is primarily generated through phenotypic drug susceptibility assays. Below are detailed methodologies for two common types of these assays.

Recombinant Virus Assay

This assay measures the susceptibility of patient-derived HIV-1 reverse transcriptase to NRTIs in a controlled laboratory setting.

Principle: The patient's viral RNA is used to generate a recombinant virus that contains the patient's reverse transcriptase gene within a standardized laboratory strain of HIV-1. The susceptibility of this recombinant virus to various NRTIs is then tested.[7][8]

Methodology:

  • Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.

  • RT Gene Amplification: The reverse transcriptase coding region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning into a Proviral Vector: The amplified RT gene is cloned into a proviral DNA vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Transfection and Virus Production: The recombinant proviral DNA is transfected into a suitable host cell line (e.g., HEK293T cells). The host cells then produce recombinant virus particles containing the patient's RT.

  • Drug Susceptibility Testing: The recombinant virus stock is used to infect target cells in the presence of serial dilutions of different NRTIs.

  • Measurement of Viral Replication: After a set incubation period (typically 2-3 days), viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).

  • IC50 Determination: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated for each NRTI. The fold-change in IC50 is determined by comparing the IC50 for the patient-derived virus to that of a wild-type reference virus.

Monogram PhenoSense® HIV Assay

This is a commercially available and widely used phenotypic assay that provides a direct and quantitative measurement of viral susceptibility to antiretroviral drugs.[9]

Principle: Similar to the recombinant virus assay, the PhenoSense® assay utilizes patient-derived viral sequences to create a recombinant virus. However, it is a highly standardized and automated process.

Methodology:

  • Sample Collection and RNA Extraction: A blood sample is collected from the patient, and viral RNA is extracted from the plasma.

  • RT-PCR and Gene Amplification: The protease and reverse transcriptase regions of the patient's HIV-1 are amplified.

  • Construction of Resistance Test Vectors (RTVs): The amplified patient-derived gene segments are inserted into a proprietary HIV-1 vector that is engineered to be replication-defective and to contain a luciferase reporter gene.

  • Production of Pseudotyped Virus Particles: The RTVs are co-transfected into producer cells along with a vector expressing the envelope protein of a different virus (e.g., murine leukemia virus). This results in the production of "pseudotyped" virus particles that contain the patient's HIV-1 protease and RT but have the surface envelope of the other virus, allowing for a single round of infection in a broad range of target cells.

  • Drug Susceptibility Testing: The pseudotyped virus particles are used to infect target cells in 96-well plates containing various concentrations of antiretroviral drugs.

  • Luciferase Assay: After a single round of replication, the amount of luciferase produced is measured.

  • Data Analysis: The IC50 for each drug is calculated, and the fold-change in resistance is determined by comparing the patient's viral susceptibility to that of a wild-type reference virus.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of NRTI Action.

NRTI_Resistance_Mechanisms cluster_discrimination Discrimination Mechanism (e.g., M184V) cluster_excision Excision Mechanism (e.g., TAMs) RT_mutant_D Mutant RT (e.g., M184V) NRTI_TP_D NRTI-TP NRTI_TP_D->RT_mutant_D Reduced Incorporation dNTP_D Natural dNTP dNTP_D->RT_mutant_D Preferential Incorporation RT_mutant_E Mutant RT (e.g., with TAMs) Removed_NRTI Removed NRTI-MP RT_mutant_E->Removed_NRTI Incorporated_NRTI Incorporated NRTI-MP ATP ATP ATP->RT_mutant_E Phosphorolytic Removal

Caption: NRTI Resistance Mechanisms.

Phenotypic_Assay_Workflow cluster_patient_sample Patient Sample cluster_molecular_biology Molecular Biology cluster_cell_culture Cell Culture & Assay cluster_data_analysis Data Analysis Plasma Patient Plasma Viral_RNA Viral RNA Extraction Plasma->Viral_RNA RT_PCR RT-PCR Amplification of RT Gene Viral_RNA->RT_PCR Cloning Cloning into Proviral Vector RT_PCR->Cloning Recombinant_DNA Recombinant Proviral DNA Cloning->Recombinant_DNA Transfection Transfection into Host Cells Recombinant_DNA->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Infection Infection of Target Cells with Drug Dilutions Virus_Production->Infection Incubation Incubation Infection->Incubation Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Incubation->Reporter_Assay IC50_Calc IC50 Calculation Reporter_Assay->IC50_Calc Fold_Change Fold-Change vs. Wild-Type IC50_Calc->Fold_Change

Caption: Phenotypic Susceptibility Assay Workflow.

References

In vitro comparison of the inhibitory activity of different nucleoside triphosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the inhibitory activity of various nucleoside triphosphates against DNA polymerase. Due to a lack of publicly available, direct comparative studies on the inhibitory effects of a wide range of nucleoside triphosphate analogs on specific protein kinases, this guide will focus on the well-documented inhibition of viral DNA polymerase. A general overview of kinase inhibition assays is also provided to facilitate further research.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of different nucleoside triphosphate analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for various modified nucleoside triphosphate analogs against adenovirus DNA polymerase, providing a clear comparison of their inhibitory potency.

Nucleoside Triphosphate AnalogTarget EnzymeIC50 (µM)
3'-Fluorothymidine triphosphateAdenovirus DNA Polymerase0.63[1]
2',3'-Dideoxy-3'-fluoroguanosine triphosphateAdenovirus DNA Polymerase0.71[1]
2',3'-Dideoxycytidine triphosphate (ddCTP)Adenovirus DNA Polymerase1.0[1]
2',3'-Dideoxyadenosine triphosphateAdenovirus DNA Polymerase1.6[1]
2',3'-Dideoxythymidine triphosphateAdenovirus DNA Polymerase1.82[1]
2',3'-Dideoxy-3'-fluorouridine triphosphateAdenovirus DNA Polymerase2.96[1]

Mechanism of Action: Competitive Inhibition

Modified nucleoside triphosphates often act as competitive inhibitors of DNA polymerases. These analogs mimic the natural deoxynucleoside triphosphate (dNTP) substrates and compete for the active site of the enzyme. Once incorporated into the growing DNA chain, they can terminate further elongation due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond with the next incoming nucleotide.

G Mechanism of Competitive Inhibition cluster_0 Enzyme Active Site cluster_1 Substrates cluster_2 Products Enzyme DNA Polymerase Elongation DNA Chain Elongation Enzyme->Elongation Incorporates natural dNTP Termination Chain Termination Enzyme->Termination Incorporates analog dNTP Natural dNTP dNTP->Enzyme Binds to active site Analog Nucleoside Triphosphate Analog (Inhibitor) Analog->Enzyme Competes for active site

Caption: Competitive inhibition of DNA polymerase by a nucleoside triphosphate analog.

Experimental Protocols

In Vitro Adenovirus DNA Polymerase Inhibition Assay

This protocol outlines a typical method for determining the IC50 values of nucleoside triphosphate analogs against adenovirus DNA polymerase.

1. Reagents and Materials:

  • Purified adenovirus DNA polymerase

  • Activated calf thymus DNA (template-primer)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)

  • Modified nucleoside triphosphate analogs (test compounds)

  • Assay buffer: Tris-HCl buffer with MgCl₂, dithiothreitol (DTT), and bovine serum albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs.

  • Add varying concentrations of the nucleoside triphosphate analog (inhibitor) to the reaction tubes.

  • Initiate the reaction by adding the purified adenovirus DNA polymerase and the radiolabeled dNTP.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter to quantify the amount of incorporated radiolabeled dNTP.

3. Data Analysis:

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, from the dose-response curve.

General In Vitro Kinase Inhibition Assay

While specific quantitative data for a range of nucleoside triphosphate analogs against kinases is limited in the public domain, the following outlines a general approach for assessing kinase inhibition. Kinase activity is typically measured by the transfer of a phosphate group from ATP to a substrate (a peptide or protein).

Common Assay Formats:

  • Radiometric Assays: These assays use [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The phosphorylated substrate is then separated from the radiolabeled ATP, and the radioactivity of the substrate is measured.

  • Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect the phosphorylated product. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor.

G Experimental Workflow for IC50 Determination cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare reaction mix (Enzyme, Substrate, Buffer) C Add inhibitor dilutions to reaction mix A->C B Prepare serial dilutions of inhibitor B->C D Initiate reaction (e.g., add ATP) C->D E Incubate at optimal temperature D->E F Stop reaction and measure enzyme activity E->F G Plot % inhibition vs. log[Inhibitor] F->G H Calculate IC50 value G->H

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

This guide provides a foundational understanding of the in vitro inhibitory activities of nucleoside triphosphates, with a specific focus on DNA polymerase. Researchers are encouraged to adapt the provided protocols and workflows to their specific enzymes and compounds of interest.

References

Comparative kinetics of Lamivudine triphosphate incorporation by wild-type and mutant reverse transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic parameters of Lamivudine triphosphate (3TC-TP) incorporation by wild-type and mutant reverse transcriptase (RT) from Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV). The data presented is supported by experimental findings from various studies.

Lamivudine, a nucleoside analog, is a cornerstone of antiretroviral therapy. Its active form, this compound (3TC-TP), acts as a competitive inhibitor of the natural deoxycytidine triphosphate (dCTP) substrate and as a chain terminator of viral DNA synthesis. However, the emergence of drug-resistant mutations in the viral reverse transcriptase can significantly impact the efficacy of Lamivudine. This guide delves into the comparative kinetics of 3TC-TP incorporation, providing a quantitative basis for understanding the mechanisms of resistance.

Data Presentation: Comparative Kinetic Parameters

The following tables summarize the key kinetic parameters for the incorporation of the natural substrate (dCTP for HIV-1 RT, and a representative dNTP for HBV polymerase) and the inhibitor (3TC-TP) by wild-type and mutant enzymes. These parameters provide insights into the enzyme's affinity for the substrate and inhibitor, and its catalytic efficiency.

Table 1: Comparative Kinetics of dCTP and 3TC-TP Incorporation by Wild-Type and M184V Mutant HIV-1 Reverse Transcriptase
EnzymeSubstrateK_d (μM)k_pol (s⁻¹)Catalytic Efficiency (k_pol/K_d) (μM⁻¹s⁻¹)
Wild-Type HIV-1 RT dCTP~1-5~30-50~6-50
3TC-TP~5-20~0.1-1~0.005-0.2
M184V Mutant HIV-1 RT dCTP~5-15~20-40~1.3-8
3TC-TP~10-50~0.001-0.01~0.00002-0.001

Note: The values presented are approximate ranges compiled from multiple studies and may vary depending on the specific experimental conditions.

Table 2: Comparative Kinetics of dNTP and this compound Incorporation by Wild-Type and YMDD Mutant HBV Polymerase
EnzymeSubstrate/InhibitorApparent K_m (μM)K_i (μM)
Wild-Type HBV Polymerase dNTPs0.2 - 0.5-
Lamivudine-TP-0.05 - 0.2
YMDD Mutant HBV Polymerase (M552V/I) dNTPs0.8 - 2.0-
Lamivudine-TP-5 - 20

Note: YMDD mutations in HBV polymerase, such as M552V and M552I, correspond to the M184V/I mutations in HIV-1 RT.[1][2] The data indicates that these mutations decrease the affinity for both the natural substrates and the inhibitor.[1][2]

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using pre-steady-state and steady-state kinetic assays. Below are detailed methodologies for these key experiments.

Pre-Steady-State Kinetic Analysis (Single-Turnover Assay)

This method is used to determine the dissociation constant (K_d) and the maximum rate of nucleotide incorporation (k_pol) under single-turnover conditions.

1. Materials and Reagents:

  • Purified wild-type and mutant reverse transcriptase.

  • Primer-template DNA or RNA/DNA duplex with a specific sequence. The primer is typically 5'-radiolabeled (e.g., with ³²P).

  • Deoxynucleoside triphosphates (dNTPs), including dCTP and 3TC-TP.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 6 mM MgCl₂).

  • Quench solution (e.g., 0.5 M EDTA).

  • Denaturing polyacrylamide gel (e.g., 16%).

  • Phosphorimager for visualization and quantification.

  • Rapid quench-flow instrument.

2. Procedure:

  • Enzyme-DNA Complex Formation: Pre-incubate a solution of the reverse transcriptase (e.g., 100 nM final concentration) with the radiolabeled primer-template duplex (e.g., 50 nM final concentration) in the reaction buffer for a sufficient time to allow for binding.[3]

  • Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the dNTP or 3TC-TP of interest and MgCl₂ in a rapid quench-flow apparatus.[3]

  • Quenching: The reaction is allowed to proceed for various short time intervals (milliseconds to seconds) before being stopped by the addition of the quench solution.[3]

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Data Acquisition and Analysis: The amount of extended primer is quantified using a phosphorimager. The product concentration is then plotted against time, and the data are fit to a single-exponential equation to determine the observed rate constant (k_obs) for each substrate concentration. The k_obs values are then plotted against the substrate concentration and fit to a hyperbolic equation to determine K_d and k_pol.

Steady-State Kinetic Analysis

This method is used to determine the Michaelis constant (K_m) and the catalytic rate constant (k_cat) under steady-state conditions, where the substrate concentration is in large excess over the enzyme concentration.

1. Materials and Reagents:

  • Same as for the pre-steady-state analysis, but a non-radiolabeled primer-template can be used if a suitable detection method is available (e.g., colorimetric or fluorescent assay).

  • A range of substrate (dNTP) concentrations.

2. Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures, each containing the enzyme, primer-template, and reaction buffer.

  • Initiation of Reaction: Start the reaction by adding a specific concentration of the dNTP substrate to each mixture.

  • Time Course Measurement: At various time points, take aliquots from each reaction and stop the reaction (e.g., by adding a quench solution or by heat inactivation).

  • Product Quantification: Measure the amount of product formed in each aliquot. This can be done using various methods, such as measuring the incorporation of radiolabeled nucleotides or using a colorimetric or fluorescent assay that detects the product.

  • Data Analysis: Determine the initial velocity (v₀) of the reaction for each substrate concentration by plotting product concentration against time and determining the initial linear slope. Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. The k_cat can then be calculated by dividing V_max by the enzyme concentration.

Mandatory Visualization

Mechanism of Lamivudine Action and Resistance

The following diagram illustrates the mechanism of action of Lamivudine and how the M184V mutation in reverse transcriptase confers resistance.

Lamivudine_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Action on Reverse Transcriptase cluster_wt Wild-Type RT cluster_mutant M184V Mutant RT Lamivudine Lamivudine (3TC) 3TC_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->3TC_MP Cellular Kinases 3TC_DP Lamivudine Diphosphate (3TC-DP) 3TC_MP->3TC_DP Cellular Kinases 3TC_TP Lamivudine Triphosphate (3TC-TP) 3TC_DP->3TC_TP Cellular Kinases WT_RT Wild-Type Reverse Transcriptase 3TC_TP->WT_RT Competitive Inhibition Mutant_RT M184V Mutant Reverse Transcriptase 3TC_TP->Mutant_RT Reduced Inhibition Incorporation_WT Normal DNA Elongation WT_RT->Incorporation_WT Incorporates dCTP Termination_WT Chain Termination WT_RT->Termination_WT Incorporates 3TC-TP dCTP dCTP dCTP->WT_RT dCTP->Mutant_RT Incorporation_Mutant Reduced DNA Elongation Mutant_RT->Incorporation_Mutant Incorporates dCTP (Lower Efficiency) Reduced_Termination Reduced Chain Termination (Resistance) Mutant_RT->Reduced_Termination Reduced incorporation of 3TC-TP

Caption: Mechanism of Lamivudine action and resistance.

Experimental Workflow for Kinetic Analysis

The diagram below outlines the general workflow for determining the kinetic parameters of reverse transcriptase.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_Enzyme Purify Wild-Type & Mutant RT Pre_Incubate Pre-incubate RT with Primer-Template Purify_Enzyme->Pre_Incubate Prepare_PT Prepare Radiolabeled Primer-Template Prepare_PT->Pre_Incubate Prepare_Reagents Prepare Reaction Buffers, dNTPs, and 3TC-TP Initiate_Reaction Initiate Reaction with dNTP/3TC-TP + Mg²⁺ Prepare_Reagents->Initiate_Reaction Pre_Incubate->Initiate_Reaction Quench_Reaction Quench Reaction at Various Time Points Initiate_Reaction->Quench_Reaction PAGE Separate Products by Denaturing PAGE Quench_Reaction->PAGE Quantify Quantify Product Formation (Phosphorimager) PAGE->Quantify Plot_Data Plot Product vs. Time & Rate vs. [Substrate] Quantify->Plot_Data Determine_Params Determine Kinetic Parameters (Kd, kpol, Km, kcat) Plot_Data->Determine_Params

Caption: General workflow for reverse transcriptase kinetic analysis.

References

Assessing the Clinical Equivalence of Lamivudine and Emtricitabine: A Guide Based on Intracellular Triphosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lamivudine (3TC) and Emtricitabine (FTC) are two closely related nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many antiretroviral therapy (ART) regimens for the treatment of HIV infection. Despite their structural similarities and shared mechanism of action, questions persist regarding their pharmacological equivalence, particularly concerning the intracellular concentrations of their active triphosphate metabolites, which are the direct effectors of viral reverse transcriptase inhibition. This guide provides a comprehensive comparison of Lamivudine and Emtricitabine, focusing on their intracellular triphosphate levels, the experimental methods used for their quantification, and the implications for their clinical equivalence.

Comparative Pharmacological Data

The clinical efficacy of both Lamivudine and Emtricitabine is dependent on their conversion to the active triphosphate forms, Lamivudine triphosphate (3TC-TP) and Emtricitabine triphosphate (FTC-TP), within the target cells. While numerous studies have concluded that the two drugs are clinically interchangeable, in vitro pharmacological parameters reveal notable differences.[1][2][3]

ParameterLamivudine (3TC)Emtricitabine (FTC)Reference
Active Metabolite This compound (3TC-TP)Emtricitabine triphosphate (FTC-TP)[4]
Intracellular Half-life of Triphosphate ~10.5–15.5 hours (in HIV-infected cell lines)~39 hours[5]
Steady-State Intracellular Triphosphate Levels (in PBMCs) 150 - 37,000 fmol/10⁶ cells1,000 - 10,700 fmol/10⁶ cells[5]
Incorporation Efficiency by HIV-1 RT Lower10-fold higher than 3TC-TP[5]

Note: The wide range of steady-state intracellular triphosphate levels reported in the literature can be attributed to variations in patient populations, analytical methodologies, and dosing regimens.

Mechanism of Action: Intracellular Phosphorylation

Both Lamivudine and Emtricitabine are pro-drugs that must undergo intracellular phosphorylation to their active 5'-triphosphate forms. This process is a critical determinant of their antiviral activity. The phosphorylation cascade for Lamivudine has been well-characterized and is believed to be similar for Emtricitabine due to their structural homology.[4][6]

Phosphorylation_Pathway cluster_0 Intracellular Space cluster_1 Mechanism of Action Drug Lamivudine (3TC) or Emtricitabine (FTC) MP Monophosphate (MP) Drug->MP  Deoxycytidine Kinase DP Diphosphate (DP) MP->DP  UMP-CMP Kinase TP Triphosphate (TP) (Active Form) DP->TP  Nucleoside Diphosphate  Kinase Inhibition Inhibition of HIV Reverse Transcriptase

Figure 1: Intracellular phosphorylation pathway of Lamivudine and Emtricitabine.

Experimental Protocols for Triphosphate Quantification

The accurate measurement of intracellular 3TC-TP and FTC-TP levels is crucial for pharmacokinetic and pharmacodynamic studies. The most common method involves the use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Peripheral Blood Mononuclear Cell (PBMC) Isolation
  • Objective: To isolate the target cells for analysis.

  • Procedure:

    • Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Dilute the blood with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge the tubes to separate the blood components. PBMCs will form a distinct layer.

    • Aspirate the PBMC layer and wash with PBS to remove platelets and plasma proteins.

    • Count the cells using a hemocytometer or an automated cell counter.

Intracellular Metabolite Extraction
  • Objective: To lyse the cells and extract the triphosphate metabolites.

  • Procedure:

    • Pellet the isolated PBMCs by centrifugation.

    • Resuspend the cell pellet in a cold extraction solution, typically a methanol-based buffer, to precipitate proteins and extract the polar metabolites.

    • Vortex the samples vigorously to ensure complete cell lysis.

    • Centrifuge at high speed to pellet the cellular debris.

    • Carefully collect the supernatant containing the intracellular metabolites.

Quantification by LC-MS/MS
  • Objective: To separate and quantify the triphosphate metabolites.

  • Procedure:

    • Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.

    • The metabolites are separated on a chromatographic column based on their physicochemical properties.

    • The separated metabolites are then introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer ionizes the metabolites and fragments them in a specific manner, allowing for highly selective and sensitive detection and quantification.

    • The concentration of the triphosphate metabolites is determined by comparing the signal to a standard curve of known concentrations.

Experimental_Workflow Blood_Sample Whole Blood Sample Collection PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Blood_Sample->PBMC_Isolation Cell_Counting Cell Counting PBMC_Isolation->Cell_Counting Extraction Intracellular Metabolite Extraction (Methanol Precipitation) Cell_Counting->Extraction LCMSMS Quantification by LC-MS/MS Extraction->LCMSMS Data_Analysis Data Analysis LCMSMS->Data_Analysis

Figure 2: General experimental workflow for quantifying intracellular triphosphate levels.

Discussion and Clinical Implications

Despite the in vitro data suggesting a longer intracellular half-life and more efficient incorporation of FTC-TP by HIV reverse transcriptase, the majority of clinical studies and meta-analyses have not demonstrated a significant difference in the clinical efficacy between Lamivudine and Emtricitabine-containing regimens.[1][2][3] Several factors may contribute to this apparent discrepancy:

  • Saturating Intracellular Concentrations: It is possible that the intracellular concentrations of both 3TC-TP and FTC-TP achieved with standard dosing regimens are sufficient to maximally inhibit HIV reverse transcriptase, making the observed in vitro differences in potency less relevant in a clinical setting.

  • Complexity of in vivo Pharmacokinetics: The intracellular pharmacology of these drugs is complex and can be influenced by various host factors, including cellular transporters and competing endogenous nucleotides, which may not be fully recapitulated in in vitro experiments.

  • Clinical Trial Design: The design of clinical trials, including the patient populations and the other antiretroviral agents used in combination, can influence the observed outcomes.

Conclusion

References

Intracellular Lamivudine Triphosphate Levels: A Key Determinant of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between intracellular concentrations of lamivudine's active metabolite and its antiviral response, offering a comparative perspective against traditional monitoring methods for researchers and drug development professionals.

Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), is widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] As a prodrug, lamivudine requires intracellular phosphorylation to its active form, lamivudine triphosphate (3TC-TP), to exert its antiviral effect.[2] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1][2] Accumulating evidence suggests that the intracellular concentration of 3TC-TP is a critical factor influencing the drug's therapeutic efficacy. This guide provides a comprehensive comparison of monitoring intracellular 3TC-TP levels against conventional virologic response markers, supported by experimental data and detailed methodologies.

Correlation of Intracellular 3TC-TP Levels with Antiviral Response

Studies have demonstrated a direct link between the concentration of 3TC-TP within peripheral blood mononuclear cells (PBMCs) and the suppression of both HIV and HBV. One study investigating the simultaneous relationship between tenofovir diphosphate (TFV-DP) and 3TC-TP concentrations with viral suppression in HIV/HBV co-infected individuals found that higher intracellular drug concentrations are associated with a greater likelihood of achieving viral suppression.[3] This underscores the importance of intracellular pharmacokinetics in determining the antiviral activity of lamivudine.

While a clear dose-response relationship between plasma lamivudine levels and reductions in HIV-1 RNA has not always been consistently demonstrated in clinical trials, the intracellular persistence of 3TC-TP, which has a long half-life of approximately 15 to 16 hours, allows for less frequent dosing regimens.[2] This highlights that plasma drug concentration may not be the most accurate predictor of antiviral activity, further strengthening the rationale for monitoring intracellular 3TC-TP levels.

Comparative Analysis: Intracellular 3TC-TP Monitoring vs. Standard Virologic Markers

The standard of care for monitoring the efficacy of antiretroviral therapy typically involves the quantification of viral load (HIV-1 RNA or HBV DNA) in the plasma. While this provides a direct measure of treatment response, it does not offer insights into the underlying pharmacodynamics at the cellular level. Monitoring intracellular 3TC-TP levels presents a complementary or alternative approach that can provide valuable information, particularly in cases of suboptimal virologic response or suspected drug resistance.

ParameterIntracellular 3TC-TP MeasurementViral Load Measurement
What it Measures The concentration of the active drug metabolite within target cells (PBMCs).The amount of circulating virus in the blood.
Clinical Utility - Assesses drug adherence. - Investigates suboptimal virologic response despite adherence. - Informs dose optimization strategies. - Provides insights into intracellular drug metabolism and potential drug-drug interactions.[4]- Primary endpoint for assessing antiviral efficacy in clinical trials and patient management.[5][6] - Detects treatment failure and the emergence of drug resistance.[7]
Limitations - Technically complex and less widely available than viral load testing. - Requires specialized laboratory equipment and expertise. - Variability in intracellular concentrations can be influenced by host factors.[2]- Does not provide information on drug levels at the site of action. - Viral load suppression may not always correlate with immune recovery.[8][9]

Experimental Protocols

Measurement of Intracellular this compound

Several sensitive methods have been developed to quantify intracellular 3TC-TP levels in PBMCs.

1. Radioimmunoassay (RIA)

A highly sensitive method for the measurement of 3TC-TP has been established.[10][11][12]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Extraction: The cell pellet is lysed, and the intracellular contents are extracted.

  • Separation: 3TC-TP is separated from other cellular components using Sep-Pak cartridges.

  • Dephosphorylation: The isolated 3TC-TP is enzymatically dephosphorylated to lamivudine using acid phosphatase.

  • Quantification: The resulting lamivudine is quantified by a competitive radioimmunoassay using a specific anti-lamivudine antibody.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high specificity and is a validated approach for quantifying intracellular 3TC-TP.[2]

  • Sample Preparation: PBMCs are isolated and lysed with 70% methanol.

  • Chromatographic Separation: The cell extract is injected onto a reversed-phase HPLC column to separate 3TC-TP from other analytes.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple-quadrupole mass spectrometer operating in negative ionization mode. Detection and quantification are performed using multiple reaction monitoring (MRM).

Assessment of Antiviral Response

The primary method for assessing the antiviral response to lamivudine-containing regimens is the quantification of viral genetic material in the plasma.

  • HIV-1 RNA Quantification: Performed using real-time polymerase chain reaction (RT-PCR) assays. The lower limit of quantification for modern assays is typically between 20 and 50 copies/mL.

  • HBV DNA Quantification: Also performed using RT-PCR assays, with results reported in international units per milliliter (IU/mL).

Signaling Pathways and Experimental Workflows

Lamivudine_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_viral_replication Viral Replication Lamivudine Lamivudine 3TC 3TC Lamivudine->3TC Cellular Uptake Viral_RT Viral Reverse Transcriptase Viral_DNA Viral DNA Synthesis Viral_RT->Viral_DNA Inhibition Chain Termination Viral_RT->Inhibition 3TC-TP 3TC-TP 3TC-TP->Viral_RT Competitive Inhibition 3TC-MP 3TC-MP 3TC-DP 3TC-DP

Experimental_Workflow cluster_patient_sample Patient Sample cluster_sample_processing Sample Processing cluster_intracellular_analysis Intracellular Analysis cluster_virologic_analysis Virologic Analysis cluster_correlation Correlation Analysis Whole_Blood Whole Blood Sample Centrifugation1 Density Gradient Centrifugation Whole_Blood->Centrifugation1 PBMC_Isolation PBMC Isolation Centrifugation1->PBMC_Isolation Plasma_Separation Plasma Separation Centrifugation1->Plasma_Separation Cell_Lysis Cell Lysis and Extraction PBMC_Isolation->Cell_Lysis RNA_Extraction Viral RNA/DNA Extraction Plasma_Separation->RNA_Extraction Quantification 3TC-TP Quantification (HPLC-MS/MS or RIA) Cell_Lysis->Quantification Intracellular_Level Intracellular 3TC-TP Level Quantification->Intracellular_Level Correlation Correlate 3TC-TP Levels with Viral Response Intracellular_Level->Correlation RT_PCR RT-PCR for Viral Load RNA_Extraction->RT_PCR Viral_Load Plasma Viral Load RT_PCR->Viral_Load Viral_Load->Correlation

Future Perspectives: The Role of Metabolomics

Beyond the targeted measurement of a single drug metabolite, the broader field of metabolomics offers a promising avenue for predicting and understanding antiviral drug efficacy.[13][14][15] A patient's metabolic state, particularly the availability of ATP, is crucial for the phosphorylation and activation of nucleoside analogs like lamivudine.[13][14] Therefore, monitoring the host's metabolomic profile could provide a more holistic view of their capacity to activate antiviral drugs and could help personalize therapeutic strategies in the future.

Conclusion

Monitoring intracellular 3TC-TP levels provides a valuable tool for researchers and clinicians to understand the pharmacodynamics of lamivudine and its relationship with the antiviral response. While standard viral load measurements remain the cornerstone of clinical management, the quantification of intracellular active drug metabolites offers a deeper insight into drug exposure at the site of action. This can be particularly useful in research settings, for optimizing dosing strategies, and for investigating cases of treatment failure. As analytical techniques become more accessible, the integration of intracellular drug monitoring with standard virologic markers holds the potential to advance our understanding of antiviral therapy and personalize treatment for patients with HIV and HBV.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Lamivudine Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lamivudine triphosphate. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for safe handling, and proper disposal methods to ensure a secure laboratory environment.

Lamivudine, the parent compound of this compound, is classified as a hazardous substance. It is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent safety measures are imperative when handling its active triphosphate form.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against exposure to hazardous drugs like this compound.[3] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Activity Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Gloves: Double-gloving with chemotherapy-tested, powder-free gloves (meeting ASTM D6978 standard) is required.[4][5] Gown: A disposable, back-closing, long-sleeved gown resistant to hazardous drug permeability.[4][5] Eye/Face Protection: Safety goggles with side shields or a full-face shield.[3][6] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation of airborne particles, especially when not working in a containment hood.[1][3] Other: Disposable head and shoe covers.[7]
Preparing Solutions (Dissolving, Diluting) Gloves: Double-gloving with chemotherapy-tested, powder-free gloves.[4] Gown: A disposable, back-closing, long-sleeved gown resistant to hazardous drug permeability.[4][5] Eye/Face Protection: A full-face shield is recommended over safety goggles to protect against splashes.[3] Respiratory Protection: Not generally required if performed within a certified chemical fume hood or biological safety cabinet (BSC).
Administering to Cell Cultures or Animals Gloves: Double-gloving with chemotherapy-tested, powder-free gloves.[4] Gown: A disposable, back-closing, long-sleeved gown resistant to hazardous drug permeability.[4][5] Eye/Face Protection: Safety goggles and a face mask.[8]
Spill Cleanup Gloves: Two pairs of chemotherapy-tested, powder-free gloves.[4] Gown: A disposable, back-closing, long-sleeved gown resistant to hazardous drug permeability.[4][5] Eye/Face Protection: Full-face shield and safety goggles.[3] Respiratory Protection: For large spills or significant aerosol generation, a chemical cartridge-type respirator is required.[3] Other: Disposable shoe covers.
Waste Disposal Gloves: A minimum of one pair of chemotherapy-tested, powder-free gloves.[4] Gown: A disposable, back-closing, long-sleeved gown.[4][5] Eye/Face Protection: Safety goggles.

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a step-by-step approach to safely handling and disposing of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Obtain and review the Safety Data Sheet (SDS) for Lamivudine before starting any work.[1]

    • Ensure a designated area for handling this compound is clearly marked.

    • Verify that a spill kit is readily accessible.[5]

    • Ensure an eye-wash station and safety shower are accessible.[6]

  • Engineering Controls:

    • Whenever possible, handle solid this compound within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a ventilated enclosure, to prevent dust formation and inhalation.[1][6]

    • Ensure adequate ventilation in the laboratory.[1]

  • Donning PPE:

    • Don PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face and eye protection, and respiratory protection if required.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, or clothing.[1]

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

    • After handling, decontaminate surfaces and equipment by scrubbing with alcohol.[6]

  • Doffing PPE:

    • Remove PPE carefully to avoid self-contamination. Outer gloves should be removed first, followed by the gown, and then inner gloves. Dispose of all PPE as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Segregation of Waste:

    • All materials that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and containers, must be considered hazardous waste.

  • Waste Containers:

    • Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers suitable for hazardous chemical waste.

  • Final Disposal:

    • Dispose of all this compound waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain or in regular trash.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_ppe 2. PPE & Engineering Controls cluster_handling 3. Handling Procedure cluster_disposal 4. Waste Management & Disposal a Review SDS b Designate Handling Area a->b c Verify Spill Kit & Safety Shower b->c d Work in Fume Hood / BSC c->d e Don Appropriate PPE (Gloves, Gown, Eye Protection) d->e f Weigh / Prepare Solution e->f g Perform Experiment f->g h Decontaminate Surfaces & Equipment g->h i Segregate Contaminated Waste h->i j Doff PPE into Waste i->j k Dispose via Approved Hazardous Waste Stream j->k

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.